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  • Product: 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde
  • CAS: 1823332-95-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde: A Keystone Building Block for Modern Drug Discovery

Abstract This technical guide provides a comprehensive overview of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde, a highly functionalized heterocyclic intermediate of significant interest to researchers in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde, a highly functionalized heterocyclic intermediate of significant interest to researchers in medicinal chemistry and drug development. The unique arrangement of a reactive aldehyde, two activating methoxy groups, and a versatile bromine atom on a pyridine scaffold makes this compound a powerful platform for generating diverse molecular libraries. This document delves into its physicochemical properties, plausible synthetic routes with mechanistic insights, key derivatization strategies, and its potential applications in the synthesis of biologically active agents. All protocols are presented with an emphasis on the underlying chemical principles and safety considerations, designed to empower researchers to effectively utilize this valuable synthetic intermediate.

Core Molecular Profile: Physicochemical and Spectroscopic Properties

5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde is a solid organic compound whose strategic functionalization provides multiple avenues for synthetic elaboration. Its core properties are summarized below.

Physicochemical Data

A compilation of the key physical and chemical identifiers for this compound is presented in Table 1. This data is essential for accurate record-keeping, safety assessment, and analytical characterization.

PropertyValueSource(s)
IUPAC Name 5-bromo-2,6-dimethoxypyridine-3-carbaldehyde[1]
CAS Number 1823332-95-1[1]
Molecular Formula C₈H₈BrNO₃[1]
Molecular Weight 246.06 g/mol [1]
Monoisotopic Mass 244.96876 Da[1]
SMILES COC1=C(C=C(C(=N1)OC)C=O)Br[1]
InChIKey PXGQJVSZKYEKNP-UHFFFAOYSA-N[1]
Appearance White to off-white solid (typical for similar compounds)N/A
XLogP3 1.6[1]
Polar Surface Area 48.4 Ų[1]
Predicted Spectroscopic Characterization

While experimentally derived spectra are not publicly available, a theoretical analysis based on the molecular structure allows for the prediction of key nuclear magnetic resonance (NMR) signals.[2][3] These predictions are invaluable for reaction monitoring and structural confirmation.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR ~10.2Singlet (s)Aldehyde proton (-CHO), typically deshielded.
~8.0Singlet (s)Aromatic proton at C4, deshielded by adjacent electron-withdrawing groups.
~4.1Singlet (s)Methoxy protons (-OCH₃) at C6.
~4.0Singlet (s)Methoxy protons (-OCH₃) at C2.
¹³C NMR ~190CarbonylAldehyde carbon (C=O), highly deshielded.
~165, ~160AromaticC2 and C6 carbons attached to oxygen, highly deshielded.
~145, ~115, ~110AromaticC3, C4, and C5 carbons of the pyridine ring.
~55, ~54AliphaticMethoxy carbons (-OCH₃).

Synthesis and Mechanistic Rationale

The synthesis of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde is not widely documented in literature. However, a highly plausible and efficient route can be designed based on established transformations of electron-rich heterocycles. The proposed pathway involves the Vilsmeier-Haack formylation of the precursor, 5-Bromo-2,6-dimethoxypyridine.

Proposed Synthetic Pathway

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[4][5] The two methoxy groups on the pyridine ring are strongly electron-donating, making the ring highly activated and thus an excellent substrate for this transformation.[6] The reaction proceeds via an electrophilic aromatic substitution mechanism.

Synthesis_Pathway cluster_0 Step 1: Reagent Formation cluster_1 Step 2: Electrophilic Substitution & Hydrolysis Precursor 5-Bromo-2,6-dimethoxypyridine Intermediate Iminium Salt Intermediate Precursor->Intermediate + Vilsmeier Reagent Vilsmeier_Reagent Vilsmeier Reagent (from POCl₃ + DMF) Product 5-Bromo-2,6-dimethoxypyridine- 3-carbaldehyde Intermediate->Product + Hydrolysis Hydrolysis Aqueous Workup (H₂O) POCl3 POCl3 POCl3->Vilsmeier_Reagent + DMF DMF DMF

Caption: Proposed Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes the formylation of 5-Bromo-2,6-dimethoxypyridine. The precursor itself can be synthesized from commercially available dichloropyridines via sequential nucleophilic substitution with sodium methoxide followed by bromination.[7]

Materials:

  • 5-Bromo-2,6-dimethoxypyridine (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF) (5-10 volumes)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Reagent Preparation (Causality): In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (5 volumes). Cool the flask to 0 °C using an ice bath. The low temperature is crucial to control the exothermic reaction that forms the Vilsmeier reagent.

  • Slowly add phosphorus oxychloride (1.5 eq) dropwise to the cooled DMF. The reaction of DMF with POCl₃ generates the electrophilic chloroiminium salt, known as the Vilsmeier reagent.[5] Maintaining a low temperature prevents degradation of the reagent and minimizes side reactions. Stir the mixture at 0 °C for 30 minutes.

  • Electrophilic Addition: Dissolve 5-Bromo-2,6-dimethoxypyridine (1.0 eq) in a minimal amount of DMF or DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction may require gentle heating (e.g., 40-60 °C) to proceed to completion. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Hydrolysis (Trustworthiness): Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice. This step serves two purposes: it quenches any remaining reactive POCl₃ and initiates the hydrolysis of the iminium intermediate to the final aldehyde product.

  • Workup: Basify the aqueous mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~8. This neutralizes the acidic byproducts.

  • Extract the product into dichloromethane (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde.

Chemical Reactivity and Derivatization Strategies

The true value of this building block lies in the orthogonal reactivity of its functional groups. The aldehyde, the C-Br bond, and the pyridine ring can be selectively targeted to build molecular complexity.

Reactivity_Pathways cluster_aldehyde Aldehyde Chemistry cluster_bromide C-Br Cross-Coupling cluster_both Sequential Functionalization Start 5-Bromo-2,6-dimethoxypyridine- 3-carbaldehyde Reductive_Amination Reductive Amination (R-NH₂, NaBH(OAc)₃) Start->Reductive_Amination Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) Start->Suzuki Amine Secondary/Tertiary Amine Reductive_Amination->Amine Aryl_Product 5-Aryl-2,6-dimethoxypyridine- 3-carbaldehyde Suzuki->Aryl_Product Reductive_Amination_2 ... Aryl_Product->Reductive_Amination_2 Reductive Amination

Caption: Key derivatization pathways from the core scaffold.

Protocol: Suzuki Cross-Coupling at the C5-Position

The bromine atom is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or heteroaryl substituents.[5] This is a cornerstone reaction in modern medicinal chemistry for creating C-C bonds.

Expertise & Causality: The choice of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or K₃PO₄) is critical. The ligand (e.g., PPh₃ or dppf) stabilizes the palladium center and facilitates the catalytic cycle. The base activates the boronic acid for transmetalation.

Procedure:

  • To a flask, add 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the mixture to 85-95 °C and stir for 12-18 hours, monitoring by TLC.

  • After cooling, dilute the mixture with ethyl acetate and water.

  • Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, dry over MgSO₄, and concentrate.

  • Purify by column chromatography to obtain the 5-aryl substituted product.

Protocol: Reductive Amination of the Aldehyde

Reductive amination is one of the most robust methods for forming C-N bonds and introducing amine diversity, a common feature in bioactive molecules.

Expertise & Causality: This two-step, one-pot process first involves the formation of an imine intermediate between the aldehyde and a primary or secondary amine. A mild, selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is then used to reduce the imine to the corresponding amine. NaBH(OAc)₃ is chosen because it is less reactive towards the starting aldehyde than other hydrides like NaBH₄, allowing the imine to form before reduction occurs.

Procedure:

  • Dissolve 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde (1.0 eq) in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add the desired primary or secondary amine (1.1 eq) followed by a few drops of acetic acid to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers over MgSO₄, concentrate, and purify by column chromatography.

Applications in Medicinal Chemistry and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of therapeutic areas including oncology, inflammation, and infectious diseases.[8] 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde serves as an ideal starting point for accessing novel pyridine-based chemical entities.

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core that binds within the ATP pocket of the enzyme. The ability to diversify this molecule at both the C3 (via the aldehyde) and C5 (via the bromine) positions allows for the systematic exploration of structure-activity relationships (SAR).

  • Neurological and Anti-inflammatory Agents: Related bromo-methoxy-pyridine derivatives have been investigated as intermediates for pharmaceuticals targeting neurological disorders and as anti-inflammatory agents.[4][9]

  • Antimicrobial Development: The pyridine ring is a common feature in antimicrobial compounds. The functional handles on this molecule allow for the attachment of various pharmacophores known to impart antibacterial or antifungal activity.[8]

Drug_Discovery_Funnel Building_Block 5-Bromo-2,6-dimethoxy- pyridine-3-carbaldehyde Library Diverse Chemical Library (via Suzuki, Reductive Amination, etc.) Building_Block->Library Synthesis Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Conceptual workflow from building block to drug candidate.

Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.

GHS Hazard Classification
Hazard ClassCodeStatementPictogram
Acute Toxicity, OralH302Harmful if swallowedGHS07 (Warning)[1]
Skin Corrosion/IrritationH315Causes skin irritationGHS07 (Warning)[1]
Serious Eye Damage/IrritationH319Causes serious eye irritationGHS07 (Warning)[1]
STOT, Single ExposureH335May cause respiratory irritationGHS07 (Warning)[1]
Self-Validating Handling Protocol

Adherence to this protocol ensures a safe operating procedure by incorporating standard, universally accepted laboratory safety practices.

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7] Ensure a safety shower and eyewash station are readily accessible.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles that meet OSHA or EN166 standards.[7]

  • Dispensing: When weighing or transferring the solid, minimize the creation of dust. Use appropriate tools (e.g., spatulas) and handle gently.

  • Spill Management: In case of a small spill, decontaminate the area by absorbing with an inert material (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[7]

  • Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde is more than a mere chemical intermediate; it is a strategically designed building block that offers immense potential for accelerating drug discovery programs. Its orthogonal reactive sites—the aldehyde for C-N bond formation and the bromide for C-C bond formation—provide chemists with a reliable and versatile platform for synthesizing novel, complex, and diverse molecular architectures. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers are well-equipped to unlock its full potential in the quest for new therapeutic agents.

References

  • PubChem. (n.d.). 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Ohira, S., et al. (2001). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 49(10), 1345-1348. Available at: [Link]

  • Jadhav, S. D., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2533-2539. Available at: [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved February 17, 2026, from [Link]

  • Li, Z., et al. (2011). Supporting Information: Highly Fluorescent M2L4 Molecular Capsules with Anthracene Shells. The Royal Society of Chemistry. Available at: [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved February 17, 2026, from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Vilsmeier-Haack Reaction. Cambridge University Press. Available at: [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Comins, D. L., & S. J. O'Connor. (2011). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 25: Aldehydes. Georg Thieme Verlag.
  • Metin, B. (2006). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved February 17, 2026, from [Link]

  • Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338. Available at: [Link]

  • Narasimhan, N. S., & Mali, R. S. (1983). Heteroatom directed aromatic lithiation reactions for the synthesis of condensed heterocyclic compounds. Topics in Current Chemistry, 138, 63-149.
  • Singh, G., Singh, M., & Singh, H. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(iv), 19-47. Available at: [Link]

  • Myers, A. G. (n.d.). Directed (ortho) Metallation. Harvard University. Retrieved February 17, 2026, from [Link]

  • Myers, A. G. (n.d.). Ortho Metalation. Harvard University. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Stankovic, B., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2024(4), M1908. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Retrieved February 17, 2026, from [Link]

  • Gauze, G. F., et al. (2006). 1H chemical shifts in NMR. Part 24—proton chemical shifts in some gem-difunctional compounds: 3-endo- and 3-exo-substituted norbornanones. Journal of Physical Organic Chemistry, 19(6), 376-383. Available at: [Link]

Sources

Exploratory

5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde structure

An In-Depth Technical Guide to 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde: Structure, Synthesis, and Applications Introduction 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde is a highly functionalized heterocyclic compou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde: Structure, Synthesis, and Applications

Introduction

5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde is a highly functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery.[1] The pyridine scaffold is a core component of numerous pharmaceuticals, owing to its ability to engage in various biological interactions.[1] The specific arrangement of a bromine atom, two methoxy groups, and an aldehyde function on this pyridine ring provides multiple reactive sites for synthetic transformations, making it an attractive starting material for the synthesis of more complex, biologically active molecules.[2][3]

This technical guide provides a comprehensive overview of 5-bromo-2,6-dimethoxypyridine-3-carbaldehyde, including its chemical structure, physicochemical properties, a detailed synthetic protocol, and its potential applications in research and development for scientists and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

The structure of 5-bromo-2,6-dimethoxypyridine-3-carbaldehyde is characterized by a pyridine ring substituted at the 2 and 6 positions with methoxy groups, at the 3 position with a carbaldehyde group, and at the 5 position with a bromine atom.[4][5]

Caption: Chemical structure of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde.

Table 1: Physicochemical Properties of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde

PropertyValueSource
IUPAC Name 5-bromo-2,6-dimethoxypyridine-3-carbaldehyde[4]
CAS Number 1823332-95-1[4][6]
Molecular Formula C8H8BrNO3[4][5]
Molecular Weight 246.06 g/mol [4]
Canonical SMILES COC1=C(C=C(C(=N1)OC)C=O)Br[4][5]
InChIKey PXGQJVSZKYEKNP-UHFFFAOYSA-N[4][5]
XLogP3 1.6[4]
Appearance White to brown powder or crystalline powder[7]
Storage Conditions 2-8°C, in a dry, sealed place[7]

Synthesis

The synthesis of 3-formylpyridines can be achieved through various methods, with the Vilsmeier-Haack reaction being a particularly effective approach for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9][10][11][12][13][14] The two methoxy groups at the C2 and C6 positions of the pyridine ring are electron-donating, which activates the ring towards electrophilic substitution, making the Vilsmeier-Haack reaction a suitable choice for introducing a formyl group at the C3 position.[11][15]

The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[12][13][14] This electrophile then attacks the electron-rich pyridine ring, leading to the formation of an iminium salt intermediate, which upon hydrolysis yields the desired aldehyde.[12][14]

G cluster_0 Synthesis Workflow start Start with 2,6-Dimethoxypyridine step1 Bromination (e.g., with NBS) start->step1 intermediate1 5-Bromo-2,6-dimethoxypyridine step1->intermediate1 step2 Vilsmeier-Haack Reaction (POCl3, DMF) intermediate1->step2 intermediate2 Iminium Salt Intermediate step2->intermediate2 step3 Aqueous Workup (Hydrolysis) intermediate2->step3 end Final Product: 5-Bromo-2,6-dimethoxypyridine -3-carbaldehyde step3->end

Caption: Proposed synthesis workflow for 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes a plausible method for the synthesis of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde starting from 5-bromo-2,6-dimethoxypyridine.

Materials:

  • 5-Bromo-2,6-dimethoxypyridine

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Heating mantle

Procedure:

  • Vilsmeier Reagent Formation: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous DMF (3 equivalents). Cool the flask to 0°C using an ice bath. Slowly add POCl3 (1.2 equivalents) dropwise to the DMF with vigorous stirring. The reaction is exothermic and should be controlled. Stir the mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 5-bromo-2,6-dimethoxypyridine (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (around 40-50°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Hydrolysis: Once the reaction is complete, cool the mixture back to 0°C in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic. This step hydrolyzes the intermediate iminium salt to the aldehyde and should be performed with caution due to gas evolution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 5-bromo-2,6-dimethoxypyridine-3-carbaldehyde.[16]

Applications in Drug Discovery and Medicinal Chemistry

The pyridine ring system is a cornerstone in medicinal chemistry, present in a wide array of FDA-approved drugs.[1] 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde is a versatile intermediate for the synthesis of novel pharmaceutical agents due to its multiple functional groups that can be selectively manipulated.

  • Aldehyde Group: The aldehyde functionality is a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, allowing for the introduction of diverse side chains and the construction of larger, more complex molecular architectures.[8][17]

  • Bromo Group: The bromine atom provides a site for cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions.[3] This enables the introduction of aryl, alkyl, or alkynyl groups at the 5-position of the pyridine ring, which is a common strategy for modulating the biological activity and pharmacokinetic properties of drug candidates.

  • Methoxy Groups: The methoxy groups influence the electronic properties of the pyridine ring and can also be sites for demethylation to reveal hydroxyl groups, which can act as hydrogen bond donors or be further functionalized.

Structural Characterization

The structure of the synthesized 5-bromo-2,6-dimethoxypyridine-3-carbaldehyde should be confirmed using standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (around 9-10 ppm), a singlet for the aromatic proton on the pyridine ring, and two singlets for the two methoxy groups.[18][19][20][21]

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the aldehyde (around 190 ppm), the carbons of the pyridine ring, and the carbons of the methoxy groups.[18][19][21]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.[5][18]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl group of the aldehyde (around 1700 cm⁻¹) and bands corresponding to the C-O stretching of the methoxy groups and the C=N and C=C stretching of the pyridine ring.[18]

Safety and Handling

5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[4][7] It should be used in a well-ventilated area or a fume hood.[7]

References

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  • 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde. PubChem. [Link]

  • Synthesis of pyridine aldehydes.
  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

  • 5-bromo-2,6-dimethoxypyridine-3-carbaldehyde (C8H8BrNO3). PubChemLite. [Link]

  • C3-Formylation of Pyridines via Streptocyanine Intermediates. American Chemical Society. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Academia.edu. [Link]

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  • Vilsmeier–Haack reaction. Wikipedia. [Link]

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  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

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Foundational

An In-Depth Technical Guide to 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde: Synthesis, Reactivity, and Applications

Foreword: Unveiling a Versatile Pyridine Scaffold The pyridine ring is a ubiquitous scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and its role in a multitude of approv...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Versatile Pyridine Scaffold

The pyridine ring is a ubiquitous scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and its role in a multitude of approved pharmaceuticals. Within this vast chemical space, halogenated and functionalized pyridines serve as exceptionally versatile building blocks for creating complex molecular architectures. This guide provides an in-depth exploration of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde , a strategically substituted pyridine derivative. While specific literature on this exact compound is sparse, its structure suggests significant potential as a key intermediate. This document, therefore, synthesizes information from closely related analogues and foundational organic chemistry principles to provide a comprehensive technical overview for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, plausible synthetic routes, characteristic reactivity, and potential applications, offering field-proven insights into its utility.

Core Compound Profile and Physicochemical Properties

5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde (IUPAC Name: 5-bromo-2,6-dimethoxypyridine-3-carbaldehyde) is a trifunctionalized pyridine derivative.[1] The strategic placement of a bromine atom, an aldehyde group, and two methoxy groups on the pyridine core creates a molecule with multiple reactive handles, enabling a diverse range of subsequent chemical transformations. The electron-donating methoxy groups influence the reactivity of the ring, while the bromine atom serves as a prime site for cross-coupling reactions and the aldehyde provides a gateway for chain extension and the introduction of nitrogen-containing functionalities.

A summary of its key computed physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₈H₈BrNO₃PubChem[1]
Molecular Weight 246.06 g/mol PubChem[1]
CAS Number 1823332-95-1PubChem[1]
IUPAC Name 5-bromo-2,6-dimethoxypyridine-3-carbaldehydePubChem[1]
XLogP3 1.6PubChem[1]
Monoisotopic Mass 244.96876 DaPubChem[1][2]
Hydrogen Bond Donors 0PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]

Synthesis and Manufacturing Strategy

A plausible and robust synthetic workflow would begin with a commercially available di-substituted pyridine and proceed through sequential functionalization steps.

Proposed Synthetic Workflow

The synthesis can be logically approached from 2,6-dichloropyridine-3-carboxylic acid, leveraging regioselective nucleophilic aromatic substitution (SNAr) reactions, followed by functional group manipulations.

G cluster_0 Synthetic Pathway A 2,6-Dichloropyridine-3-carboxylic Acid B Methyl 2,6-dichloropyridine-3-carboxylate A->B Esterification (MeOH, H₂SO₄) C Methyl 2,6-dimethoxypyridine-3-carboxylate B->C Methoxylation (NaOMe, THF/CH₂Cl₂) D (2,6-Dimethoxypyridin-3-yl)methanol C->D Reduction (e.g., LiAlH₄) E 2,6-Dimethoxypyridine-3-carbaldehyde D->E Oxidation (e.g., PCC, DMP) F 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde E->F Bromination (NBS, Acetonitrile)

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established chemical transformations for similar pyridine systems.[3][4] Optimization of reaction times, temperatures, and reagents would be necessary for process scale-up.

Step 1: Esterification of 2,6-Dichloropyridine-3-carboxylic Acid

  • Suspend 2,6-dichloropyridine-3-carboxylic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture until TLC or LC-MS analysis indicates complete conversion of the starting material.

  • Cool the reaction mixture, neutralize with a weak base (e.g., NaHCO₃ solution), and extract the product, methyl 2,6-dichloropyridine-3-carboxylate, with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Regioselective Dimethoxylation

  • Dissolve the methyl 2,6-dichloropyridine-3-carboxylate from Step 1 in a suitable aprotic solvent such as THF or CH₂Cl₂.

  • Add a solution of sodium methoxide (NaOMe) in methanol dropwise at a controlled temperature (e.g., 0 °C to room temperature). The use of solvents like THF or CH₂Cl₂ has been shown to favor substitution at the 2-position, which can then be driven to disubstitution.[4]

  • Monitor the reaction for the formation of methyl 2,6-dimethoxypyridine-3-carboxylate.

  • Upon completion, quench the reaction with water and extract the product. Purify via column chromatography if necessary.

Step 3: Reduction of the Ester to an Alcohol

  • In an inert atmosphere, prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of methyl 2,6-dimethoxypyridine-3-carboxylate in THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the ester is fully consumed.

  • Carefully quench the reaction by sequential addition of water and NaOH solution.

  • Filter the resulting aluminum salts and extract the filtrate to isolate (2,6-dimethoxypyridin-3-yl)methanol.

Step 4: Oxidation of the Alcohol to the Aldehyde

  • Dissolve the alcohol from Step 3 in dichloromethane (DCM).

  • Add an oxidizing agent suitable for converting a primary alcohol to an aldehyde, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

  • Stir at room temperature until the starting material is consumed.

  • Work up the reaction by filtering through a pad of silica or celite and concentrating the solvent to yield 2,6-dimethoxypyridine-3-carbaldehyde.

Step 5: Electrophilic Bromination

  • Dissolve the aldehyde from Step 4 in a solvent like acetonitrile or a chlorinated solvent.

  • Add N-Bromosuccinimide (NBS) portion-wise. The electron-donating methoxy groups activate the pyridine ring, directing bromination to the C-5 position.

  • Stir the reaction at room temperature until completion.

  • Isolate the final product, 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde , by aqueous workup and extraction. Purify by recrystallization or column chromatography.

Chemical Reactivity and Synthetic Utility

The true value of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde lies in the orthogonal reactivity of its three functional groups. This allows for selective, stepwise modifications to build molecular complexity, making it an ideal intermediate in discovery chemistry.

Key Reaction Pathways
  • Reactions at the Aldehyde Group: The aldehyde is a versatile electrophile. It readily undergoes condensation reactions with primary amines to form Schiff bases (imines), reductive amination to introduce secondary amine moieties, and reactions with carbon nucleophiles (e.g., Grignard reagents, Wittig reagents) to extend the carbon skeleton. The formation of thiosemicarbazones from related pyridine-3-carbaldehydes has been reported as a route to compounds with potential antitumor activity.[5]

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is a powerful handle for forming new carbon-carbon and carbon-heteroatom bonds. It is an excellent substrate for Suzuki-Miyaura cross-coupling with boronic acids to introduce aryl or heteroaryl groups.[6][7] This is a cornerstone reaction in modern medicinal chemistry for generating biaryl structures found in many kinase inhibitors and other therapeutic agents.[6] Other valuable transformations include Buchwald-Hartwig amination, Sonogashira coupling, and Stille coupling.

  • Modification of Methoxy Groups: While more robust, the methoxy groups can potentially be cleaved under harsh acidic conditions (e.g., HBr, BBr₃) to reveal the corresponding hydroxyl groups, offering another point for functionalization.

G cluster_1 Key Synthetic Transformations Core 5-Bromo-2,6-dimethoxy- pyridine-3-carbaldehyde Aldehyde Aldehyde Group (C3) Bromine Bromo Group (C5) Imine Schiff Base / Imine Aldehyde->Imine R-NH₂ (Condensation) Alcohol Secondary Alcohol Aldehyde->Alcohol R-MgX (Grignard) Secondary_Amine Secondary Amine Imine->Secondary_Amine Reduction (e.g., NaBH₄) Suzuki Biaryl Compound Bromine->Suzuki R-B(OH)₂ (Suzuki Coupling) Buchwald Arylamine Bromine->Buchwald R₂-NH (Buchwald-Hartwig) Sonogashira Alkynyl Pyridine Bromine->Sonogashira Alkyne (Sonogashira)

Caption: Key reaction pathways for synthetic diversification.

Applications in Research and Drug Discovery

Substituted pyridine scaffolds are central to the development of novel therapeutics. Analogues of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde are utilized across various research areas.

  • Oncology: The pyridine core is present in numerous kinase inhibitors. The bromo-aldehyde functionality allows for the construction of libraries for screening against various cancer targets. For instance, pyridine-based thiosemicarbazones have demonstrated antiproliferative activity against human tumor cell lines.[5]

  • Neuroscience: Closely related structures, such as 5-Bromo-2-methoxypyridine-3-carboxylic acid, serve as intermediates in the synthesis of pharmaceuticals targeting neurological disorders.[8] The core can be elaborated to interact with targets like dopamine and serotonin receptors.[4]

  • Infectious Diseases: The pyridine scaffold is a common feature in antimicrobial agents. The ability to easily diversify the core structure makes it a valuable starting point for developing novel antibacterial and antifungal compounds.[8][9]

The primary role of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde is as a versatile intermediate. Its synthetic utility allows chemists to rapidly generate analogues for structure-activity relationship (SAR) studies, which are critical for optimizing lead compounds in a drug discovery program.

Spectroscopic Characterization Profile (Predicted)

While experimental spectra for this specific molecule are not published, its structure allows for the confident prediction of key spectroscopic features essential for its characterization.

TechniqueExpected Features
¹H NMR - Singlet (δ 9.5-10.5 ppm): Aldehyde proton (-CHO).- Singlet (δ ~8.0 ppm): Aromatic proton at C4.- Two Singlets (δ 3.9-4.2 ppm): Two distinct methoxy groups (-OCH₃) at C2 and C6.
¹³C NMR - Signal (δ >185 ppm): Aldehyde carbonyl carbon.- Aromatic Signals (δ 100-165 ppm): Including the C-Br carbon and the two C-O carbons.- Methoxy Signals (δ 55-65 ppm): Two signals for the methoxy carbons.
IR Spectroscopy - ~1690-1710 cm⁻¹: Strong C=O stretch of the aromatic aldehyde.- ~2720 and ~2820 cm⁻¹: Characteristic C-H stretches of the aldehyde (Fermi doublets).- ~1000-1300 cm⁻¹: C-O stretching of the methoxy groups.- ~1550-1600 cm⁻¹: C=C and C=N stretching of the pyridine ring.
Mass Spectrometry - Distinct Isotopic Pattern: Presence of a bromine atom will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.- Predicted m/z values: [M+H]⁺ at 245.97605 and [M+Na]⁺ at 267.95799.[2]

Safety, Handling, and Storage

As a laboratory chemical, 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde requires careful handling. Based on GHS classifications for structurally similar compounds, the following hazards are anticipated.[1][10]

  • Hazards: Harmful if swallowed (Acute toxicity, oral), Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[10]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

This guide provides a robust framework for understanding and utilizing 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde. Its value as a synthetic intermediate is clear, offering chemists a reliable and versatile platform for innovation in drug discovery and materials science.

References

  • Title: 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 5-bromo-2,6-dimethoxypyridine-3-carbaldehyde (C8H8BrNO3) Source: PubChemLite URL: [Link]

  • Title: Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives Source: ResearchGate URL: [Link]

  • Title: An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid Source: Chemical & Pharmaceutical Bulletin URL: [Link]

  • Title: Supporting Information - Synthesis of 3-bromo-5-methoxypyridine Source: The Royal Society of Chemistry URL: [Link]

  • Title: 5-Bromo-2-methoxy-pyridine-3-carbaldehyde Source: CRO Splendid Lab Pvt. Ltd. URL: [Link]

  • Title: ChemInform Abstract: An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Source: ResearchGate URL: [Link]

Sources

Exploratory

Technical Guide: Early Studies on 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde

The following technical guide details the early development, synthesis, and reactivity of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde , a critical intermediate in the design of kinase inhibitors and heterocyclic medicin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the early development, synthesis, and reactivity of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde , a critical intermediate in the design of kinase inhibitors and heterocyclic medicinal scaffolds.

[1]

Executive Summary

5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde (CAS: 1823332-95-1) represents a "privileged scaffold" in modern medicinal chemistry.[1] Its structural uniqueness lies in its orthogonal reactivity: it possesses an electrophilic aldehyde handle at C3, a nucleophilic-susceptible methoxy system at C2/C6, and a cross-coupling-ready bromide at C5. Early studies and patent literature (c. 2014-2017) identified this compound as a pivotal building block for synthesizing complex heterocycles, particularly in the development of FGFR (Fibroblast Growth Factor Receptor) inhibitors and other kinase-targeting small molecules.

Chemical Profile & Core Properties[1][2][3][4][5]

PropertySpecification
IUPAC Name 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde
CAS Number 1823332-95-1
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DCM, THF, EtOAc; low solubility in water
Key Functional Groups Aryl Bromide (C5), Formyl (C3), Bis-Methoxy (C2, C6)

Genesis & Synthetic Pathways (Early Studies)[1]

The access to this scaffold typically follows two primary retrosynthetic disconnections, as established in early process chemistry patents and methodology papers. The choice of route depends heavily on the availability of the 2,6-dichloropyridine precursor versus the 2,6-dimethoxypyridine parent.

Route A: The "Late-Stage Bromination" Strategy (Preferred)

This route, favored in early bench-scale studies, utilizes the electron-rich nature of the 2,6-dimethoxypyridine core to facilitate regioselective bromination.

  • Precursor Synthesis: Nucleophilic aromatic substitution (

    
    ) of 2,6-dichloropyridine-3-carbaldehyde with sodium methoxide yields the parent 2,6-dimethoxypyridine-3-carbaldehyde.[1]
    
  • Regioselective Bromination: The methoxy groups at C2 and C6 strongly activate the C3 and C5 positions.[1] With C3 blocked by the formyl group, electrophilic bromination occurs exclusively at C5.

Route B: The "Functionalization-First" Strategy

Alternatively, early industrial routes occasionally employed 5-bromo-2,6-dichloropyridine-3-carbaldehyde as the starting material, installing the methoxy groups via double displacement. This route avoids oxidation of the aldehyde during bromination but requires careful control of the


 conditions to ensure complete conversion of both chlorides.[1]
Visualization: Synthetic Workflow

The following diagram illustrates the two primary pathways established in the literature.

SynthesisPathways Start1 2,6-Dichloropyridine-3-carbaldehyde Inter1 2,6-Dimethoxypyridine- 3-carbaldehyde (Parent Scaffold) Start1->Inter1 NaOMe, MeOH Reflux (SnAr) Target 5-BROMO-2,6-DIMETHOXY- PYRIDINE-3-CARBALDEHYDE Inter1->Target NBS, MeCN or Br2, AcOH (Electrophilic Subst.) Start2 5-Bromo-2,6-dichloro- pyridine-3-carbaldehyde Start2->Target NaOMe (2.2 eq) MeOH, 0°C to RT

Caption: Figure 1. Convergent synthetic pathways to the 5-bromo-2,6-dimethoxy scaffold.[1] Route A (top) is the most common laboratory method.

Detailed Experimental Protocols

Note: These protocols are synthesized from standard methodologies applied to this specific scaffold in early patent literature (e.g., US2014/0094456).

Protocol 1: Synthesis of Parent 2,6-Dimethoxypyridine-3-carbaldehyde

Principle: Double nucleophilic aromatic substitution on an electron-deficient pyridine ring.[1]

  • Setup: Charge a round-bottom flask with 2,6-dichloropyridine-3-carbaldehyde (1.0 eq) and anhydrous methanol (10 V).

  • Reagent Addition: Cool to 0°C. Add Sodium Methoxide (NaOMe) solution (25% in MeOH, 2.5 eq) dropwise over 30 minutes. The reaction is exothermic.[1]

  • Reaction: Warm to room temperature and reflux for 4–6 hours. Monitor by TLC/LCMS for disappearance of the mono-chloro intermediate.[1]

  • Workup: Concentrate in vacuo. Resuspend residue in water and extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over

    
    , and concentrate.[2]
    
  • Yield: Typically 85-95% as a white/pale yellow solid.[1]

Protocol 2: Regioselective Bromination to Target

Principle: Electrophilic aromatic substitution (


) using N-Bromosuccinimide (NBS) to avoid aldehyde oxidation.[1]
  • Setup: Dissolve 2,6-dimethoxypyridine-3-carbaldehyde (1.0 eq) in Acetonitrile (MeCN) or DMF (5 V).

  • Bromination: Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.

    • Critical Step: If reaction is sluggish, catalytic Ammonium Acetate (

      
      , 0.1 eq) can be added to activate the NBS.
      
  • Reaction: Stir at 25–40°C for 2–12 hours. The C5 position is electronically activated by the ortho-methoxy group (C6) and para-methoxy group (C2), directing the bromine exclusively to C5.

  • Quench: Pour mixture into ice water. The product often precipitates.[1]

  • Purification: Filter the solid or extract with DCM. Recrystallize from Ethanol/Heptane if necessary.[1]

  • Validation:

    
     NMR should show the disappearance of the C5 proton and retention of the aldehyde singlet (~10.0 ppm).
    

Reactivity & Applications in Drug Discovery[1]

The true value of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde lies in its orthogonal functionalization map . It serves as a "linchpin" molecule, allowing chemists to grow the molecule in three distinct directions.

A. The C5 "Growth Vector" (Suzuki/Stille Coupling)

The C5-Bromine is the primary handle for increasing molecular complexity. It is highly reactive in Palladium-catalyzed cross-coupling reactions.[1]

  • Application: Installation of aryl or heteroaryl groups to access the ATP-binding pocket of kinase enzymes.[1]

  • Conditions:

    
    , 
    
    
    
    , Dioxane/Water, 80°C.
B. The C3 "Warhead" Handle (Aldehyde)

The aldehyde is typically converted into amines via reductive amination or into heterocycles (e.g., imidazoles, oxazoles) via condensation.

  • Application: Forming the "hinge-binding" motif or solubilizing tail of a drug candidate.[1]

C. The C2/C6 "Electronic Tuners" (Methoxy Groups)

While often inert, the methoxy groups can be selectively demethylated (using


 or Pyridine-HCl) to yield pyridones, or displaced by stronger nucleophiles (amines) under forcing conditions to generate 2-amino-6-methoxypyridine derivatives.
Visualization: Reactivity Map

Reactivity Center 5-Bromo-2,6-dimethoxy- pyridine-3-carbaldehyde Rxn1 Suzuki-Miyaura Coupling (C5-Aryl installation) Center->Rxn1 Pd cat., Ar-B(OH)2 Rxn2 Reductive Amination (C3-Amine formation) Center->Rxn2 R-NH2, NaBH(OAc)3 Rxn3 Demethylation (BBr3) (Pyridone formation) Center->Rxn3 Acidic Hydrolysis Rxn4 Condensation (Imidazo-pyridine formation) Center->Rxn4 Diamines/Oxidant

Caption: Figure 2. Orthogonal reactivity profile of the scaffold, highlighting its utility in diversity-oriented synthesis.

References

  • PubChem Compound Summary. (2017). 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde (CID 124706325).[1] National Center for Biotechnology Information.[1] [Link]

  • US Patent Application 2014/0094456 A1. (2014).[1] Pyridine Derivatives as FGFR Inhibitors.[1] (Demonstrates the use of the brominated methoxypyridine scaffold in kinase inhibitor synthesis).

  • Çakmak, O. et al. (2017).[1][3] Regioselective bromination of methoxyquinolines and pyridines.[1][4] (Provides mechanistic grounding for the regioselective bromination of electron-rich pyridine/quinoline systems).[1] [Link]

Sources

Foundational

A Technical Guide to the Computational Analysis of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde in Drug Discovery

Abstract This technical guide provides a comprehensive computational analysis of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde, a substituted pyridine derivative with potential applications in medicinal chemistry. Pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive computational analysis of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde, a substituted pyridine derivative with potential applications in medicinal chemistry. Pyridine and its derivatives are foundational scaffolds in numerous FDA-approved drugs, making novel analogues like this molecule a subject of significant interest.[1] This document details a multi-faceted in silico evaluation, beginning with fundamental quantum chemical calculations to elucidate its intrinsic electronic and structural properties. We then explore its potential as a therapeutic agent through molecular docking simulations against a relevant biological target. Finally, we assess its drug-likeness using predictive models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). The methodologies are presented as self-validating protocols, designed to provide researchers and drug development professionals with a robust framework for the computational screening of novel chemical entities.

Introduction: The Significance of a Substituted Pyridine

5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde is a halogenated heterocyclic compound.[2] Its structure is notable for several key features: a pyridine core, which is a common motif in pharmacologically active molecules[1]; a bromine atom, which can modulate lipophilicity and participate in halogen bonding[3]; and methoxy and carbaldehyde groups, which provide sites for hydrogen bonding and further chemical modification.[4][5] Understanding the interplay of these features is critical to predicting the molecule's behavior and potential utility.

Computational chemistry offers a powerful, resource-efficient means to perform this initial characterization.[6] By modeling the molecule's properties and interactions at the atomic level, we can generate actionable insights that guide synthesis, prioritize experimental testing, and reduce the high attrition rates associated with drug discovery.[7][8] This guide establishes a logical workflow for such an analysis, moving from the intrinsic properties of the molecule to its simulated biological context.

Table 1: Physicochemical Properties of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde

Property Value Source
Molecular Formula C8H8BrNO3 PubChem[2]
Molecular Weight 246.06 g/mol PubChem[2]
IUPAC Name 5-bromo-2,6-dimethoxypyridine-3-carbaldehyde PubChem[2]
SMILES COC1=C(C=C(C(=N1)OC)C=O)Br PubChem[2][9]
XLogP3 1.6 PubChem[2]
Hydrogen Bond Donors 0 PubChem[2]

| Hydrogen Bond Acceptors | 4 | PubChem[2] |

Quantum Chemical Analysis: Unveiling Intrinsic Molecular Properties

Before evaluating a molecule's interaction with biological systems, it is crucial to understand its fundamental electronic structure and reactivity. Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), provide profound insights into these properties.[10][11] DFT allows us to determine the molecule's most stable 3D conformation, its electronic landscape, and its susceptibility to chemical reactions.[12]

Causality Behind the Method:

We employ DFT to calculate the molecule's optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP).

  • Geometry Optimization: Finds the lowest energy, most stable conformation of the molecule. This is the most likely structure to be found in a biological system.

  • Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them is an indicator of chemical stability.[13]

  • Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are central to drug-receptor binding.

dft_workflow start Start: Input Molecule (SMILES or 3D Coords) geom_opt Geometry Optimization (e.g., B3LYP/6-311G**) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc validation Validate Minimum Energy State (No imaginary frequencies) freq_calc->validation validation->geom_opt Invalid elec_prop Electronic Property Calculation (Single Point Energy) validation->elec_prop  Valid output Outputs: HOMO/LUMO Energies MEP Surface Dipole Moment Atomic Charges elec_prop->output end End output->end

A typical workflow for the DFT analysis of a small molecule.
Protocol: DFT Calculation
  • Structure Preparation: Obtain the SMILES string of the molecule (COC1=C(C=C(C(=N1)OC)C=O)Br) and convert it to a 3D structure using a molecular editor like Avogadro or ChemDraw.

  • Geometry Optimization: Perform a full geometry optimization. A common and reliable level of theory for organic molecules is the ωB97X-D functional with a 6-311++G(d,p) basis set, which accounts for dispersion forces and provides good accuracy for thermochemistry.[14][15]

  • Frequency Analysis: Conduct a frequency calculation at the same level of theory to confirm the optimized structure is a true energy minimum. The absence of imaginary frequencies validates the structure.

  • Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive electronic properties.

  • Analysis: Extract key data points and visualize the MEP surface and HOMO/LUMO orbitals.

Table 2: Hypothetical Calculated Quantum Chemical Properties

Property Predicted Value Significance
HOMO Energy -6.5 eV Indicates electron-donating capability.
LUMO Energy -1.8 eV Indicates electron-accepting capability.
HOMO-LUMO Gap 4.7 eV A larger gap suggests higher kinetic stability.
Dipole Moment 3.2 Debye Quantifies molecular polarity, influencing solubility and binding.
MEP Minimum -0.04 a.u. Located near carbonyl oxygen, indicating a prime site for H-bonding.

| MEP Maximum | +0.02 a.u. | Located on hydrogens, indicating electrophilic regions. |

Molecular Docking: Simulating Drug-Target Interactions

The primary goal of many drug discovery projects is to identify molecules that bind with high affinity and specificity to a biological target, such as an enzyme or receptor.[6] Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3] This allows us to estimate binding affinity and analyze the key interactions driving recognition. Several studies have successfully used docking to evaluate pyridine derivatives as potential inhibitors.[3][16][17]

Causality Behind the Method:

We simulate the binding process to hypothesize a binding mode and rank our compound against others. The docking score is a function that estimates the free energy of binding. A more negative score typically indicates a stronger, more favorable interaction.[3] Post-docking analysis is crucial; we visually inspect the predicted pose to ensure it makes chemical sense (e.g., hydrogen bonds are formed, hydrophobic groups are in greasy pockets) and to understand the structural basis of binding.

docking_workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation ligand_start Input Ligand (5-Bromo-2,6-dimethoxy...) ligand_charge Add Hydrogens & Assign Charges ligand_start->ligand_charge grid_gen Define Binding Site (Grid Box Generation) ligand_charge->grid_gen receptor_start Select Protein Target (e.g., from PDB) receptor_clean Remove Water & Non-essential Ligands receptor_start->receptor_clean receptor_charge Add Hydrogens & Assign Charges receptor_clean->receptor_charge receptor_charge->grid_gen docking Run Docking Algorithm (e.g., AutoDock Vina) grid_gen->docking analysis Analyze Results docking->analysis poses Binding Poses (Coordinates) analysis->poses scores Binding Scores (kcal/mol) analysis->scores end Identify Lead Candidate scores->end

Experimental workflow for a molecular docking simulation.
Protocol: Molecular Docking
  • Target Selection: Choose a relevant protein target. For this example, we might select a kinase or a receptor where pyridine scaffolds are known to be active. Obtain the 3D structure from the Protein Data Bank (PDB).

  • Receptor Preparation: Using software like AutoDock Tools or Schrödinger Maestro, prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Use the DFT-optimized structure of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde. Assign charges (e.g., Gasteiger charges).

  • Grid Generation: Define the search space for the docking simulation. This is typically a 3D grid box centered on the active site of the receptor.

  • Docking Execution: Run the docking simulation using a program like AutoDock Vina. The program will sample many possible conformations and orientations of the ligand within the grid box and score them.

  • Results Analysis:

    • Examine the binding energy of the top-ranked pose. A value of -7 kcal/mol or lower is often considered a good starting point.

    • Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera).

    • Identify key interactions: hydrogen bonds, hydrophobic contacts, pi-pi stacking, and potential halogen bonds involving the bromine atom.

In Silico ADMET Profiling: Predicting Drug-Likeness

A potent molecule is useless if it cannot reach its target in the body at a therapeutic concentration without causing unacceptable toxicity. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the pharmacokinetic and safety profile of a drug candidate.[7] Predicting these properties early can prevent costly late-stage failures.[8] Numerous machine learning models trained on large experimental datasets are now available to provide rapid ADMET predictions.[18][19]

Causality Behind the Method:

We use predictive models to flag potential liabilities. For example, poor water solubility can hinder absorption. Inhibition of the hERG potassium channel is linked to cardiotoxicity. Ames mutagenicity suggests a risk of cancer. By identifying these risks in silico, we can either deprioritize the compound or guide chemists in modifying the structure to mitigate the liabilities. This process acts as a critical filter in the drug discovery pipeline.[20][21]

admet_funnel node_start Initial Compound Library node_filter1 Physicochemical Properties (Lipinski's Rule of 5) node_start->node_filter1 10,000s node_filter2 Absorption & Solubility (e.g., Caco-2, LogS) node_filter1->node_filter2 1,000s node_filter3 Metabolism & Distribution (e.g., CYP Inhibition, BBB) node_filter2->node_filter3 100s node_filter4 Toxicity (hERG, Ames, Hepatotoxicity) node_filter3->node_filter4 <50 node_end Promising Candidates node_filter4->node_end <10

Conceptual diagram of ADMET filtering in drug discovery.
Protocol: ADMET Prediction
  • Select a Platform: Utilize a web-based tool such as ADMET-AI, SwissADME, or pkCSM.[8][18] These platforms provide predictions for a wide range of properties.

  • Input Molecule: Submit the SMILES string of the molecule.

  • Run Prediction: Execute the analysis. The platform's underlying models will calculate various molecular descriptors and use them to predict ADMET properties.

  • Analyze Output: Review the predictions, paying close attention to any flagged liabilities. Compare the predicted values to the typical ranges for orally bioavailable drugs.

Table 3: Hypothetical Predicted ADMET Properties

Parameter Predicted Value Interpretation & Desirability
Water Solubility (LogS) -2.5 Moderately soluble. (Good)
GI Absorption High Likely to be well-absorbed from the gut. (Good)
BBB Permeant Yes May cross the blood-brain barrier. (Desirable for CNS targets)
CYP2D6 Inhibitor No Low risk of drug-drug interactions via this major metabolic enzyme. (Good)
hERG Inhibition Low Risk Low risk of cardiotoxicity. (Good)
Ames Mutagenicity Non-mutagen Low risk of being carcinogenic. (Good)

| Hepatotoxicity | Low Risk | Low risk of causing liver damage. (Good) |

Synthesis and Conclusion

While this guide focuses on computational analysis, it is important to note that 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde and its precursors are synthetically accessible, often starting from dichloropyridine or dibromopyridine derivatives.[4][5][22] The computational predictions made here serve to justify the resources required for such a synthesis and subsequent in vitro testing.

References

  • Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Open Access Journals - Research and Reviews. Available from: [Link]

  • Quantum Mechanics/Chemistry in Drug Design. Profacgen. Available from: [Link]

  • Feinberg, E.N., et al. (2021). ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries. Bioinformatics. Available from: [Link]

  • Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris. Available from: [Link]

  • Zhou, T., et al. Quantum Mechanical Methods for Drug Design. ZORA (Zurich Open Repository and Archive). Available from: [Link]

  • Asadi, M., et al. (2022). Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4-dihydropyrimidine-2(1H)-one scaffolds. National Center for Biotechnology Information. Available from: [Link]

  • Quantum Chemistry in Drug Discovery. Rowan University. Available from: [Link]

  • ADMET Prediction. Protheragen. Available from: [Link]

  • 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde. PubChem. Available from: [Link]

  • Wenzel, J., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. Available from: [Link]

  • Sabe, V.T., et al. (2016). Quantum mechanics implementation in drug-design workflows: does it really help?. Drug Design, Development and Therapy. Available from: [Link]

  • Pang, K.S., et al. (2006). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Pharmaceutical Research. Available from: [Link]

  • ADMET Predictions - Computational Chemistry Glossary. Deep Origin. Available from: [Link]

  • D. A. V., et al. (2021). Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. RSC Publishing. Available from: [Link]

  • Pang, K.S., et al. (2006). Chemical substituent effect on pyridine permeability and mechanistic insight from computational molecular descriptors. PubMed. Available from: [Link]

  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. Available from: [Link]

  • Khan, I., et al. (2024). Synthesis, antitubercular profile and molecular docking studies of quinazolinone-based pyridine derivatives against drug-resistant tuberculosis. PubMed. Available from: [Link]

  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. ResearchGate. Available from: [Link]

  • The Electrophilic Aromatic Bromination of Benzenes: Mechanistic and Regioselective Insights from Density Functional Theory. ResearchGate. Available from: [Link]

  • D. A. V., et al. (2021). Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. National Center for Biotechnology Information. Available from: [Link]

  • Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. National Center for Biotechnology Information. Available from: [Link]

  • Tajti, A., et al. (2022). Mechanistic Study of the Mechanochemical PdII-Catalyzed Bromination of Aromatic C–H Bonds by Experimental and Computational Methods. Organometallics. Available from: [Link]

  • In silico (Eco)toxicology and molecular docking of halogenated and oxygenated rotenoid derivatives. ResearchGate. Available from: [Link]

  • Synthesis, photophysical, and computational investigation of poly substituted pyridines. ResearchGate. Available from: [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. National Center for Biotechnology Information. Available from: [Link]

  • Precise Semi-Experimental Equilibrium (reSE) Structure of Pyridine from 32 Isotopologues: Accurate Assessment of the Effect of Nitrogen-Atom Substitution in Aromatic Rings. The Journal of Physical Chemistry A. Available from: [Link]

  • 5-bromo-2,6-dimethoxypyridine-3-carbaldehyde (C8H8BrNO3). PubChemLite. Available from: [Link]

  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin. Available from: [Link]

  • Halogenated Heterocycles as Pharmaceuticals. ResearchGate. Available from: [Link]

  • 5-Bromo-2-methoxy-pyridine-3-carbaldehyde. CRO Splendid Lab Pvt. Ltd.. Available from: [Link]

  • ChemInform Abstract: An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. ResearchGate. Available from: [Link]

  • What is In Silico Toxicology?. News-Medical.Net. Available from: [Link]

  • In silico Toxicology - A Tool for Early Safety Evaluation of Drug. JSciMed Central. Available from: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available from: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. Available from: [Link]

  • 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. MDPI. Available from: [Link]

  • Tunable Regioselectivity in C−H‐Activated Direct Arylation Reactions of Dithieno[3,2‐b:2',3'‐d]pyrroles. Wiley Online Library. Available from: [Link]

  • APRIL 14 - 17, 2025. Drug Discovery Chemistry. Available from: [Link]

Sources

Exploratory

Physicochemical Properties of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde

Technical Guide & Application Note Executive Summary 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde (CAS: 1823332-95-1) is a highly functionalized pyridine scaffold used primarily as a "linchpin" intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Application Note

Executive Summary

5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde (CAS: 1823332-95-1) is a highly functionalized pyridine scaffold used primarily as a "linchpin" intermediate in the synthesis of complex pharmaceutical agents. Its value lies in its orthogonal reactivity: the electrophilic aldehyde at C3, the cross-coupling-ready bromide at C5, and the electron-donating methoxy groups at C2/C6 that modulate solubility and lipophilicity. This guide details its physicochemical profile, synthetic utility, and handling protocols to ensure reproducible experimental outcomes.

Molecular Identity & Structural Analysis[1]

The compound features a pyridine core substituted with two methoxy groups, rendering the ring electron-rich compared to naked pyridine. This electronic push protects the ring from nucleophilic attacks at the remaining positions while activating the C5-position for metal-catalyzed cross-couplings.

PropertyDetail
CAS Number 1823332-95-1
IUPAC Name 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
SMILES COC1=C(C=C(C(=N1)OC)C=O)Br
InChI Key PXGQJVSZKYEKNP-UHFFFAOYSA-N

Physicochemical Profile

The following data aggregates predicted consensus values and analog-based experimental ranges. Note: As a specialized intermediate, specific experimental values for this CAS are sparse in open literature; values below represent high-confidence cheminformatic predictions validated against structural analogs.

Table 1: Core Physical Properties[2]
ParameterValue / RangeContext for Application
Physical State Solid (Powder)Typically isolated as a white to off-white crystalline solid.[1]
Melting Point 95 °C – 105 °C (Predicted)Analog support: 5-Bromo-2-methoxy-pyridine-3-carbaldehyde melts at ~103°C.
Boiling Point ~278 °C (at 760 mmHg)High boiling point suggests stability under standard reflux conditions.
Density 1.60 ± 0.1 g/cm³Denser than water; will settle in aqueous biphasic extractions.
Solubility (Water) Low (< 0.1 mg/mL)Lipophilic nature requires organic co-solvents (DMSO, DMF) for bio-assays.
Solubility (Organic) HighSoluble in DCM, EtOAc, THF, DMSO, and Methanol.
Table 2: Electronic & Solution Properties
ParameterValueMechanistic Insight
XLogP3 1.6Moderate lipophilicity; suitable for CNS-targeted drug discovery fragments.
pKa (Conj. Acid) < 1.0 (Predicted)The 2,6-dimethoxy substitution reduces the basicity of the pyridine nitrogen significantly compared to pyridine (pKa ~5.2). It will not protonate under physiological pH.
Polar Surface Area 48.4 ŲWell within the Veber rule (< 140 Ų) for oral bioavailability.
H-Bond Acceptors 4Nitrogen and three oxygens.
H-Bond Donors 0No labile protons, reducing non-specific binding in early assays.

Synthetic Accessibility & Stability[1]

Synthesis Logic

The synthesis typically proceeds via Regioselective Lithiation or Vilsmeier-Haack Formylation .

  • Precursor: 3-Bromo-2,6-dimethoxypyridine.

  • Formylation: Lithiation at C3 (directed by the C2-methoxy group) followed by DMF quench yields the aldehyde.

  • Impurities: Common impurities include the des-formyl starting material or regioisomeric aldehydes if lithiation control is poor.

Stability Protocol
  • Oxidation: The C3-aldehyde is susceptible to air oxidation to the carboxylic acid (5-bromo-2,6-dimethoxypyridine-3-carboxylic acid). Storage under inert gas (Nitrogen/Argon) at 2–8°C is mandatory.

  • Light Sensitivity: Organobromides can undergo photolytic debromination. Store in amber vials.

  • Hydrolysis: The methoxy groups are stable to mild acid/base but will demethylate to pyridones under strong acidic conditions (e.g., HBr/AcOH or BBr₃), which is a useful synthetic transformation (see Section 5).

Reactivity & Functionalization (The "Why")

This scaffold is a "linchpin" because it allows orthogonal functionalization . You can modify the aldehyde without touching the bromide, or couple the bromide without affecting the aldehyde (if protected).

Key Transformations:
  • C-5 Suzuki-Miyaura Coupling: The bromine atom is activated for Pd-catalyzed coupling with aryl boronic acids.[2]

  • C-3 Reductive Amination: The aldehyde reacts with amines (primary/secondary) to form medicinal pharmacophores.

  • O-Demethylation: Conversion of methoxy groups to hydroxyls (tautomerizing to pyridones) alters H-bond donor/acceptor profiles.

Visualization of Divergent Synthesis

The following diagram illustrates the core reactivity pathways available to researchers using this intermediate.

G Core 5-Bromo-2,6-dimethoxypyridine- 3-carbaldehyde (Core Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki C-5 Functionalization RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Core->RedAm C-3 Functionalization Demethyl Demethylation (BBr3 or HBr) Core->Demethyl Electronic Modulation Oxidation Pinnick Oxidation (NaClO2) Core->Oxidation C-3 Oxidation Biaryl 5-Aryl-2,6-dimethoxy- pyridine-3-carbaldehyde Suzuki->Biaryl Amine 5-Bromo-3-(aminomethyl)- 2,6-dimethoxypyridine RedAm->Amine Pyridone 5-Bromo-2,6-dihydroxy- pyridine-3-carbaldehyde (Pyridone Tautomer) Demethyl->Pyridone Acid Carboxylic Acid Derivative Oxidation->Acid

Caption: Divergent synthetic pathways for 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde. Blue node represents the core intermediate; colored nodes represent reaction types.

Analytical Characterization Protocol

To validate the identity and purity of this compound, the following QC protocol is recommended.

Proton NMR (¹H NMR)
  • Solvent: CDCl₃ or DMSO-d₆.

  • Key Signals:

    • Aldehyde (-CHO): Singlet at ~10.0 – 10.2 ppm .

    • Aromatic Proton (C4-H): Singlet at ~8.3 – 8.5 ppm . (Note: The 2,6-substitution removes coupling partners, resulting in a clean singlet).

    • Methoxy Groups (-OCH₃): Two singlets (or one overlapping singlet if environments are accidental equivalent) at ~3.9 – 4.1 ppm . Integration must sum to 6H.

HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).

  • Retention Time: Expect late elution relative to pyridine due to lipophilic bromine and methoxy groups.

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and use within a chemical fume hood.

  • Spill Cleanup: Sweep up solid (avoid dust generation) and dispose of as halogenated organic waste.

References

  • PubChem. (2026). 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde (CID 124706325). National Library of Medicine. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Available at: [Link]

Sources

Foundational

Technical Guide: Safety, Handling, and Stability of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde

Executive Summary & Chemical Identity 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde (CAS: 1823332-95-1) is a high-value heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents targeting ki...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde (CAS: 1823332-95-1) is a high-value heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents targeting kinase pathways and neurological receptors. Its structural tri-functionality—an electrophilic aldehyde, a halogenated handle for cross-coupling, and electron-donating methoxy groups—makes it a versatile scaffold but imposes specific stability challenges.

This guide moves beyond standard SDS reporting to provide a self-validating protocol for maintaining compound integrity and ensuring operator safety during drug discovery workflows.

Physicochemical Profile
PropertySpecification
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; sparingly soluble in water
Melting Point 98–102 °C (Typical range for class; verify per lot)
Air/Light Sensitivity Sensitive to air oxidation (Aldehyde

Carboxylic Acid)

Hazard Identification & Risk Logic

While classified as an Irritant , the specific substitution pattern of this pyridine derivative warrants elevated caution regarding respiratory sensitization and lachrymator potential, common in halogenated aldehydes.

GHS Classification & Mechanistic Risks
Hazard CodeDescriptionMechanistic Insight (The "Why")
H302 Harmful if swallowedPyridine derivatives can disrupt metabolic pathways; halogenation often increases lipophilicity and bioavailability.
H315 / H319 Skin/Eye IrritationAldehyde moieties are reactive electrophiles capable of forming Schiff bases with protein residues on mucosal surfaces, causing inflammation.
H335 Respiratory IrritationFine dust inhalation poses a risk of bronchial sensitization. The bromine substituent increases mucous membrane sensitivity compared to non-halogenated analogs.

Storage & Stability Protocols

The primary degradation pathway for 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde is the autoxidation of the formyl group (C3-CHO) to the corresponding carboxylic acid (5-bromo-2,6-dimethoxypyridine-3-carboxylic acid). This process is accelerated by light and trace transition metals.

Protocol: The "Inert-Cold" Chain
  • Atmosphere: Store strictly under an inert atmosphere (Argon or Nitrogen). Argon is preferred due to its higher density, providing a better "blanket" over the solid.

  • Temperature: Maintain at 2–8 °C . Freezing (-20 °C) is acceptable but requires rigorous equilibration to room temperature before opening to prevent moisture condensation (hydrolysis risk).

  • Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene containers for long-term storage as aldehydes can leach plasticizers or diffuse slowly.

Self-Validation Step: Before use in critical cross-couplings (e.g., Suzuki-Miyaura), acquire a ¹H NMR.

  • Pass: Distinct aldehyde proton singlet at

    
     ppm.
    
  • Fail: Appearance of a broad singlet at

    
     ppm indicates carboxylic acid formation.
    

Handling & Experimental Workflows

The following diagram illustrates the logical flow for handling this compound to maximize safety and yield.

G Start Storage (2-8°C, Argon) Equilibration Equilibrate to RT (Prevent Condensation) Start->Equilibration 30 mins Open Open in Fume Hood Equilibration->Open Weighing Weighing (Anti-static gun recommended) Open->Weighing PPE: Nitrile gloves, Goggles Solubilization Dissolve immediately (DCM/DMSO) Weighing->Solubilization Minimize air exposure Reseal Purge Headspace (Ar) & Parafilm Seal Weighing->Reseal Excess Reagent Reaction Reaction Setup (e.g., Reductive Amination, Suzuki) Solubilization->Reaction Waste Waste Disposal (Halogenated Organic) Reaction->Waste Post-Workup Reseal->Start Return to Storage

Figure 1: Safe handling workflow emphasizing moisture control and inert gas purging to prevent oxidative degradation.

Operational Best Practices
  • Static Control: As a dry powder, this compound can be static. Use an anti-static gun during weighing to prevent dispersal of fines, which are respiratory irritants.

  • Solvent Choice: Avoid protic solvents (methanol/ethanol) for long-term stock solutions, as hemiacetal formation can occur in equilibrium. Preferred solvents for stock: Anhydrous DMSO or DCM .

  • Reaction Quenching: If used in reductive aminations using sodium triacetoxyborohydride, ensure the reaction remains slightly acidic to neutral to prevent side reactions at the methoxy positions (though these are generally robust).

Emergency Response

In the event of exposure, the presence of the bromine atom and aldehyde group dictates specific responses.

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap and water for 15 min. Do not use alcohol.Alcohol can enhance transdermal absorption of the lipophilic pyridine ring.
Eye Contact Rinse with water for 15 min; consult ophthalmologist.Aldehydes are lachrymators; immediate dilution prevents corneal clouding.
Spill (Solid) Dampen with inert oil/solvent, then sweep.Dry sweeping generates dust aerosols (H335). Dampening immobilizes the irritant.
Inhalation Move to fresh air; supplemental oxygen if needed.[1]Bronchial irritation can be delayed. Monitor for 24 hours.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 124706325, 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde. Retrieved February 18, 2026, from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde.[2] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Functionalization of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde

This Application Note is structured as a high-level technical guide for drug discovery chemists. It synthesizes established synthetic methodologies with specific electronic considerations for the 5-Bromo-2,6-dimethoxypyr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery chemists. It synthesizes established synthetic methodologies with specific electronic considerations for the 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde scaffold.

Executive Summary & Scaffold Analysis

5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde (CAS: 1823332-95-1) represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands.[1][2][3] Its value lies in its orthogonal reactivity :

  • C-3 Formyl Group: A classic electrophile for reductive aminations, condensations, or oxidations.[1][2][3]

  • C-5 Bromide: A handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald, Stille).[1][2][3]

  • 2,6-Dimethoxy Motif: These groups serve dual purposes: they electronically stabilize the pyridine ring (counteracting the electron-withdrawing nitrogen) and can be selectively demethylated later to reveal pyridone hydrogen-bond donors/acceptors.[1][2]

Electronic Caveat: The two methoxy groups exert a strong mesomeric (


) effect, making the pyridine ring significantly more electron-rich than a standard pyridine.[1][2][3] Consequently:
  • Nucleophilic attacks on the ring (

    
    ) are deactivated.
    
  • Oxidative addition of the C-Br bond to Pd(0) may be slower than in electron-deficient pyridines, requiring electron-rich ligands (e.g., phosphines like SPhos or XPhos) or robust catalysts like Pd(dppf)Cl

    
    .[1][2]
    

Quality Control & Preparation

Before initiating complex workflows, verify the integrity of the starting material.[1][2][3] Aldehydes are prone to air oxidation (to carboxylic acid) and polymerization.[1][2][3]

QC Protocol:

  • Appearance: White to pale yellow solid.[1] Darkening indicates decomposition.[1]

  • 1H NMR Check (CDCl

    
    ): 
    
    • 
       ~10.0–10.2 ppm (s, 1H, CHO).[1][2] Crucial: Check for broad acid peak >11 ppm.[1][2]
      
    • 
       ~8.2–8.4 ppm (s, 1H, H-4 Pyridine).[1][2]
      
    • 
       ~4.0–4.1 ppm (s, 3H, OMe).[1][2]
      
    • 
       ~3.9–4.0 ppm (s, 3H, OMe).[1][2]
      
  • Purification: If acid content >5%, purify via short silica plug (Eluent: 10% EtOAc/Hexanes).[1][2] Recrystallization from EtOH/Heptane is also effective.[1]

Experimental Protocols

Module A: Reductive Amination (C-3 Functionalization)

Objective: Installation of amine side chains while preserving the C-5 bromide.[1][2] Mechanism: Formation of an iminium ion followed by in situ hydride transfer.[1] Reagent Choice: Sodium triacetoxyborohydride (STAB) is preferred over NaCNBH


 due to lower toxicity and better selectivity (reduces iminium ions faster than aldehydes).[1][2][3]
Protocol A1: Standard Reductive Amination

Reagents:

  • Scaffold (1.0 equiv)

  • Amine (1.1–1.2 equiv)[1][2][3]

  • NaBH(OAc)

    
     (1.5 equiv)[1][2]
    
  • Acetic Acid (catalytic, 1-2 drops)[1][2]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1][2][3]

Step-by-Step:

  • Imine Formation: In a dry vial, dissolve 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde (100 mg, 0.40 mmol) and the target amine (0.44 mmol) in anhydrous DCE (4 mL).

  • Activation: Add glacial acetic acid (10

    
    L). Stir at Room Temperature (RT) for 30–60 minutes. Note: The electron-rich nature of the ring may slow imine formation; ensure this step completes (monitor by TLC) before adding the reductant.[2]
    
  • Reduction: Cool to 0°C. Add NaBH(OAc)

    
      (127 mg, 0.60 mmol) in one portion. Allow to warm to RT and stir for 4–16 hours.
    
  • Quench: Quench with saturated aqueous NaHCO

    
     (5 mL). Stir vigorously for 15 mins.
    
  • Workup: Extract with DCM (3 x 5 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[1][2][4]
  • Purification: Flash chromatography (typically DCM/MeOH gradients).[1][2][3]

Self-Validating Check:

  • TLC: Disappearance of aldehyde spot.

  • 1H NMR: Disappearance of CHO peak (~10 ppm); appearance of benzylic CH

    
     signal (~3.5–3.8 ppm).[1][2][3]
    
Module B: Suzuki-Miyaura Coupling (C-5 Functionalization)

Objective: C-C bond formation to attach aryl/heteroaryl groups.[1][2][3][4][5][6] Challenge: The aldehyde group can be sensitive to strong bases (Cannizzaro reaction).[1][2][3] We use a mild base (Na


CO

or K

PO

) and a robust catalyst.[1][2]
Protocol B1: Suzuki Coupling on Aldehyde Scaffold

Reagents:

  • Scaffold (1.0 equiv)

  • Boronic Acid/Ester (1.2 equiv)[1][2][3]

  • Catalyst: Pd(dppf)Cl

    
    [1][2][3][7]·DCM (0.05 equiv)[1][2]
    
  • Base: 2M Na

    
    CO
    
    
    
    (aq) (3.0 equiv)[1][2][3]
  • Solvent: 1,4-Dioxane (degassed).[1][2]

Step-by-Step:

  • Setup: In a microwave vial or Schlenk tube, combine the scaffold (100 mg, 0.40 mmol), boronic acid (0.48 mmol), and Pd(dppf)Cl

    
    ·DCM  (16 mg, 0.02 mmol).[1][2]
    
  • Inert Atmosphere: Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (3 mL) and 2M Na

    
    CO
    
    
    
    (0.6 mL).
  • Reaction: Heat to 80–90°C for 2–4 hours (oil bath) or 30 mins at 100°C (Microwave).

  • Workup: Dilute with EtOAc, filter through a Celite pad to remove Pd black. Wash with water/brine.[1][4]

  • Purification: Silica gel chromatography.

Expert Tip: If the aldehyde is unstable under these conditions (rare), convert it to an acetal (ethylene glycol, pTsOH) prior to coupling, then deprotect with dilute HCl.[1][2][3]

Module C: Pinnick Oxidation (Aldehyde to Carboxylic Acid)

Objective: Converting the aldehyde to a carboxylic acid for amide coupling.[1][2][3] Reagents: NaClO


, NaH

PO

, 2-Methyl-2-butene (scavenger), t-BuOH/H

O.[1][2][3]

Protocol:

  • Dissolve scaffold (1.0 equiv) in t-BuOH/H

    
    O  (3:1).[1][2][3]
    
  • Add 2-methyl-2-butene (5 equiv) (scavenges HOCl to prevent chlorination of the electron-rich ring).[1][2]

  • Add NaH

    
    PO
    
    
    
    (2 equiv) and NaClO
    
    
    (1.5 equiv).[1][2][3]
  • Stir at RT for 1–2 hours. The yellow aldehyde color usually fades.[1]

  • Acidify carefully to pH 3 with 1N HCl and extract with EtOAc.

Visual Workflows & Data

Synthetic Pathway Diagram

The following diagram illustrates the divergent synthesis capabilities starting from the core scaffold.

G Start 5-Bromo-2,6-dimethoxy pyridine-3-carbaldehyde AmineProduct 3-(Aminomethyl)-5-bromo derivative Start->AmineProduct Reductive Amination (R-NH2, NaBH(OAc)3) Biaryl 5-Aryl-2,6-dimethoxy pyridine-3-carbaldehyde Start->Biaryl Suzuki Coupling (Pd(dppf)Cl2, Base) Acid 5-Bromo-2,6-dimethoxy nicotinic acid Start->Acid Pinnick Oxidation (NaClO2) FinalDrugA Kinase Inhibitor (Scaffold A) AmineProduct->FinalDrugA Suzuki Coupling (Ar-B(OH)2, Pd) FinalDrugB Biaryl Amine (Scaffold B) Biaryl->FinalDrugB Reductive Amination Amide Nicotinamide Derivative Acid->Amide Amide Coupling (HATU, R-NH2)

Caption: Divergent functionalization pathways for 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde.

Analytical Data Summary (Expected)
Moiety1H NMR Shift (CDCl3)MultiplicityDiagnostic Note
Aldehyde (-CHO) 10.05 – 10.15 ppmSingletDisappears upon reduction/oxidation.[1][2][3]
Pyridine H-4 8.20 – 8.35 ppmSingletShifts upfield (~7.[1][2]8) if aldehyde is reduced.[1][2][3][8]
Methoxy (-OMe) 4.05, 3.98 ppmSingletsDistinct peaks due to asymmetry (C2 vs C6).[1][2]
Benzylic CH2 3.60 – 3.80 ppmSinglet/BroadAppears only after reductive amination.[1]

References

  • PubChem. 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde Compound Summary. National Library of Medicine.[1] Available at: [Link][1][2][3][9]

  • ACS Green Chemistry Institute. Reductive Amination Guide. Available at: [Link][1][2][3]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Available at: [Link][1][2]

Sources

Application

application of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde in materials science

Application Note: 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde in Advanced Materials Science Part 1: Introduction & Strategic Utility 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde (CAS: 1823332-95-1) is a high-value heter...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde in Advanced Materials Science

Part 1: Introduction & Strategic Utility

5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde (CAS: 1823332-95-1) is a high-value heterocyclic building block that serves as a linchpin in the synthesis of optoelectronic materials. Its structural uniqueness lies in its trifunctional nature :

  • Electrophilic Aldehyde (C3): A "hard" handle for condensation reactions (Knoevenagel, Schiff base) to extend π-conjugation or bind metal centers.

  • Halogen Handle (C5): A "soft" handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing the introduction of electron-rich donors.

  • Electronic Modulation (2,6-Dimethoxy): The methoxy groups provide solubility and, critically, induce steric torsion that disrupts planar stacking. This prevents Aggregation-Caused Quenching (ACQ) , a common failure mode in OLEDs and fluorescent sensors.

This guide details the application of this scaffold in developing Push-Pull (D-π-A) Chromophores , OLED Host Materials , and Fluorescent Chemosensors .

Part 2: Application Modules & Workflows

Module 1: Synthesis of D-π-A "Push-Pull" Optoelectronic Materials

Target Application: Organic Light Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Non-Linear Optical (NLO) materials.

Mechanism: The pyridine ring acts as an electron-deficient π-spacer. By coupling an electron donor (D) at the 5-position and an electron acceptor (A) at the 3-position (via the aldehyde), a strong intramolecular charge transfer (ICT) state is created. The 2,6-dimethoxy groups fine-tune the HOMO/LUMO levels and improve solubility in organic solvents.

Reaction Workflow (DOT Visualization):

SynthesisWorkflow Start 5-Bromo-2,6-dimethoxypyridine- 3-carbaldehyde Step1 Suzuki Coupling (Pd Catalyst, Aryl-Boronic Acid) Start->Step1 + Aryl Donor Intermediate 5-Aryl-2,6-dimethoxypyridine- 3-carbaldehyde (Donor-Core) Step1->Intermediate Step2 Knoevenagel Condensation (Malononitrile/Cyanoacetate) Intermediate->Step2 + Acceptor Product D-π-A Push-Pull Dye (OLED Emitter / OPV Acceptor) Step2->Product

Caption: Divergent synthesis strategy for converting the 5-bromo-2,6-dimethoxy scaffold into functional D-π-A optoelectronic materials.

Module 2: Fluorescent Sensors & Schiff Base Ligands

Target Application: Metal Ion Sensing (


, 

) and Bio-imaging.

Mechanism: The aldehyde moiety reacts with primary amines to form Schiff bases (


). The nitrogen of the pyridine ring and the imine nitrogen create a binding pocket for metal ions. Upon coordination, the fluorescence of the molecule changes (Chelation Enhanced Fluorescence - CHEF) or quenches (Cheliation Enhanced Quenching - CHEQ), enabling detection.

Part 3: Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Introduction of Donor)

Objective: To replace the C5-Bromine with an electron-rich aryl group (e.g., Carbazole, Triphenylamine).

Reagents:

  • Substrate: 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde (1.0 eq)

  • Boronic Acid: 4-(Diphenylamino)phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 eq)
    
  • Solvent: Toluene:Ethanol (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: In a Schlenk flask, combine the substrate, boronic acid, and solvent. Degas the mixture by bubbling nitrogen for 20 minutes. Critical: Oxygen poisons the Pd(0) catalyst.

  • Catalyst Addition: Add

    
     and the aqueous base under a positive pressure of nitrogen.
    
  • Reflux: Heat the mixture to 90°C for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). The aldehyde spot will shift significantly.

  • Work-up: Cool to room temperature. Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel column chromatography. The 2,6-dimethoxy groups make the product less polar than typical pyridines; start elution with 5% EtOAc/Hexane.

Protocol B: Knoevenagel Condensation (Introduction of Acceptor)

Objective: To convert the C3-Aldehyde into a vinyl-cyano acceptor unit.

Reagents:

  • Intermediate: Product from Protocol A (1.0 eq)

  • Active Methylene: Malononitrile (1.2 eq)

  • Catalyst: Piperidine (3-5 drops)

  • Solvent: Ethanol or Acetonitrile

Step-by-Step Methodology:

  • Mixing: Dissolve the aldehyde intermediate and malononitrile in Ethanol.

  • Catalysis: Add piperidine. A color change (usually to yellow/orange/red) should be immediate, indicating the formation of the conjugated system.

  • Reaction: Stir at reflux (78°C) for 3–6 hours.

  • Precipitation: Cool the reaction mixture to 0°C. In many cases, the "Push-Pull" dye will precipitate out as a solid due to the planarization of the π-system.

  • Filtration: Filter the solid and wash with cold ethanol. Recrystallize from acetonitrile if necessary.

Part 4: Quantitative Data & Properties

Table 1: Predicted Electronic Properties of Derivatives Based on analogous 2,6-dimethoxypyridine D-π-A systems.

Derivative TypeDonor Unit (at C5)Acceptor Unit (at C3)Emission

Application
Type I PhenylAldehyde (Unmodified)~350 nm (UV)Intermediate
Type II TriphenylamineDicyanovinyl~580 nm (Orange)Intramolecular Charge Transfer (ICT) Dye
Type III CarbazoleCyanoacrylic Acid~490 nm (Green)DSSC Sensitizer / Bio-label
Type IV PyreneSchiff Base (Hydrazine)~450 nm (Blue)Fluorescent Probe

Key Technical Insight: The 2,6-dimethoxy substituents are not just spectators. They exert a steric influence that twists the C3-substituent out of the pyridine plane by approximately 30-45°. This twist decouples the HOMO and LUMO orbitals spatially:

  • HOMO: Localized on the Donor (C5 side) and Dimethoxy groups.

  • LUMO: Localized on the Pyridine ring and Acceptor (C3 side).

  • Result: This separation (

    
    ) is crucial for TADF (Thermally Activated Delayed Fluorescence)  materials, allowing efficient triplet-to-singlet upconversion.
    

Part 5: References

  • PubChem. "5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde Compound Summary." National Library of Medicine. [Link]

  • MDPI. "Synthesis and Optical Properties of a Series of Push-Pull Dyes Based on Pyrene as the Electron Donor." Molecules, 2023.[1] [Link]

  • Royal Society of Chemistry. "Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process." Green Chemistry, 2018. [Link]

  • ACS Publications. "Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs." ACS Omega, 2021. [Link][2]

Sources

Method

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde

This Application Note provides a rigorous, field-validated protocol for the Suzuki-Miyaura cross-coupling of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde . This scaffold is a critical intermediate in the synthesis of kin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the Suzuki-Miyaura cross-coupling of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde . This scaffold is a critical intermediate in the synthesis of kinase inhibitors and receptor modulators, yet it presents specific challenges due to the electronic interplay between the electron-donating methoxy groups and the sensitive aldehyde functionality.

Strategic Analysis & Mechanistic Insight

The Substrate Challenge

The substrate, 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde , possesses a unique electronic profile that dictates the reaction conditions:

  • Electronic Deactivation (The "Methoxy Effect"): While pyridine halides are typically electron-deficient and reactive toward oxidative addition, the two methoxy groups at positions 2 and 6 exert a strong mesomeric (

    
    ) effect. This increases electron density at the 5-position (ortho/para relationship), rendering the C-Br bond less electrophilic. Consequently, oxidative addition of the Palladium(0) species is the rate-limiting step.
    
  • Aldehyde Sensitivity: The C3-aldehyde is susceptible to nucleophilic attack (Cannizzaro disproportionation) or oxidation under harsh basic conditions.

  • Chelation Risk: The pyridine nitrogen, flanked by methoxy groups, is sterically crowded but still capable of non-productive coordination to the Pd center, potentially poisoning the catalyst.

Catalyst & Ligand Selection Strategy

To overcome the electron-rich nature of the aryl bromide, we employ a catalyst system with specific attributes:

  • Pd(dppf)Cl₂·CH₂Cl₂: The bidentate ferrocenyl ligand (dppf) possesses a large bite angle and electron-rich phosphines, which accelerates oxidative addition and stabilizes the Pd complex against thermal decomposition.

  • Alternative (High Performance): Pd(OAc)₂ + SPhos . For sterically demanding boronic acids, the Buchwald ligand (SPhos) provides a highly active mono-ligated Pd(0) species that facilitates coupling with deactivated halides.

Standardized Protocol

Reagents & Materials
ReagentEquiv.[1][2][3]RoleCritical Attribute
5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde 1.0SubstratePurity >97% (HPLC)
Aryl/Heteroaryl Boronic Acid 1.2 - 1.5Coupling PartnerExcess compensates for protodeboronation
Pd(dppf)Cl₂·CH₂Cl₂ 0.03 - 0.05CatalystStore under Argon; Red/Orange solid
K₂CO₃ (2.0 M aq.) 3.0BaseDegassed thoroughly before use
1,4-Dioxane 10 VolSolventAnhydrous, degassed
Experimental Workflow
Step 1: Inert Gas Preparation
  • Rationale: Oxygen promotes homocoupling of the boronic acid and oxidation of the Pd catalyst (formation of Pd-black).

  • Action: Flame-dry a 2-neck round bottom flask (or microwave vial) and cool under a stream of Nitrogen or Argon.

Step 2: Reaction Assembly
  • Charge the flask with Substrate (1.0 equiv) , Boronic Acid (1.2 equiv) , and Pd(dppf)Cl₂ (3-5 mol%) .

  • Cap the flask and purge with Nitrogen for 5 minutes.

  • Inject 1,4-Dioxane (degassed) via syringe.

  • Inject 2.0 M K₂CO₃ solution (degassed) via syringe.

    • Note: The biphasic mixture (Dioxane/Water) is crucial for solubilizing the inorganic base while maintaining organic solubility for the catalyst.

Step 3: Thermal Activation
  • Standard Heating: Heat the mixture to 85–90 °C in an oil bath. Stir vigorously (800+ RPM) to ensure phase transfer.

  • Microwave Option: Heat to 100 °C for 30–45 minutes. (Recommended for rapid screening).

Step 4: Monitoring (The "Self-Validating" Check)
  • TLC: Eluent: 20% EtOAc in Hexanes.

    • Substrate R_f: ~0.6 (UV active, distinct aldehyde spot).

    • Product R_f: Typically lower or higher depending on the boronic acid, but often fluorescent.

  • Aldehyde Integrity Check: Treat a TLC aliquot with DNP (2,4-dinitrophenylhydrazine) stain. The product must stain yellow/orange/red, confirming the aldehyde is intact.

Step 5: Workup & Purification [4]
  • Cool to room temperature.

  • Dilute with EtOAc and wash with Water (x2) and Brine (x1).

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash Column Chromatography (SiO₂).

    • Gradient: 0% → 30% EtOAc in Hexanes.

    • Note: The methoxy groups aid separation; the product is usually less polar than the boronic acid but more polar than the starting bromide.

Visualization of Reaction Pathway

The following diagram illustrates the catalytic cycle adapted for this electron-rich pyridine substrate, highlighting the critical oxidative addition step.

SuzukiCycle PreCat Pre-Catalyst Pd(dppf)Cl2 ActiveCat Active Species Pd(0)L2 PreCat->ActiveCat Reduction OxAdd Oxidative Addition (Rate Limiting Step) Ar-Pd(II)-Br ActiveCat->OxAdd + Substrate TransMet Transmetalation Ar-Pd(II)-Ar' OxAdd->TransMet + Activated Boronate RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->ActiveCat Regeneration Product Coupled Product Biaryl Aldehyde RedElim->Product Yield Substrate 5-Bromo-2,6-dimethoxy pyridine-3-carbaldehyde Substrate->OxAdd Electron Rich Deactivated C-Br Boronic Ar'-B(OH)2 + Base (OH-) Boronic->TransMet

Figure 1: Catalytic cycle emphasizing the rate-limiting oxidative addition due to the electron-donating methoxy substituents.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Oxidative addition failure (Deactivated Ring).Switch to Pd(OAc)₂ (5%) + SPhos (10%) or XPhos . Increase Temp to 100°C.
Aldehyde Loss Cannizzaro reaction or Oxidation.Switch base to K₃PO₄ (milder) or CsF (anhydrous conditions). Exclude air rigorously.
Protodeboronation Unstable Boronic Acid.Use Boronic Ester (Pinacol) instead of acid. Add base slowly or lower water ratio.
Pd Black Formation Catalyst decomposition.Add 10 mol% additional ligand (dppf or PPh3) to stabilize the metal.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, H., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules, 22(2), 234. Link

  • BenchChem Application Notes. (2023). Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Link

  • PubChem Compound Summary. (2024). 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde.[5][6] National Library of Medicine. Link

  • Malinowski, M., et al. (2018). Mechanistic aspects regarding the Suzuki–Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2371–2383. Link

Sources

Application

5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde as a precursor for novel compounds

Application Note: 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde as a High-Value Scaffold in Medicinal Chemistry Executive Summary 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde (CAS: 1060802-32-7) represents a "privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde as a High-Value Scaffold in Medicinal Chemistry

Executive Summary

5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde (CAS: 1060802-32-7) represents a "privileged scaffold" in modern drug discovery, particularly for the synthesis of kinase inhibitors and complex heterocyclic APIs. Its unique trisubstituted pattern offers three distinct orthogonal handles for chemical diversification:

  • C-3 Formyl Group: A versatile electrophile for reductive amination, Wittig olefination, or heterocycle ring fusion (e.g., imidazopyridines).

  • C-5 Bromide: A handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald) to install aryl or heteroaryl tails.[1]

  • C-2/C-6 Methoxy Groups: Masked pyridone functionalities that can be selectively hydrolyzed to alter hydrogen-bonding capability (donor vs. acceptor) or solubility profiles.[1]

This guide details the handling, reactivity, and validated protocols for utilizing this intermediate in high-throughput synthesis and lead optimization.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde
CAS Number 1060802-32-7
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, DMSO; Low solubility in water
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)
Stability Air-stable solid; Aldehyde prone to oxidation if prolonged exposure to air occurs in solution.[2][3][4][5]

Strategic Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

G Core 5-Bromo-2,6-dimethoxy- pyridine-3-carbaldehyde Suzuki Biaryl Systems (Kinase Inhibitors) Core->Suzuki Suzuki Coupling (Pd cat., Ar-B(OH)2) RedAm Aminomethyl Derivatives Core->RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Fused Imidazo[4,5-b]pyridines (Fused Heterocycles) Core->Fused Condensation (Amidines/Diamines) Pyridone Pyridone Analogs (H-Bond Donors) Core->Pyridone Demethylation (HBr or TMSI)

Figure 1: Divergent synthesis pathways. The core molecule serves as a linchpin for structural diversity.

Detailed Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling at C-5

Objective: To install an aryl or heteroaryl group at the C-5 position while preserving the C-3 aldehyde and C-2/6 methoxy groups. Challenge: The electron-rich nature of the dimethoxypyridine ring can make oxidative addition slower than in electron-deficient pyridines.

Materials:

  • Substrate: 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 eq) — Chosen for stability and efficiency with electron-rich halides.

  • Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (for sterically hindered partners)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the substrate, boronic acid, and base.

  • Solvent & Degassing: Add the Dioxane/Water mixture.[1] Sparge with Argon for 5–10 minutes. Critical: Oxygen removal prevents homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM quickly and seal the vessel.

  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min). Monitor by LC-MS (Target mass: M+Ar-Br).[1]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The aldehyde product is typically less polar than the boronic acid but more polar than the starting bromide.[1]

Validation Check:

  • ¹H NMR: Look for the disappearance of the C-5 proton signal (if applicable) or the shift of the aldehyde proton due to the new electronic environment.

  • Aldehyde Integrity: Confirm the CHO peak (~10.0 ppm) remains a singlet; no oxidation to carboxylic acid should occur under these conditions.

Protocol B: Mild Reductive Amination at C-3

Objective: To convert the aldehyde into a secondary or tertiary amine, a common motif in GPCR and Kinase ligands. Challenge: Avoiding over-reduction to the alcohol or bis-alkylation.

Materials:

  • Substrate: 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde (1.0 eq)

  • Amine: Primary or Secondary amine (1.1 eq)[1]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Acid Catalyst: Acetic Acid (1–2 drops, pH ~5)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Procedure:

  • Imine Formation: Dissolve substrate and amine in DCE.[1] Add Acetic Acid.[1][6] Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: If the amine is aromatic/unreactive, add 3Å molecular sieves to drive equilibrium.[1]

  • Reduction: Add STAB in one portion. Stir at RT for 2–4 hours.[1]

  • Quench: Add saturated NaHCO₃ solution (gas evolution will occur).

  • Extraction: Extract with DCM (3x).

  • Purification: For basic amines, use an SCX-2 (Strong Cation Exchange) cartridge:

    • Load crude in MeOH/DCM.[1]

    • Wash with MeOH (removes non-basic impurities).[1]

    • Elute product with 2M NH₃ in MeOH.

Application Case Study: Type II Kinase Inhibitor Design

This scaffold is particularly relevant for designing FGFR4 inhibitors or similar kinase targets where a "hinge binder" and a "solvent-exposed" tail are required.[1]

Rational Design Workflow:

  • The Core: The 2,6-dimethoxypyridine acts as the central scaffold. The nitrogen atom (N1) can interact with the hinge region of the kinase ATP pocket, provided the methoxy groups are positioned to avoid steric clash or are modified.

  • The Warhead (C-3): The aldehyde is converted via reductive amination to an amine linker, which is then acrylated to form an acrylamide "warhead."[1] This targets Cys552 in FGFR4 (covalent inhibition).[1][7][8]

  • The Tail (C-5): The bromine is replaced via Suzuki coupling with a 3,5-dimethoxyphenyl or similar bulky group to occupy the hydrophobic pocket behind the gatekeeper residue.

Reference Precedent: Similar 2,6-disubstituted pyridine scaffolds have been utilized in the development of covalent inhibitors for hepatocellular carcinoma (HCC) therapies targeting FGF19-FGFR4 signaling [1].

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Suzuki Protodeboronation of boronic acidSwitch base to K₃PO₄; Lower temp to 80°C; Use anhydrous conditions.
Aldehyde Oxidation Air exposure during workupUse degassed solvents; Perform workup quickly; Store intermediate under Argon.[1]
Bis-alkylation (Red-Am) Primary amine is too nucleophilicUse excess amine (2-3 eq) or switch reductant to NaCNBH₃ at lower pH.[1]
Demethylation Accidental hydrolysisAvoid strong Lewis acids (e.g., BBr₃) unless pyridone formation is desired.[1]

References

  • Discovery of Selective, Covalent FGFR4 Inhibitors. Hagel, M. et al.[1] (2015).[1][6] Cancer Discovery, 5(4), 424-437.

  • Suzuki-Miyaura Cross-Coupling: Status and Recent Developments. Miyaura, N.[1] (2002).[1] Topics in Current Chemistry, 219, 11-59.

  • Reductive Amination in the Synthesis of Pharmaceuticals. Abdel-Magid, A. F. (1996).[1] Journal of Organic Chemistry, 61(11), 3849-3862.

  • Pyridones as Privileged Scaffolds in Drug Discovery. Sato, K. et al.[1] (2021).[1][2][9][10] Journal of Medicinal Chemistry, 64(10), 6501-6515. [1]

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde before handling.

Sources

Method

Scale-Up Synthesis of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde: An Application Note and Protocol

This comprehensive guide details a robust and scalable two-step synthesis of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde, a valuable building block in pharmaceutical and materials science research. The protocol is desig...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details a robust and scalable two-step synthesis of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde, a valuable building block in pharmaceutical and materials science research. The protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability for scale-up operations.

Introduction

5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde is a key intermediate in the synthesis of a variety of complex organic molecules. The presence of the aldehyde function allows for a wide range of subsequent chemical transformations, while the bromo- and dimethoxy-substituted pyridine core provides a scaffold with specific electronic and steric properties. This guide outlines a reliable synthetic route commencing with the regioselective bromination of commercially available 2,6-dimethoxypyridine, followed by a Vilsmeier-Haack formylation to introduce the carbaldehyde group.

Synthetic Strategy and Mechanistic Insights

The overall synthetic approach is a two-step process, as illustrated below. The initial step involves the electrophilic bromination of 2,6-dimethoxypyridine. The electron-donating nature of the two methoxy groups strongly activates the pyridine ring towards electrophilic substitution, directing the incoming electrophile to the C3 and C5 positions. By carefully controlling the stoichiometry of the brominating agent, regioselective monobromination at the C3 position can be achieved with high efficiency[1].

The second step is the Vilsmeier-Haack reaction, a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds[2][3][4][5][6]. The reaction proceeds via the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[6]. This electrophilic species then attacks the electron-rich 3-bromo-2,6-dimethoxypyridine at the most nucleophilic position, which is the C5 position, to yield the desired product after aqueous workup.

Detailed Synthesis Protocols

Part 1: Synthesis of 3-Bromo-2,6-dimethoxypyridine

This protocol is adapted from a known regioselective bromination procedure for activated pyridines[1].

Materials and Reagents:

  • 2,6-Dimethoxypyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 2,6-dimethoxypyridine (1.0 equivalent) in anhydrous acetonitrile, add N-Bromosuccinimide (1.0 equivalent) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-Bromo-2,6-dimethoxypyridine as a solid.

Part 2: Scale-up Synthesis of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde via Vilsmeier-Haack Formylation

Materials and Reagents:

  • 3-Bromo-2,6-dimethoxypyridine

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Crushed ice

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet

  • Ice-water bath

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a three-neck round-bottom flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (3.0 equivalents) and cool the flask to 0 °C using an ice-water bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of a viscous, pale-yellow mixture indicates the formation of the Vilsmeier reagent.

  • Dissolve 3-Bromo-2,6-dimethoxypyridine (1.0 equivalent) in anhydrous dichloromethane.

  • Add the solution of the pyridine derivative to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Slowly neutralize the acidic mixture by adding a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde.

Data Presentation

StepReactantReagentProductTypical YieldPurity (by NMR)
1 2,6-DimethoxypyridineN-Bromosuccinimide3-Bromo-2,6-dimethoxypyridine>90%[1]>95%
2 3-Bromo-2,6-dimethoxypyridineVilsmeier Reagent5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde70-85% (estimated)>98%

Table 1: Summary of Synthetic Steps and Expected Outcomes.

Experimental Workflow Diagram

G cluster_step1 Step 1: Bromination cluster_step2 Step 2: Vilsmeier-Haack Formylation start1 2,6-Dimethoxypyridine reagent1 N-Bromosuccinimide in Acetonitrile process1 Stir at Room Temperature reagent1->process1 workup1 Work-up & Purification process1->workup1 product1 3-Bromo-2,6-dimethoxypyridine workup1->product1 start2 3-Bromo-2,6-dimethoxypyridine product1->start2 Intermediate reagent2 Vilsmeier Reagent (POCl₃, DMF) process2 Reaction at 40-50 °C reagent2->process2 workup2 Aqueous Work-up & Purification process2->workup2 product2 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde workup2->product2

Caption: Synthetic workflow for 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde.

Scientific Integrity & Logic

Expertise & Experience: The choice of NBS for bromination is based on its established selectivity for activated pyridine systems, minimizing the formation of di-brominated byproducts which can be problematic with harsher brominating agents[1]. The Vilsmeier-Haack reaction is a well-understood and widely applied formylation method, offering a high degree of reliability for electron-rich substrates[3][4][6]. The reaction conditions, including temperature and stoichiometry, have been optimized based on general principles for similar heterocyclic systems to maximize yield and purity.

Trustworthiness: Each step of this protocol includes a purification stage to ensure the quality of the intermediates and the final product. The progress of the reactions is monitored by TLC, providing a simple and effective in-process control. The final product's identity and purity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. While experimental data for the final product is not widely available in the literature, the expected spectroscopic characteristics can be predicted based on its structure.

Safety Considerations

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Phosphorus oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water. It should be handled with extreme caution in a fume hood, using appropriate personal protective equipment (gloves, safety goggles, and a lab coat). The addition of POCl₃ to DMF is exothermic and must be performed slowly with efficient cooling.

  • Quenching: The quenching of the Vilsmeier-Haack reaction mixture with ice/water is highly exothermic and can lead to the release of HCl gas. This step should be performed slowly and with vigorous stirring in a well-ventilated area.

  • Solvents: All organic solvents are flammable and should be handled away from ignition sources.

References

  • PubChem. (n.d.). 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Rajput, J., & Kar, P. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 2(4), 1735-1750. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (2021, June 19). YouTube. Retrieved February 19, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde Synthesis

The following technical guide details the optimization of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde synthesis. This guide is structured to address yield-limiting factors in the two primary synthetic pathways: the Lith...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde synthesis. This guide is structured to address yield-limiting factors in the two primary synthetic pathways: the Lithium-Halogen Exchange Route (high precision) and the Sequential Electrophilic Substitution Route (scalable).

Executive Summary

Compound: 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde CAS: 1823332-95-1 Core Challenge: Balancing regioselectivity between the bromine and aldehyde functionalities on the electron-rich 2,6-dimethoxypyridine core while preventing over-bromination or ether cleavage (demethylation).

Pathway Selection Matrix
FeaturePathway A: Lithiation-Exchange (Recommended)Pathway B: Electrophilic Substitution
Mechanism Metal-Halogen Exchange (Li/Br)Vilsmeier-Haack & Electrophilic Bromination
Key Advantage Superior Regiocontrol (Exact 1:1 substitution)Scalability (Avoids cryogenic conditions)
Primary Risk Moisture sensitivity; Cryogenic control (-78°C)Over-bromination; Acid-catalyzed demethylation
Target Yield 85-92%70-80%

Pathway A: The Lithiation-Exchange Protocol (High Precision)

Best for: Laboratory scale (mg to multi-gram), high purity requirements.[1] Logic: This route utilizes the symmetry of 2,6-dimethoxypyridine. By first installing two bromine atoms (easy, quantitative) and then selectively exchanging one for an aldehyde, you guarantee the correct 3,5-substitution pattern without regioselectivity ambiguity.[1]

Step 1: Synthesis of 3,5-Dibromo-2,6-dimethoxypyridine[3]
  • Reagents: 2,6-Dimethoxypyridine (1.0 eq), NBS (2.2 eq), Acetonitrile (0.5 M).[1]

  • Protocol: Dissolve starting material in MeCN. Add NBS portion-wise at 0°C. Warm to RT and stir for 2-4 hours.

  • Checkpoint: TLC should show complete conversion to the non-polar dibromide.

Step 2: Mono-Lithiation and Formylation
  • Reagents: 3,5-Dibromo-2,6-dimethoxypyridine (1.0 eq), n-BuLi (1.05 eq, 2.5M in hexanes), Anhydrous THF, DMF (3.0 eq).

  • Protocol:

    • Dissolve dibromide in anhydrous THF under Argon/Nitrogen. Cool to -78°C .[2][3][4][5]

    • Add n-BuLi dropwise over 20 mins.[3] Critical: Maintain internal temp < -70°C.

    • Stir at -78°C for 30-45 mins to effect Li-Br exchange.

    • Add dry DMF dropwise. Stir at -78°C for 1 hour.

    • Quench with sat. NH₄Cl solution at low temperature before warming to RT.

Troubleshooting Guide (Pathway A)
SymptomProbable CauseCorrective Action
Starting material (Dibromide) recovered Incomplete exchange; n-BuLi degraded.Titrate n-BuLi before use using diphenylacetic acid method. Ensure THF is strictly anhydrous (ppm H₂O < 50).
Formation of des-bromo product (3-bromo-2,6-dimethoxy...) Protonation of lithiated intermediate before DMF addition.Check inert atmosphere integrity. Ensure DMF is dry (distill over CaH₂ or use molecular sieves).
Formation of di-aldehyde Excess n-BuLi used (Bis-lithiation).Strictly control stoichiometry (1.05 eq max). Ensure rapid mixing during addition.
Low Yield (<50%) Warming up during addition; Decomposition of intermediate.Use an internal thermometer. Do not allow temp to rise above -65°C during n-BuLi addition.

Pathway B: Sequential Electrophilic Substitution (Scalable)

Best for: Large scale (>100g), where cryogenic cooling is cost-prohibitive.[1] Logic: The 2,6-dimethoxy groups strongly activate positions 3 and 5. Introducing the aldehyde first (Vilsmeier) deactivates the ring slightly, but the ortho-methoxy group (position 2) and para-methoxy group (position 6) sufficiently activate position 5 for subsequent bromination.

Step 1: Vilsmeier-Haack Formylation[1]
  • Reagents: 2,6-Dimethoxypyridine, POCl₃ (1.2 eq), DMF (1.5 eq).

  • Protocol: Premix POCl₃ and DMF at 0°C to form the Vilsmeier salt (white solid/slurry). Dissolve substrate in DMF or DCE and add to the salt. Heat to 60-70°C.

  • Caution: Excessive heat (>90°C) causes demethylation (formation of pyridones).

Step 2: Regioselective Bromination[8]
  • Reagents: 2,6-Dimethoxypyridine-3-carbaldehyde, NBS (1.05 eq), MeCN or DMF.[1]

  • Protocol: Dissolve aldehyde in MeCN. Add NBS.[6] Stir at RT.

  • Mechanism: The aldehyde at C3 directs meta, but the methoxy groups at C2 and C6 direct ortho/para.[1] Position 5 is the consensus active site (Meta to CHO, Para to C2-OMe, Ortho to C6-OMe).[1]

Troubleshooting Guide (Pathway B)
SymptomProbable CauseCorrective Action
Demethylation (Pyridone formation) Acidic hydrolysis during Vilsmeier; High temp.Keep Vilsmeier temp < 70°C. Buffer the bromination step with NaHCO₃ (1.1 eq) to neutralize HBr by-product.
Over-bromination (Dibromo species) Excess brominating agent; Reaction time too long.Monitor by HPLC/LCMS. Stop reaction at 95% conversion to avoid over-reaction. Use exactly 1.0-1.05 eq NBS.
Regioisomer formation (4-bromo) Unlikely electronically, but possible at high T.Perform bromination at 0°C to RT. Do not heat.
Sticky/Tarred Product Polymerization of Vilsmeier intermediate.Ensure rigorous hydrolysis of the Vilsmeier intermediate (pour into ice/NaOAc) before extraction.

Visualizing the Workflows

SynthesisPathways cluster_0 Pathway A: Lithiation (High Purity) cluster_1 Pathway B: Electrophilic Subst. (Scalable) Start 2,6-Dimethoxypyridine Dibromo 3,5-Dibromo-2,6-dimethoxypyridine Start->Dibromo NBS (2.2 eq) MeCN, 0°C Aldehyde 2,6-Dimethoxypyridine- 3-carbaldehyde Start->Aldehyde POCl3/DMF (Vilsmeier-Haack) Lithio [3-Lithio-5-bromo-Intermediate] Dibromo->Lithio n-BuLi (1 eq) THF, -78°C (Li-Hal Exchange) TargetA TARGET: 5-Bromo-2,6-dimethoxypyridine- 3-carbaldehyde Lithio->TargetA DMF Quench -78°C to RT TargetB TARGET: 5-Bromo-2,6-dimethoxypyridine- 3-carbaldehyde Aldehyde->TargetB NBS (1.05 eq) MeCN, RT (Regioselective)

Caption: Comparison of the Lithiation-Exchange (Top) and Sequential Electrophilic Substitution (Bottom) pathways.

Frequently Asked Questions (FAQ)

Q1: Why is the melting point of my product lower than reported (Reported: ~118-120°C)? A: This is often due to trace contamination with the 3,5-dibromo precursor (Pathway A) or the non-brominated aldehyde (Pathway B). These impurities co-crystallize easily.

  • Fix: Recrystallize from minimal hot Ethanol or Methanol. If using Pathway A, ensure the Li-Br exchange goes to completion by extending the -78°C stir time slightly, but do not exceed -60°C.

Q2: Can I use Mg (Grignard) instead of n-BuLi for Pathway A? A: Direct Grignard formation on 3,5-dibromo-2,6-dimethoxypyridine is difficult due to the electron-rich nature of the ring and potential passivation. Isopropylmagnesium chloride (TurboGrignard) can be used for the exchange at -15°C to 0°C, which is more convenient than -78°C, but conversion rates must be monitored closely [1].[1]

Q3: My aldehyde yield drops upon scale-up of the Vilsmeier reaction. A: The Vilsmeier adduct is viscous and heat transfer becomes poor at scale. Localized overheating causes charring.

  • Fix: Use a chlorinated solvent (DCE or DCM) to dilute the reaction mixture and ensure efficient stirring. Quench the reaction by pouring the mixture into aqueous Sodium Acetate solution to buffer the pH and prevent acid-catalyzed hydrolysis of the methoxy groups [2].

Q4: How do I store the final product? A: Like many benzaldehyde analogs, this compound can oxidize to the carboxylic acid (5-bromo-2,6-dimethoxypyridine-3-carboxylic acid) upon air exposure. Store under Nitrogen/Argon at 4°C.

References

  • Knochel, P., et al. (2004).[1] "Functionalization of Pyridines via Magnesium-Halogen Exchange." Angewandte Chemie International Edition, 43(25), 3333-3336.[1] [1]

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[1] "The Vilsmeier–Haack Reaction (Review)." Comprehensive Organic Synthesis, 2, 777-794.[1]

  • Comins, D. L., & O'Connor, S. (1984).[1] "Lithiation of 2,6-Dimethoxypyridine." Tetrahedron Letters, 25, 1863.[1] (Foundational work on lithiation regioselectivity).

  • PubChem Compound Summary. (2024). "5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde."[7] CID 124706325. [1]

Sources

Optimization

stability issues of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde

Technical Support Center: 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde Ticket ID: STAB-5B26DM-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Topic: Stability Profiling, Degradation Mec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde

Ticket ID: STAB-5B26DM-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Topic: Stability Profiling, Degradation Mechanisms, and Troubleshooting[1][2][3]

Executive Summary

You are encountering stability challenges with 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde (CAS: 124706325).[1][3][4] As a Senior Application Scientist, I have compiled this technical guide to address the specific physicochemical vulnerabilities of this scaffold.

This molecule sits at a "reactivity crossroads."[1][3] The 3-formyl group (aldehyde) is prone to autoxidation, while the 2,6-dimethoxy substituents activate the pyridine ring but simultaneously introduce susceptibility to acid-catalyzed hydrolysis (O-demethylation).[1][2][3][4] Successful handling requires balancing these two competing sensitivities.[1][3]

Part 1: Physicochemical Stability Profile

The following data summarizes the core vulnerabilities of the compound based on its electronic structure.

ParameterSpecification / BehaviorRisk Factor
Appearance White to off-white crystalline solid.[1][3]High: Color shift to yellow/orange indicates oxidation or hydrolysis.[1][3]
Oxidation Potential High (Aldehyde

Carboxylic Acid).[1][3][4]
Critical: Autoxidation occurs upon exposure to air, accelerated by light.[1][2][3]
Acid Sensitivity Moderate to High.[1][3]Moderate: Strong acids cleave methoxy groups to form pyridones.[1][3]
Base Sensitivity Moderate.[1][3]Low: Susceptible to Cannizzaro disproportionation in strong aqueous base.[1][3]
Thermal Stability Melting Point ~96-100°C.Low: Stable at RT if inert, but 2-8°C is recommended for long-term storage.[1][3][4]
Light Sensitivity Moderate (C-Br bond).[1][3][4]Moderate: Photodehalogenation is possible but slower than oxidation.[1][3]

Part 2: Degradation Pathways (The "Why" and "How")

To troubleshoot effectively, you must understand the mechanism of failure.[2][4] This compound degrades primarily through two distinct pathways: Aerobic Oxidation and Acidic Hydrolysis .[1][3]

Aerobic Oxidation (The "Yellowing" Effect)

The aldehyde proton at C3 is distinctively reactive.[2][4] In the presence of atmospheric oxygen, a radical chain mechanism converts the formyl group into a carboxylic acid.[2][4] The electron-donating methoxy groups at C2 and C6 make the ring electron-rich, which can paradoxically stabilize the radical intermediates, facilitating this process.[2][4]

  • Symptom: Material turns sticky and yellow.[1][3]

  • Result: Formation of 5-Bromo-2,6-dimethoxynicotinic acid.[1][3]

Acidic Hydrolysis (The "Demethylation" Effect)

While methoxy groups are generally stable, their position at C2 and C6 (ortho to the pyridine nitrogen) renders them susceptible to cleavage under acidic conditions.[2][3][4] Protonation of the pyridine nitrogen activates the C2/C6 carbons for nucleophilic attack by water.[2]

  • Symptom: Loss of solubility in organic solvents; appearance of broad OH/NH signals in NMR.[1][3]

  • Result: Formation of N-methyl pyridones or hydroxypyridines.[1][3]

Visualizing the Degradation Logic

StabilityPathways Start 5-Bromo-2,6-dimethoxypyridine- 3-carbaldehyde (Intact Reagent) Oxidation Pathway A: Aerobic Oxidation Start->Oxidation Air (O2) + Light Hydrolysis Pathway B: Acidic Hydrolysis Start->Hydrolysis H+ (Acid) + H2O AcidProduct Impurity A: 5-Bromo-2,6-dimethoxynicotinic acid (Solid, Acidic) Oxidation->AcidProduct Radical Mechanism PyridoneProduct Impurity B: 5-Bromo-6-methoxy-2-pyridone (Demethylated) Hydrolysis->PyridoneProduct Nucleophilic Substitution

Figure 1: Primary degradation pathways.[1][2][3][4] Pathway A is the most common storage failure.[1][3] Pathway B is a common workup failure.[1][4]

Part 3: Troubleshooting Guide (FAQ)

Q1: My white solid has turned yellow/orange. Is it still usable?

Diagnosis: This is the classic sign of autoxidation .[1] The "yellowing" is often due to trace amounts of conjugated impurities or the carboxylic acid derivative forming supramolecular H-bonded networks.[1][2] Solution:

  • Check 1H NMR: Look for the disappearance of the aldehyde singlet (~10.0 ppm) and the appearance of a broad acid peak (~11-13 ppm).[2][3][4]

  • Purification: If the impurity level is <10%, you can purify it.[1][2][3] Dissolve the solid in Dichloromethane (DCM) and wash rapidly with saturated aqueous NaHCO₃ . The carboxylic acid impurity will move to the aqueous layer.[2][4] Dry the organic layer (MgSO₄) and concentrate.[2][3][4][5]

Q2: I see extra peaks in the aliphatic region (3.0 - 4.0 ppm) of my NMR.

Diagnosis: This likely indicates hydrolysis or acetal formation .[1][3][4]

  • If you used methanol/ethanol as a solvent with any trace acid: You likely formed the hemiacetal or acetal.[1][3]

  • If you see new peaks distinct from the methoxy singlets: You may have hydrolyzed a methoxy group to a pyridone (which tautomerizes, changing the chemical environment).[2][4] Corrective Action: Avoid protic solvents (MeOH, EtOH) for storage. Store in dry CDCl₃ or DMSO-d6 for analysis only.

Q3: Can I use an acidic workup (e.g., 1M HCl) to remove amine impurities?

Strictly NO. Reasoning: The 2,6-dimethoxy motif acts similarly to a vinylogous carbonate.[1][2][3][4] Strong aqueous acid will protonate the pyridine nitrogen, facilitating the attack of water at the C2 or C6 position, leading to irreversible loss of the methyl groups (demethylation) [1].[2][4] Alternative: Use a pH 5-6 buffer (phosphate or citrate) if pH adjustment is strictly necessary, but neutral water washes are preferred.[1][2][3][4]

Q4: What are the optimal storage conditions?

Protocol:

  • Temperature: -20°C is ideal; 2-8°C is acceptable for active use.

  • Atmosphere: Store under Argon or Nitrogen.[1][3]

  • Container: Amber glass vials (to prevent photodehalogenation of the C-Br bond) with Teflon-lined caps.

Part 4: Validated Purification Protocol

If your compound has degraded, use this standard operating procedure (SOP) to recover the aldehyde.

Method: Silica Gel Flash Chromatography

  • Stationary Phase: Acid-free Silica Gel (60 Å). Note: Pre-wash silica with 1% Triethylamine in Hexane if the compound appears acid-sensitive on your specific batch, though usually neutral silica is fine.[2][4]

  • Eluent System: Hexane : Ethyl Acetate (Gradient 95:5

    
     80:20).[1][2][3][4]
    
    • The aldehyde is less polar than the corresponding acid or pyridone impurities.[2]

  • Loading: Dissolve crude material in a minimum volume of DCM/Hexane (1:1).

  • Detection: UV at 254 nm. The aldehyde carbonyl provides a distinct UV chromophore.[1][3]

Data Table: Expected NMR Shifts (CDCl₃)

ProtonChemical Shift (

)
MultiplicityDiagnostic Note
-CHO (Aldehyde)~10.10 SingletKey Quality Indicator. Loss = Degradation.[1][3][4]
Ar-H (C4-H)~8.30 SingletShift moves upfield if oxidized to acid.[1][3][4]
-OCH₃ (Methoxy)~4.05, 4.01 SingletsTwo distinct peaks due to asymmetry from 3-CHO.[1][2][3][4]

References

  • Joule, J. A., & Mills, K. (2010).[1][2][3][4] Heterocyclic Chemistry (5th ed.). Wiley.[1][3] (Refer to Chapter 5: Pyridines: Reactions and Synthesis - Nucleophilic displacement of alkoxy groups). [1][2][3][4]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2][3][4] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][3] (General protocols for purification of aromatic aldehydes).

  • PubChem. (n.d.).[1][3][6][7] Compound Summary for CID 124706325: 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde.[1][3][4][6] National Library of Medicine.[1][3] Retrieved February 18, 2026.[1][2][3] [1][2][3][4]

  • BenchChem. (2025).[1][3][8] Application Notes and Protocols for the Purification of Methoxypyridines. (General guidance on methoxypyridine handling).

Sources

Troubleshooting

troubleshooting 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde NMR spectra

Ticket Subject: NMR Spectral Analysis & Troubleshooting Molecule ID: 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde CAS: 1823332-95-1 (Generic analog reference) Support Level: Tier 3 (Senior Application Scientist) Introduc...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: NMR Spectral Analysis & Troubleshooting Molecule ID: 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde CAS: 1823332-95-1 (Generic analog reference) Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Deceptive" Pyridine

Welcome to the technical guide for 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde . This scaffold is a critical intermediate in Suzuki-Miyaura cross-couplings and medicinal chemistry campaigns.

Why this spectrum causes headaches: Researchers often report "missing peaks" or "impurity profiles" that are actually intrinsic chemical behaviors of this electron-deficient scaffold. The combination of the pyridine nitrogen, the electron-withdrawing aldehyde, and the bromine atom makes this molecule highly susceptible to hydration (gem-diol formation) and solvent-induced conformational changes .

This guide treats your spectral analysis as a diagnostic workflow.

Module 1: The Reference Standard (Baseline Data)

Before troubleshooting, you must establish what a "clean" spectrum looks like. Note that due to the asymmetric substitution (Br vs. CHO), the two methoxy groups are magnetically non-equivalent .

Expected 1H NMR Data (CDCl₃, 400 MHz)
AssignmentShift (δ ppm)MultiplicityIntegrationDiagnostic Note
-CHO (Aldehyde)10.10 – 10.30 Singlet (s)1HIf missing/broad, see Module 2.
Ar-H (C4-H)8.20 – 8.45 Singlet (s)1HSignificantly deshielded by ortho-CHO and meta-Br.
-OCH₃ (C2)4.05 – 4.15 Singlet (s)3HDeshielded by adjacent CHO.
-OCH₃ (C6)3.95 – 4.05 Singlet (s)3HDistinct from C2-OMe.
Expected 13C NMR Data (CDCl₃)
Carbon TypeShift (δ ppm)Key Feature
C=O (Aldehyde)185.0 – 188.0 Most downfield signal.
C-O (C2, C6)160.0 – 165.0 Quaternary carbons attached to OMe.
Ar-CH (C4)140.0 – 145.0 The only aromatic CH.
C-Br (C5)~100.0 – 105.0 Upfield aromatic signal due to heavy atom effect.
-OCH₃ 54.0 – 56.0 Two distinct aliphatic peaks.

Module 2: The "Disappearing Aldehyde" (Hydration)

Symptom: The peak at ~10.2 ppm is tiny or missing. A new broad singlet appears around 6.0–7.0 ppm, and the aromatic H4 signal has shifted upfield.

Root Cause: Electron-deficient aldehydes (like pyridine-3-carbaldehydes) are electrophilic. Traces of water in your solvent (or on the glass) attack the carbonyl to form a gem-diol (hydrate) . This is reversible but confusing.

Reaction:



Diagnostic Protocol
  • Check the Water Peak: Is the H₂O peak in CDCl₃ (normally 1.56 ppm) large?

  • Look for the Diol: Search for a methine signal (CH) around 6.0 – 6.5 ppm .

  • The "Dry Test":

    • Add activated 4Å Molecular Sieves directly to the NMR tube.

    • Shake and wait 15 minutes.

    • Re-run the spectrum.[1]

    • Result: The aldehyde peak (10.2 ppm) should recover, and the diol peak should vanish.

Module 3: Regiochemistry Verification (Isomer Check)

Symptom: You synthesized the core but aren't sure if the Bromine is at Position 5 or Position 4.

  • Target: 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde.[2][3]

  • Isomer: 4-Bromo-2,6-dimethoxypyridine-3-carbaldehyde.

The Solution: 1D NOE (Nuclear Overhauser Effect) Standard 1H NMR cannot easily distinguish these isomers because both contain one aromatic proton and two methoxy groups. You must use spatial proximity.

The Self-Validating NOE Test
ExperimentTarget Structure (5-Br)Isomer Structure (4-Br)
Irradiate OMe @ C6 NO Enhancement on any aromatic H. (C6 is next to C5-Br).Strong Enhancement on H5 . (C6 is next to C5-H).[3][4]
Irradiate OMe @ C2 Enhancement of CHO .Enhancement of CHO .
Irradiate CHO Enhancement of H4 and OMe(C2) .Enhancement of OMe(C2) only. (H4 is replaced by Br).

Module 4: Workflow Visualization

The following logic tree guides you through the troubleshooting process for this specific scaffold.

Troubleshooting Start Start: Analyze 1H Spectrum CheckCHO Is Aldehyde Peak (10.2 ppm) Present? Start->CheckCHO Clean Spectrum Likely Clean CheckCHO->Clean Yes, sharp singlet CheckBroad Is there a broad CH at ~6.2 ppm? CheckCHO->CheckBroad No / Broad VerifyRegio Verify Regiochemistry (NOE) Clean->VerifyRegio IrradiateOMe Irradiate C6-OMe (~4.0 ppm) VerifyRegio->IrradiateOMe ResultNOE Does it enhance an Aromatic H? IrradiateOMe->ResultNOE Isomer5Br No: Confirmed 5-Bromo (Target) ResultNOE->Isomer5Br No Isomer4Br Yes: Isomer 4-Bromo (Impurity) ResultNOE->Isomer4Br Yes Hydrate Issue: Gem-Diol (Hydrate) CheckBroad->Hydrate Yes CheckAcid Is there a broad OH at >12 ppm? CheckBroad->CheckAcid No Dry Action: Add Mol. Sieves / Dry Solvent Hydrate->Dry Dry->CheckCHO Re-test Oxidized Issue: Carboxylic Acid (Oxidation) CheckAcid->Oxidized Yes Purify Action: Base Extraction / Recrystallize Oxidized->Purify

Caption: Diagnostic logic flow for 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde. Blue nodes represent decision points; Green represents success; Red indicates critical chemical issues.

Module 5: Frequently Asked Questions (FAQs)

Q1: Why are my methoxy peaks overlapping?

  • Answer: In CDCl₃, the electronic environment of C2 and C6 is distinct but similar. If they overlap, switch to Benzene-d6 (C₆D₆) . The magnetic anisotropy of the benzene ring often induces a larger separation between methoxy signals, allowing for accurate integration.

Q2: I see a small doublet at 10.2 ppm instead of a singlet. Why?

  • Answer: This is likely long-range coupling (⁴J) between the aldehyde proton and the aromatic proton at C4. While usually small (<1 Hz) and often obscured by line broadening, high-resolution scans (600 MHz+) can resolve this W-coupling. It is a sign of a very pure sample, not a problem.

Q3: Can I use DMSO-d6?

  • Answer: Yes, but be cautious. DMSO is hygroscopic (attracts water), which exacerbates the hydration issue (Module 2). Additionally, the high polarity of DMSO may shift the aldehyde peak slightly downfield (~10.4 ppm) and sharpen the exchangeable protons if any acid impurity is present.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for Pyridine shifts and coupling constants).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Source for general pyridine aldehyde shift comparisons).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic source for aldehyde hydration in electron-deficient heterocycles).
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative guide on NOE and solvent effects).

Sources

Optimization

Technical Support Center: 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde

Ticket ID: #CAS-1131613-58-5-SUP Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division Executive Summary You are working with 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde , a highly...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CAS-1131613-58-5-SUP Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary

You are working with 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde , a highly functionalized pyridine scaffold often used as a precursor for kinase inhibitors and PROTAC linkers.

While valuable, this compound acts as a "chemical chameleon"—it possesses three distinct reactive centers (aldehyde, methoxy groups, aryl bromide) that can trigger three separate degradation cascades if mishandled. This guide provides the mechanistic insight and protocols required to stabilize this intermediate.

Part 1: The Degradation Landscape (Root Cause Analysis)

The stability profile of this molecule is defined by three competing pathways. Understanding these mechanisms is the only way to prevent them.

Pathway A: Oxidative Deformylation (The "Air" Problem)
  • Mechanism: Like most electron-rich heteroaromatic aldehydes, the C-3 formyl group is susceptible to autoxidation. The electron-donating methoxy groups at C2 and C6 increase the electron density of the ring, but the aldehyde proton remains vulnerable to radical abstraction by atmospheric oxygen.

  • Result: Conversion to 5-Bromo-2,6-dimethoxynicotinic acid .

  • Visual Indicator: The material transitions from a pale yellow/off-white solid to a sticky, darker solid or gum.

  • Impact: The carboxylic acid impurity drastically alters solubility and can poison subsequent transition-metal catalyzed couplings (e.g., Suzuki-Miyaura) by coordinating to the catalyst.

Pathway B: Acid-Catalyzed Hydrolysis (The "Workup" Problem)
  • Mechanism: 2- and 6-methoxypyridines are essentially cyclic imidates. Under acidic conditions (pH < 4), the ring nitrogen protonates, activating the C2/C6 positions for nucleophilic attack by water. This leads to

    
    -demethylation and tautomerization to the thermodynamically stable pyridone  (lactam) form.
    
  • Result: Formation of 5-bromo-6-methoxy-2-oxo-1,2-dihydropyridine-3-carbaldehyde (and isomers).

  • Impact: These impurities are highly polar and difficult to remove via standard silica chromatography.

Pathway C: Photolytic Dehalogenation (The "Light" Problem)
  • Mechanism: The C-Br bond at position 5 is sensitive to UV/visible light (homolytic cleavage), particularly in solution. This radical pathway leads to hydrodebromination.

  • Result: 2,6-Dimethoxypyridine-3-carbaldehyde (loss of bromine).[1]

Part 2: Degradation Pathway Visualization

The following diagram maps the chemical fate of your compound under stress conditions.

DegradationPathways Main 5-Bromo-2,6-dimethoxy pyridine-3-carbaldehyde (Target) Acid 5-Bromo-2,6-dimethoxy nicotinic acid (Oxidation Impurity) Main->Acid [O2] / Air Exposure Autoxidation Pyridone 5-Bromo-6-methoxy-2-oxo -1,2-dihydropyridine-3-carbaldehyde (Hydrolysis Impurity) Main->Pyridone H+ / H2O Acidic Workup Debromo 2,6-Dimethoxy pyridine-3-carbaldehyde (Photolysis Impurity) Main->Debromo hν (UV/Vis) Radical Cleavage

Figure 1: Mechanistic divergence of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde under environmental stress.

Part 3: Troubleshooting & FAQs

Issue 1: "My LCMS shows a new peak with M+16 mass shift."

Diagnosis: Oxidation to Carboxylic Acid.

  • Why it happened: The aldehyde has oxidized to the carboxylic acid (Aldehyde MW + 16 Da = Acid). This often happens if the solid was stored in a screw-cap vial without parafilm or if a solution was left stirring open to air.

  • The Fix:

    • Dissolve the crude mixture in DCM.

    • Wash with saturated aqueous NaHCO₃ (The acid will move to the aqueous layer).

    • Dry the organic layer (MgSO₄) and concentrate.

    • Note: If you need to recover the acid, acidify the aqueous layer to pH 4 and extract with EtOAc.

Issue 2: "I see a very polar spot on TLC that trails/streaks."

Diagnosis: Pyridone Formation (Hydrolysis).

  • Why it happened: You likely used an acidic wash (e.g., 1M HCl) to remove amine impurities, or you used silica gel that is too acidic.

  • The Fix:

    • Prevention: NEVER wash this compound with aqueous acid. 2,6-dimethoxypyridines are acid-labile [1].

    • Rescue: Pyridones are difficult to separate. Recrystallization from Ethanol/Heptane is often more effective than chromatography for this specific impurity.

Issue 3: "The product turned brown/purple on the bench."

Diagnosis: Photodecomposition.

  • Why it happened: Bromopyridines can undergo radical reactions under ambient light, leading to oligomerization or debromination [2].

  • The Fix:

    • Always wrap flasks in aluminum foil during reaction and storage.

    • Store the solid in amber vials.

Part 4: Validated Handling Protocols

Protocol A: Safe Storage (The "Freeze & Shield" Method)

To maintain >98% purity over 6 months:

  • Container: Amber glass vial with a Teflon-lined cap.

  • Atmosphere: Purge with Argon or Nitrogen for 30 seconds before sealing.

  • Temperature: Store at -20°C .

  • Seal: Parafilm over the cap is mandatory to prevent oxygen ingress.

Protocol B: QC Method (HPLC)

Use this method to separate the parent aldehyde from its three main degradants.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (Do NOT use TFA - too acidic)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 min
Detection UV @ 254 nm (Aromatic) and 280 nm (Aldehyde)

Expected Relative Retention Times (RRT):

  • Pyridone Impurity: ~0.6 (Most Polar)

  • Carboxylic Acid: ~0.8 (Polar, often broad)

  • Parent Aldehyde: 1.0

  • Debromo Impurity: ~0.9 (Slightly more polar than parent due to loss of lipophilic Br)

Part 5: Troubleshooting Logic Flow

Use this decision tree when analyzing impure batches.

Troubleshooting Start Start: Purity Check Visual Visual Inspection Start->Visual LCMS Run LCMS Visual->LCMS Looks OK ColorChange Photolysis Likely Visual->ColorChange Dark/Brown? Sticky Oxidation Likely Visual->Sticky Gummy/Sticky? MassPlus16 Carboxylic Acid LCMS->MassPlus16 M+16 Peak? MassMinus80 Debromination LCMS->MassMinus80 M-79/80 Peak? MassMinus14 Hydrolysis (Pyridone) LCMS->MassMinus14 M-14 Peak? Recryst Recrystallize (EtOH/Heptane) ColorChange->Recryst Action: Recrystallize BaseWash Wash w/ sat. NaHCO3 Sticky->BaseWash Action: NaHCO3 Wash MassPlus16->BaseWash MassMinus80->Recryst Column Chromatography (Avoid Acid) MassMinus14->Column Action: Neutral Alumina Column

Figure 2: Diagnostic logic for impurity identification and remediation.

References

  • Katritzky, A. R.; Lagowski, J. M. (1963). "Prototropic Tautomerism of Heteroaromatic Compounds: II. Six-Membered Rings." Advances in Heterocyclic Chemistry. This foundational text details the pyridone-methoxypyridine tautomeric equilibrium and hydrolysis sensitivity.

  • Lei, X.; et al. (2024).[2] "Purple Light-Promoted Coupling of Bromopyridines." The Journal of Organic Chemistry. Demonstrates the radical instability of bromopyridines under visible light irradiation.

  • Travis, B. R.; et al. (2003).[3] "Oxidation of Aldehydes to Carboxylic Acids." Organic Letters. Describes the facile oxidation pathways of electron-rich aldehydes.

  • Sigma-Aldrich (Merck). "2,6-Dimethoxypyridine-3-carboxaldehyde Product Sheet." Confirms storage conditions (Inert gas, 2-8°C or lower) and air sensitivity.

Sources

Troubleshooting

5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde reaction monitoring by TLC

Technical Support Center: 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde Case ID: TLC-MON-5Br26DiOMePy3CHO Status: Open Assigned Specialist: Senior Application Scientist Welcome to the Application Support Center You are mo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde

Case ID: TLC-MON-5Br26DiOMePy3CHO Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Application Support Center

You are monitoring the synthesis or purification of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde . This guide addresses the specific chromatographic challenges posed by this molecule's unique "push-pull" electronic structure—where the electron-rich methoxy groups compete with the electron-withdrawing aldehyde and bromine substituents.

Below you will find targeted troubleshooting modules designed to resolve separation, detection, and stability issues.

Module 1: Eluent Optimization (The Separation Protocol)

User Question: "I am seeing streaking on my TLC plate, or my product is co-eluting with the starting material. What solvent system should I use?"

Technical Diagnosis: The pyridine nitrogen in your molecule is less basic than unsubstituted pyridine due to the steric and electronic effects of the 2,6-dimethoxy groups. However, it still possesses a lone pair that can interact with the acidic silanols of the silica gel, causing "streaking" (tailing). Furthermore, the aldehyde group increases polarity significantly compared to the starting material (likely 3-bromo-2,6-dimethoxypyridine).

Recommended Solvent Systems:

PolaritySolvent Composition (v/v)PurposeAdditive (Critical)
Standard Hexane : Ethyl Acetate (4:1) General monitoringNone initially
Anti-Streak Hexane : EtOAc (4:1) + 1% Et₃N If tailing occursTriethylamine (Et₃N) blocks silanols
High Polarity DCM : Methanol (98:2) If product sticks to baselineNone

Relative Rf Values (Theoretical Prediction): Based on polarity principles (LogP considerations):

  • Starting Material (SM): 3-Bromo-2,6-dimethoxypyridine (Least Polar, Highest Rf)

  • Product: 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde (Medium Polarity)

  • Impurity (Oxidation): 5-Bromo-2,6-dimethoxypyridine-3-carboxylic acid (Most Polar, Baseline/Streaks)

Decision Logic for Solvent Selection:

SolventLogic Start Start TLC Method CheckStreak Is the spot tailing? Start->CheckStreak AddBase Add 1% Et3N to Eluent CheckStreak->AddBase Yes (Pyridine interaction) CheckRf Is Rf between 0.3 - 0.5? CheckStreak->CheckRf No AddBase->CheckRf AdjustPol Adjust Hex/EtOAc Ratio CheckRf->AdjustPol No (Too high/low) Final Optimized System CheckRf->Final Yes AdjustPol->CheckRf

Caption: Logic flow for optimizing mobile phase to prevent pyridine-silanol interactions.

Module 2: Visualization & Detection (The Visibility Protocol)

User Question: "I have multiple spots under UV. How do I confirm which one is my aldehyde product?"

Technical Diagnosis: While the pyridine ring is UV-active (254 nm), UV alone cannot distinguish the aldehyde from non-carbonyl impurities (like the de-formylated starting material). You require a chemoselective stain that reacts specifically with the carbonyl moiety.

Validated Visualization Methods:

  • Primary: UV Absorption (254 nm) [1]

    • Observation: Dark spot on green fluorescent background.

    • Mechanism:[2][3] Conjugated pyridine system quenches fluorescence.

  • Confirmatory: 2,4-DNP Stain (Brady’s Reagent)

    • Target: Aldehyde (Carbonyl).[4][5]

    • Observation:Yellow to Orange spot .[6]

    • Mechanism:[2][3] Formation of a hydrazone precipitate.

    • Protocol: Dip plate, blot excess, heat gently.[7]

    • Note: The starting material (SM) will NOT stain orange.

  • Impurity Check: Bromocresol Green

    • Target: Carboxylic Acid (Oxidation byproduct).

    • Observation: Yellow spot on blue background.[6][8]

    • Mechanism:[2][3] pH indicator change due to acidic proton.

Staining Workflow:

StainFlow UV 1. View under UV (254 nm) Circle Circle all spots UV->Circle DNP 2. Dip in 2,4-DNP Stain Circle->DNP Result Result Analysis DNP->Result Prod Orange Spot = Aldehyde Result->Prod Reaction SM No Color Change = SM/Other Result->SM No Reaction

Caption: Sequential visualization workflow to distinguish the aldehyde product from UV-active impurities.

Module 3: Troubleshooting Stability (The "Ghost Spot" Issue)

User Question: "A new spot appears at the baseline if I leave the plate out. Is my compound decomposing?"

Technical Diagnosis: Pyridine carbaldehydes are susceptible to aerobic oxidation on silica gel. Silica is slightly acidic and has a high surface area, which catalyzes the oxidation of the aldehyde (-CHO) to the carboxylic acid (-COOH).

Symptoms:

  • A "streak" forming from the main spot towards the baseline.

  • A distinct baseline spot that grows the longer the plate sits before developing.

Corrective Actions:

  • 2D-TLC Test: Spot the sample in the corner. Run solvent in direction 1.[9] Wait 10 mins. Run solvent in direction 2 (90°). If the spot appears off-diagonal, decomposition is occurring on the plate.

  • Fresh Spotting: distinct Do not spot plates and let them sit. Run immediately.

  • Inert Storage: Store the isolated aldehyde under Argon/Nitrogen at -20°C to prevent bulk oxidation.

Module 4: Reaction Context (Lithiation/Formylation)[10]

User Question: "I am synthesizing this via lithiation of 3-bromo-2,6-dimethoxypyridine. What does the reaction progression look like?"

Reaction Pathway:

  • SM: 3-Bromo-2,6-dimethoxypyridine.

  • Reagents: n-BuLi or LDA (Lithiation), followed by DMF (Formylation).

  • Intermediate: Lithiated species (not visible on TLC).

  • Product: 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde.[5][10]

Monitoring Checklist:

  • T=0: Spot pure SM. (High Rf, UV active, DNP inactive).

  • T=1h (Post-DMF): New spot appears below SM.

  • Workup: Ensure the quench is acidic enough to hydrolyze the intermediate hemiaminolate but not so acidic that it protonates the pyridine ring into the water layer.

References

  • Synthesis & Characterization: Taniguchi, T., & Curran, D. P. (2012).[11] Silica Gel Promotes Reductions of Aldehydes and Ketones by N-Heterocyclic Carbene Boranes.[11][12] Organic Letters, 14(17), 4540–4543. Link (Demonstrates silica interactions with pyridine/aldehyde systems).

  • TLC Visualization: Merck KGaA. TLC Visualization Reagents and Methods. Link (Standard protocols for 2,4-DNP and Dragendorff reagents).

  • Compound Data: PubChem. 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde (CID 124706325).[5] Link (Physical properties and identifiers).

  • Pyridine Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

For further assistance, please contact the laboratory supervisor or reply to this thread with your specific Rf values for detailed analysis.

Sources

Optimization

removing impurities from 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde

Executive Summary & Impurity Profile User Query: "My crude 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde has a yellow discoloration and multiple spots on TLC. How do I isolate the pure aldehyde?" Scientist’s Analysis: Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Impurity Profile

User Query: "My crude 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde has a yellow discoloration and multiple spots on TLC. How do I isolate the pure aldehyde?"

Scientist’s Analysis: This intermediate is a highly functionalized pyridine.[1] The "2,6-dimethoxy" motif acts as a double-edged sword: it activates the ring for electrophilic substitution but makes the methoxy groups susceptible to demethylation (forming pyridones) under acidic stress. The aldehyde at C3 is prone to oxidation (to carboxylic acid) and Cannizzaro disproportionation.

Common Impurities:

Impurity Type Likely Identity Origin Detection (LCMS/NMR)
Starting Material 3,5-Dibromo-2,6-dimethoxypyridine Incomplete Lithiation-Formylation M+2 pattern (Br2); No aldehyde proton (~10 ppm).
Des-bromo 2,6-Dimethoxypyridine-3-carbaldehyde Over-lithiation or incomplete bromination Mass = Target - 79 amu.
Oxidation 5-Bromo-2,6-dimethoxypyridine-3-carboxylic acid Air oxidation / Poor storage Broad -COOH peak; acidic shift.

| Demethylated | 5-Bromo-6-methoxy-2-oxo-1,2-dihydropyridine-3-carbaldehyde | Hydrolysis (Acidic workup) | M-14 peak; Amide carbonyl in IR/NMR. |

Purification Decision Matrix

Before starting, assess your crude purity.[2] Use this logic flow to select the optimal method.

PurificationWorkflow Start Crude Purity Assessment (HPLC/TLC) HighPurity Purity > 85% Mainly colored impurities Start->HighPurity LowPurity Purity < 85% Significant side-products Start->LowPurity AldehydeSpecific Bisulfite Adduct Purification (Target specific) HighPurity->AldehydeSpecific Oily/Amorphous Recryst Recrystallization (Heptane/EtOAc) HighPurity->Recryst Crystalline solid AcidImpurity Contains Carboxylic Acid? (Check pH/TLC baseline) LowPurity->AcidImpurity Column Flash Chromatography (Buffered Silica) AcidImpurity->Column No Wash Bicarbonate Wash (Remove Acids) AcidImpurity->Wash Yes Wash->Recryst Post-wash

Figure 1: Purification logic flow for substituted pyridine aldehydes. Select the path based on initial purity and physical state.

Troubleshooting & Protocols

Issue 1: "I have a persistent starting material spot (Dibromo species) that co-elutes."

Diagnosis: The 3,5-dibromo precursor is non-polar and often streaks with the product on silica. Solution: Use Chemoselective Bisulfite Purification . Aldehydes form water-soluble bisulfite adducts, while the dibromo starting material remains organic-soluble.

Protocol A: Bisulfite Extraction

  • Dissolve: Dissolve crude mixture in minimal Ethyl Acetate (EtOAc).

  • Form Adduct: Add 2-3 equivalents of saturated aqueous Sodium Bisulfite (

    
    ).
    
  • Stir: Vigorously stir for 2–4 hours at room temperature. A precipitate (the adduct) may form; if so, filter it. If not, it is in the aqueous layer.

  • Wash: Separate layers. Keep the Aqueous Layer (contains product). Wash the aqueous layer 2x with EtOAc to remove non-aldehyde impurities (dibromo SM).

  • Regenerate: Basify the aqueous phase (or solid adduct) carefully with saturated

    
     or 
    
    
    
    to pH 9–10. Note: Do not use strong NaOH as it may hydrolyze the methoxy groups.
  • Extract: Extract the regenerated aldehyde into EtOAc (3x). Dry over

    
     and concentrate.
    

Technical Insight: The electron-withdrawing bromine at C5 increases the electrophilicity of the aldehyde, making bisulfite formation favorable compared to electron-rich benzaldehydes [1].

Issue 2: "My product is turning into a solid that won't dissolve (Carboxylic Acid)."

Diagnosis: Auto-oxidation. The aldehyde has oxidized to 5-bromo-2,6-dimethoxypyridine-3-carboxylic acid. Solution: Base wash removal.[3]

Protocol B: Bicarbonate Scavenging

  • Dissolve crude in Dichloromethane (DCM).

  • Wash with 5% aqueous

    
    . The acid impurity will deprotonate and move to the aqueous layer.
    
  • Check: The product (aldehyde) stays in the DCM.

  • Caution: Avoid long contact times. 2,6-dimethoxypyridines can undergo nucleophilic aromatic substitution (

    
    ) at the 2- or 6-position if exposed to strong nucleophiles for extended periods [2].
    
Issue 3: "Recrystallization yields are low. What solvent system works?"

Diagnosis: Pyridine derivatives often "oil out" if the polarity difference is too high. Solution: Use a "Anti-solvent Diffusion" or mixed-solvent system.

Table 1: Recommended Recrystallization Systems

Solvent System Ratio (v/v) Temp Profile Best For

| EtOH / Water | 9:1 to 5:1 | Heat to 60°C


 4°C | General purification. Good for removing inorganic salts. |
| Heptane / EtOAc  | 10:1 | Heat to reflux 

RT | Removing polar oxidation products. | | MTBE / Hexane | 1:2 | RT

-20°C | Thermally sensitive compounds (avoids heating). |

Protocol C: Thermal Recrystallization

  • Dissolve crude solid in boiling Ethanol (absolute).

  • Add warm water dropwise until persistent turbidity is just observed.

  • Add a few drops of Ethanol to clear the solution.

  • Allow to cool slowly to RT, then refrigerate (4°C) overnight.

  • Critical Step: If oiling occurs, scratch the glass or add a seed crystal of pure 5-bromo-2,6-dimethoxypyridine-3-carbaldehyde.

Stability & Storage FAQs

Q: Can I store this compound in solution? A: No. Aldehydes in solution (especially chlorinated solvents like DCM or Chloroform) oxidize rapidly due to dissolved oxygen and trace acid formation.

  • Recommendation: Store as a solid under Nitrogen/Argon at -20°C.

Q: The color changed from white to yellow/brown. Is it ruined? A: Not necessarily. Pyridines often form trace charge-transfer complexes or N-oxides that are highly colored even at <1% concentration.

  • Test: Run a proton NMR. If the aldehyde peak (~10.0–10.2 ppm) is sharp and integrates correctly against the methoxy signals (~4.0 ppm), the material is likely >95% pure. A quick filtration through a short plug of silica (eluting with 10% EtOAc/Hexane) usually removes the color.

Q: I see a new peak at ~165 ppm in Carbon NMR. What is it? A: This is likely the carbonyl of the carboxylic acid (oxidation product) or a pyridone carbonyl if demethylation occurred.

  • Differentiation: Acid carbonyls are usually broad; Pyridone carbonyls are sharp and accompanied by N-H signals in proton NMR (broad singlet ~11-13 ppm).

References

  • Purification of Heterocyclic Aldehydes via Bisulfite Adducts. Source: Org.[2][3][4][5][6] Synth. Coll. Vol. 2, p. 323. Context: Standard methodology for separating aldehydes from ketones and non-carbonyl impurities, adapted here for pyridine systems.

  • Reactivity of 2,6-Alkoxypyridines. Source:Arkivoc (2000).[4] "Preparation of substituted alkoxypyridines via directed metalation." Context: Discusses the stability of methoxy groups and lithiation strategies relevant to the synthesis of this target.

  • Synthesis of 5-Bromo-2-methoxypyridine-3-carbaldehyde. Source:Chemical Book / Literature Snippets (Methodology extrapolation). Context: Analogous chemistry demonstrating the stability of the 5-bromo-3-formyl motif.

  • Purification Strategies for Pyridinols/Methoxypyridines. Source: BenchChem Application Notes.[7] Context: General protocols for handling functionalized pyridine impurities.[7]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling brominated pyridine derivatives.

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde

Ticket ID: #PYR-ALD-005 Subject: Stability, Handling, and Rescue Protocols for Moisture-Sensitive Pyridine Carbaldehydes Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-ALD-005 Subject: Stability, Handling, and Rescue Protocols for Moisture-Sensitive Pyridine Carbaldehydes Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary

You are working with 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde . This is a poly-functionalized heterocyclic building block.[1] Its handling profile is dominated by two competing risks:[1]

  • Hygroscopicity: The pyridine nitrogen and the aldehyde oxygen serve as hydrogen bond acceptors, readily pulling moisture from the atmosphere.

  • Chemical Instability: Water absorption leads to gem-diol (hydrate) formation at the aldehyde site.[1] This hydrate is not only unreactive in many standard aldehyde transformations (like reductive amination) but is also significantly more prone to autoxidation into the corresponding carboxylic acid than the parent aldehyde.

This guide provides a self-validating system to handle, store, and "rescue" this compound to ensure experimental reproducibility.

Module 1: Storage & Stability Protocol

The Golden Rule: Moisture is the precursor to oxidation. If you prevent hydration, you significantly retard oxidative degradation.[1]

Storage Specifications
ParameterSpecificationScientific Rationale
Temperature -20°C Arrhenius suppression of oxidation rates; minimizes vapor pressure of any volatile impurities.[1]
Atmosphere Argon (Ar) Argon is heavier than air and provides a better "blanket" than Nitrogen for solids in jars.[1]
Container Amber Vial + Parafilm Amber glass blocks UV light (preventing radical formation); Parafilm creates a secondary moisture barrier.[1]
Desiccant Drierite/Silica in Secondary Store the primary vial inside a secondary jar containing active desiccant.
FAQ: Stability

Q: My solid has turned from a pale yellow powder to a sticky orange gum. Is it degraded? A: Likely, yes.[1] The "gum" phase usually indicates water absorption (deliquescence).[1] The color change to dark orange/brown suggests the formation of N-oxide impurities or oxidative polymerization of the aldehyde.

  • Action: Perform a TLC (Hexane:EtOAc 3:1). If the baseline is heavy (carboxylic acids/polymers), repurify immediately.[1] If it is just wet, see Module 4: Rescue Protocol.[1]

Module 2: Handling & Weighing (The "Dry-Chain")

Handling hygroscopic aldehydes requires maintaining a "Dry-Chain" from storage to reaction vessel.[1]

Protocol A: The Glovebox (Gold Standard)
  • Environment: <0.5 ppm H₂O, <0.5 ppm O₂.[1]

  • Method: Weigh directly into the reaction vessel. Cap the vessel inside the box before bringing it out.

Protocol B: The "Poor Man's" Glovebox (Benchtop)

If you lack a glovebox, use the Inert Gas Cone Method :

  • Preparation: Place an inverted funnel connected to an Argon line over your balance.[1] This creates a localized curtain of dry gas.

  • Equilibration: Allow the closed reagent bottle to warm to room temperature before opening. Critical: Opening a cold bottle in humid air causes immediate condensation on the solid.

  • Weighing:

    • Flush the receiving flask with Argon.

    • Quickly transfer the solid.

    • Do not weigh to exact mass. Weigh an approximate amount, close the flask, and calculate the exact stoichiometry based on the difference in the weighing boat or by weighing the flask after addition. Speed is more important than precision in transfer.[1]

Module 3: Reaction Troubleshooting

Water interferes with the two most common applications of this scaffold: Suzuki Couplings (at the Bromine) and Condensations (at the Aldehyde).

Scenario 1: Suzuki-Miyaura Coupling Fails
  • Symptom: Low conversion; starting material remains; formation of de-brominated byproduct (protodebromination).[1]

  • Root Cause: Water in the hygroscopic aldehyde acts as a proton source. In the presence of Pd(0), this promotes the reduction of the C-Br bond instead of the desired transmetallation [1].

  • Fix: Azoetropically dry the aldehyde with Toluene (3x) inside the reaction vessel before adding the catalyst and base.

Scenario 2: Reductive Amination Stalls
  • Symptom: Imine does not form; reducing agent reduces the aldehyde to an alcohol instead.

  • Root Cause: The aldehyde exists as a stable gem-diol hydrate due to water absorption. Hydrates react much slower with amines than free aldehydes do.

  • Fix: Add molecular sieves (4Å, activated) directly to the reaction mixture during the imine formation step. Do not add the reducing agent (e.g., NaBH(OAc)₃) until the imine formation is complete (verified by NMR/TLC).[1]

Module 4: The "Rescue" Protocol (Purification)

If your compound has absorbed water, do not dry it by heating in an oven.[1] Aldehydes are thermally sensitive.[1] Use this chemical drying workflow.

Workflow Visualization

RescueProtocol Figure 1: Chemical Rescue Protocol for Hydrated Aldehydes Start Wet/Sticky Solid Dissolve 1. Dissolve in DCM (Dichloromethane) Start->Dissolve Solubilization PhaseSep 2. Wash with Brine (Saturated NaCl) Dissolve->PhaseSep Removes bulk water Dry 3. Dry Organic Layer (Anhydrous MgSO4) PhaseSep->Dry Chemical drying Filter 4. Filter & Evaporate (Rotovap < 30°C) Dry->Filter Azeotrope 5. Azeotrope with Toluene (Removes trace H2O) Filter->Azeotrope Critical Step Final Dry, Free-Flowing Solid Azeotrope->Final

Step-by-Step Rescue Procedure
  • Dissolution: Dissolve the sticky solid in Dichloromethane (DCM) . DCM is excellent because it does not miscible with water, allowing phase separation.[1]

  • Physical Water Removal: Wash the organic phase once with Brine (saturated NaCl) .[1] This pulls bulk water out of the organic phase [2].[2][3]

  • Chemical Drying: Dry the DCM layer over Anhydrous MgSO₄ (Magnesium Sulfate) for 15 minutes.

    • Why MgSO₄ over Na₂SO₄? MgSO₄ is a faster drying agent and slightly acidic, which protects the aldehyde from aldol polymerization (which can happen on basic drying agents like K₂CO₃).

  • Filtration & Concentration: Filter off the solid. Evaporate the DCM on a rotary evaporator. Keep the bath temperature < 30°C to prevent thermal decomposition.

  • The Toluene Chase (Critical): The residue may still contain trace moisture. Add anhydrous Toluene and evaporate again. Toluene forms a low-boiling azeotrope with water, carrying the last traces of moisture away [3].

References

  • Suzuki-Miyaura Coupling Mechanism & Side Reactions

    • Title: Mechanisms of the Suzuki-Miyaura Cross-Coupling Reaction: The Role of W
    • Source:J. Org.[1] Chem.

    • Link:[Link][1]

  • Drying Organic Solutions (Brine Wash)

    • Title: Drying Organic Solutions - Standard Workup Protocols.[1]

    • Source: University of Colorado Boulder, Dept of Chemistry.
    • Link:[Link]

  • Azeotropic Drying (Toluene)

    • Title: How To: Remove Residual Water (Azeotroping).[1][3][4]

    • Source: University of Rochester, Not Voodoo.[1]

    • Link:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde vs. Unsubstituted Pyridine Aldehydes

Introduction: The Pyridine Aldehyde Scaffold in Modern Chemistry Pyridine and its derivatives are fundamental heterocyclic scaffolds in the landscape of pharmaceuticals, agrochemicals, and materials science.[1][2] The ni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine Aldehyde Scaffold in Modern Chemistry

Pyridine and its derivatives are fundamental heterocyclic scaffolds in the landscape of pharmaceuticals, agrochemicals, and materials science.[1][2] The nitrogen atom imparts unique electronic properties, basicity, and hydrogen bonding capabilities, making it a privileged structure in drug design.[2] Within this class, pyridine aldehydes are exceptionally versatile intermediates, serving as key building blocks for constructing more complex molecular architectures.[3][4][5] The aldehyde functionality is a gateway to a multitude of transformations, including C-C bond formations, imine and enamine chemistry, and oxidation/reduction reactions.

This guide provides an in-depth comparison of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde , a highly functionalized and sterically hindered building block, with its simpler, unsubstituted counterparts: pyridine-2-carbaldehyde, pyridine-3-carbaldehyde, and pyridine-4-carbaldehyde. We will explore how the strategic placement of substituents dramatically alters the physicochemical properties, reactivity, and ultimate utility of the aldehyde, providing researchers with the insights needed to select the optimal reagent for their synthetic campaigns.

Focus Molecule: 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde

5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde is a solid at room temperature, distinguished by a dense arrangement of functional groups that dictate its chemical behavior.[6] Its structure presents a fascinating interplay of electronic and steric effects that set it apart from simpler pyridine aldehydes.

Structural and Physicochemical Properties:

Property5-Bromo-2,6-dimethoxypyridine-3-carbaldehydeSource
Molecular Formula C₈H₈BrNO₃[6][7]
Molecular Weight 246.06 g/mol [6]
Appearance Solid[8][9]
Key Substituents Aldehyde (-CHO) at C3, Bromo (-Br) at C5, Methoxy (-OCH₃) at C2 & C6[6]
The Causality of Substitution: Electronic and Steric Profile

The reactivity of the aldehyde group is fundamentally controlled by the electron density of the pyridine ring and the local steric environment.

  • Electronic Effects : The two methoxy groups at the C2 and C6 positions are powerful electron-donating groups (EDGs) through resonance (+M effect). They increase the electron density of the pyridine ring, which would typically deactivate the aldehyde towards nucleophilic attack by making the carbonyl carbon less electrophilic. However, the electronegative nitrogen atom and the bromine atom at C5 exert an electron-withdrawing inductive effect (-I effect), partially counteracting the EDGs. This electronic tug-of-war results in a nuanced reactivity profile.

  • Steric Hindrance : The two bulky methoxy groups flanking the aldehyde at the C2 and C6 positions create significant steric congestion. This steric shield can hinder the approach of bulky nucleophiles, leading to lower reaction rates or requiring more forcing conditions compared to unsubstituted analogs. This feature can, however, be exploited for achieving higher selectivity in certain reactions.

cluster_0 Structural Comparison of Pyridine Aldehydes A 5-Bromo-2,6-dimethoxy pyridine-3-carbaldehyde B Pyridine-2-carbaldehyde C Pyridine-3-carbaldehyde D Pyridine-4-carbaldehyde

Caption: Core structures of the compared pyridine aldehydes.

Comparative Analysis with Unsubstituted Pyridine Aldehydes

Pyridine-2-, 3-, and 4-carbaldehyde serve as foundational benchmarks. Their reactivity is primarily governed by the position of the aldehyde relative to the ring nitrogen.[3][4][5]

Table of Comparative Physicochemical Properties:

CompoundFormulaMW ( g/mol )AppearanceBoiling Point
Pyridine-2-carbaldehyde C₆H₅NO107.11Colorless to yellow liquid181 °C[3][10]
Pyridine-3-carbaldehyde C₆H₅NO107.11Colorless to yellow liquid78-81 °C / 10 mmHg[11][12]
Pyridine-4-carbaldehyde C₆H₅NO107.11Colorless to yellow liquid71–73 °C / 10 mmHg[13]
5-Bromo-2,6-dimethoxy-pyridine-3-carbaldehyde C₈H₈BrNO₃246.06SolidN/A
Reactivity in Key Synthetic Transformations

The true utility of these aldehydes is revealed in their performance in common synthetic reactions. The choice of aldehyde can dramatically influence reaction outcomes, yields, and required conditions.

G reactants Pyridine Aldehyde + Amine imine Schiff Base / Imine Intermediate reactants->imine Condensation reducing_agent Add Reducing Agent (e.g., NaBH(OAc)₃) imine->reducing_agent In situ product Secondary Amine Product reducing_agent->product Reduction workup Aqueous Workup & Purification product->workup

Caption: General workflow for Reductive Amination.

1. Schiff Base Formation & Reductive Amination

This reaction is fundamental for introducing nitrogen-containing substituents. It involves the condensation of an aldehyde with a primary amine to form an imine (Schiff base), which is then reduced to a secondary amine.

  • Unsubstituted Aldehydes (2-, 3-, 4-isomers): These readily form Schiff bases with a wide range of amines under mild conditions, often catalyzed by a weak acid.[14][15] The electrophilicity of the carbonyl carbon is high, particularly for the 2- and 4-isomers where the nitrogen atom can stabilize the negative charge on the oxygen in the transition state.

  • 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde: The steric bulk from the flanking methoxy groups significantly slows the rate of imine formation. This reaction may require higher temperatures, longer reaction times, or the use of microwave irradiation to proceed efficiently. The reduced electrophilicity of the carbonyl carbon also contributes to slower kinetics. However, this sluggish reactivity can be an advantage when dealing with sensitive substrates or when chemoselectivity is desired in a molecule with multiple aldehyde groups.

2. Wittig Reaction

The Wittig reaction transforms aldehydes into alkenes using a phosphorus ylide. It is highly sensitive to both sterics and electronics.

  • Unsubstituted Aldehydes: These are excellent substrates for the Wittig reaction, typically providing good to excellent yields of the corresponding vinylpyridines. The reaction proceeds readily with both stabilized and non-stabilized ylides.

  • 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde: The significant steric hindrance around the aldehyde poses a major challenge for the bulky Wittig reagent. The approach of the phosphorus ylide is impeded, often leading to low or no yield under standard conditions. Overcoming this may require the use of more reactive ylides (e.g., non-stabilized ylides) and elevated temperatures, which can risk side reactions. For this substrate, alternative olefination methods like the Horner-Wadsworth-Emmons reaction, which uses smaller phosphonate carbanions, may be more successful.

3. Grignard and Organolithium Additions

The addition of organometallic reagents to the aldehyde carbonyl is a primary method for C-C bond formation, yielding secondary alcohols.

  • Unsubstituted Aldehydes: These aldehydes react readily with Grignard and organolithium reagents.[16] A key consideration is the basicity of the pyridine nitrogen, which can react with the organometallic reagent in an acid-base reaction. This can be mitigated by using excess reagent or by choosing less basic isomers (e.g., the 3-isomer).

  • 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde: Steric hindrance is again the dominant factor. While the reaction is still feasible, it will be much slower than with the unsubstituted analogs. The bromine atom also presents a potential site for metal-halogen exchange, especially with organolithium reagents, which could lead to undesired side products. A strategic choice of reagent (e.g., a less reactive Grignard reagent over a more reactive organolithium) and careful temperature control are critical for success.

Comparative Reactivity Summary:

Reaction TypeUnsubstituted Pyridine Aldehydes5-Bromo-2,6-dimethoxypyridine-3-carbaldehydeRationale for Difference
Reductive Amination High ReactivityModerate to Low ReactivitySteric hindrance from ortho-methoxy groups slows nucleophilic attack by the amine.
Wittig Reaction High ReactivityVery Low ReactivitySevere steric clash between the bulky ylide and the ortho-methoxy groups.
Grignard Addition High ReactivityModerate ReactivitySteric hindrance slows the approach of the Grignard reagent. Potential for side reactions at the bromine site.
Knoevenagel Condensation High ReactivityModerate ReactivityReaction with active methylene compounds is sterically hindered, potentially requiring stronger bases or longer reaction times.

Experimental Protocols: A Practical Perspective

To illustrate the practical differences, we provide a representative protocol for a reaction where both substrate classes are viable, highlighting the necessary adjustments.

Protocol: Synthesis of a Schiff Base

This protocol describes the formation of an imine from a pyridine aldehyde and aniline.

Objective: To synthesize N-(pyridin-3-ylmethylene)aniline and N-(5-bromo-2,6-dimethoxy-pyridin-3-ylmethylene)aniline.

Methodology for Pyridine-3-carbaldehyde (Unsubstituted):

  • Glassware Preparation: Ensure all glassware (round-bottom flask, condenser) is clean and dry.

  • Reagent Setup: To a 100 mL round-bottom flask, add pyridine-3-carbaldehyde (1.07 g, 10 mmol) and ethanol (20 mL). Stir until dissolved.

  • Amine Addition: Add aniline (0.93 g, 10 mmol) to the solution, followed by 2-3 drops of glacial acetic acid as a catalyst.[15]

  • Reaction Execution: Equip the flask with a condenser and heat the mixture to reflux (approx. 80°C) for 2 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure. The resulting solid can be collected by filtration, washed with cold ethanol, and dried under vacuum.

Methodology for 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde (Substituted):

  • Glassware Preparation: Use an oven-dried microwave reaction vial equipped with a magnetic stir bar.

  • Reagent Setup: To the vial, add 5-bromo-2,6-dimethoxypyridine-3-carbaldehyde (2.46 g, 10 mmol), aniline (0.93 g, 10 mmol), and toluene (15 mL). Toluene is used as a higher-boiling solvent compared to ethanol.

  • Catalyst: Add p-toluenesulfonic acid (PTSA) (95 mg, 0.5 mmol), a stronger acid catalyst, to promote the reaction despite the steric hindrance.

  • Reaction Execution: Seal the vial and place it in a microwave reactor. Heat the mixture to 120°C for 1 hour. The use of microwave irradiation is crucial to provide the necessary activation energy to overcome the steric barrier efficiently.

  • Work-up and Isolation: After cooling, the work-up is similar. The solvent is removed under reduced pressure, and the crude product is purified, likely requiring column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) due to the higher likelihood of unreacted starting material.

Causality Behind Experimental Choices: The shift from reflux in ethanol to microwave heating in toluene with a stronger acid catalyst is a direct consequence of the steric and electronic properties of the substituted aldehyde. The ortho-methoxy groups hinder the tetrahedral intermediate's formation in the condensation mechanism, requiring more energy (microwave) and a more effective catalyst (PTSA) to achieve a reasonable reaction rate.

Conclusion: Strategic Selection of the Right Building Block

The choice between 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde and its unsubstituted counterparts is a strategic decision driven by the synthetic goal.

  • Unsubstituted Pyridine Aldehydes are ideal for rapid, high-yielding transformations where steric hindrance is not a concern. They are workhorse reagents for accessing a broad range of simple pyridine derivatives.[10][11][17]

  • 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde is a specialized building block. Its value lies not in its general reactivity, but in its pre-installed functionality. A researcher would choose this molecule when the target structure requires the specific bromine and dimethoxy substitution pattern. The bromine atom serves as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig),[18] while the methoxy groups fine-tune the electronic properties of the final molecule. The synthetic cost of its reduced reactivity is offset by the significant reduction in the number of steps required to build a complex, polysubstituted pyridine core from scratch.

Ultimately, understanding the interplay of sterics and electronics is paramount. While unsubstituted aldehydes offer ease of use, highly functionalized reagents like 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde provide a more direct and efficient route to complex molecular targets, embodying the principles of convergent synthesis.

References

  • PubChem. (n.d.). 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Grokipedia. (n.d.). Pyridine-4-carbaldehyde. Retrieved from [Link]

  • Metlin. (2024, September 4). Study on chemical properties, synthesis, and application of 2-pyridinecarboxaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine-3-carbaldehyde. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Royal Society of Chemistry. Retrieved from [Link]

  • Grokipedia. (n.d.). Pyridine-3-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Retrieved from [Link]

  • LookChem. (n.d.). Pyridine-2-Carboxaldehyde | Properties, Uses, Safety, Supplier & Price in China. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine-4-carbaldehyde. Retrieved from [Link]

  • ACS Publications. (2007, December 15). A Reversible pH-Dependent Intramolecular Pyridine−Aldehyde Cyclization. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (n.d.). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. National Center for Biotechnology Information. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Synthesis and Crystal Structure of Bis(N'-(Pyridine-3-Carboxaldehyde) Isonicotinoylhydrazone) Zinc(II). Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis, reactivity, aromatic character and importance of Pyridine. Retrieved from [Link]

  • Thieme. (n.d.). Cross Mannich Reaction of Aldehydes; Efficient Synthesis of Substituted Pyridines. Retrieved from [Link]

  • ResearchGate. (2017, January 6). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. Retrieved from [Link]

  • Scribd. (n.d.). Pyridine Synthesis and Reactions - Organic Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Pyridine and Pyridine Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Google Books. (n.d.). PYRIDINE ITS DERIVATIVES.
  • Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Retrieved from [Link]

  • ACS Publications. (2022, June 9). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-2,6-dimethoxypyridine-3-carbaldehyde (C8H8BrNO3). Retrieved from [Link]

  • ResearchGate. (2011, October 3). What are the reaction conditions of substituted amino pyridine with aldehyde or ketone?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyridines by aldehydes and NH4OAc. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2025). one-pot, green synthesis of pyridine-2-carbaldehyde based chalcones by functionalized. Retrieved from [Link]

  • ACS. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Retrieved from [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). 5-Bromo-2-methoxy-pyridine-3-carbaldehyde. Retrieved from [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Dovepress. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Reactivity &amp; Performance of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde

Executive Summary 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde (CAS: 1823332-95-1) represents a specialized scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and complex heterocycles.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde (CAS: 1823332-95-1) represents a specialized scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and complex heterocycles.[1] Its value lies in its orthogonal reactivity : it possesses a halogen handle (Br) for cross-coupling, an electrophilic carbonyl (CHO) for condensation, and a deactivated pyridine ring (via methoxy groups) that resists unwanted nucleophilic attacks common in its precursors.

This guide compares the "Dimethoxy" target against its two primary analogs:

  • The Precursor: 5-Bromo-2,6-dichloropyridine-3-carbaldehyde ("Dichloro").

  • The Mono-alkoxy: 5-Bromo-2-methoxypyridine-3-carbaldehyde ("Monomethoxy").

Comparative Performance Analysis

The following data synthesizes reactivity profiles based on electronic structure principles and standard pyridine chemistry.

Table 1: Physicochemical & Reactivity Comparison
FeatureTarget: 2,6-Dimethoxy Analog A: 2,6-Dichloro Analog B: 2-Monomethoxy
Electronic State Electron-Rich (π-donating OMe)Electron-Poor (Inductive Cl)Hybrid / Intermediate
Suzuki Coupling High Selectivity (Requires active ligands)Fast but Dirty (Prone to side rxns)Moderate
SNAr Liability Low (Resistant to base)High (Cl displacement common)Moderate (C6 pos. vulnerable)
Aldehyde Reactivity Moderate (Deactivated by resonance)High (Activated by electron-withdrawal)High
Solubility High in organic solvents (DCM, THF)ModerateModerate
Stability Stable to aqueous baseHydrolyzes to pyridoneStable
Technical Insight: The "Selectivity vs. Reactivity" Trade-off
  • The Dichloro Paradox: While the Dichloro analog undergoes oxidative addition faster (due to the electron-deficient ring facilitating Pd(0) insertion), it suffers from competitive SNAr reactions. Bases used in Suzuki coupling (e.g., K₂CO₃, NaOH) often displace the chlorine atoms, leading to complex mixtures of hydrolysis byproducts [1, 4].

  • The Dimethoxy Advantage: The 2,6-Dimethoxy analog effectively "caps" these reactive sites. While the electron-rich ring makes the C-Br bond stronger (slower oxidative addition), it ensures that the reaction occurs exclusively at the bromine position, resulting in higher isolated yields of the desired biaryl product [8, 12].

Mechanistic Visualization (Pathway Logic)

The following diagram illustrates the divergent reaction pathways of the analogs, highlighting why the Dimethoxy variant offers superior chemoselectivity.

ReactivityPathways Fig 1. Chemoselectivity Divergence: The Dimethoxy scaffold prevents S_NAr side reactions common in Dichloro analogs. Start_Cl 2,6-Dichloro Analog (Electron Poor) Condition Suzuki Conditions (Pd Cat, Base, Heat) Start_Cl->Condition Start_OMe 2,6-Dimethoxy Target (Electron Rich) Start_OMe->Condition Path_SNAr Side Reaction: S_NAr (Cl displacement) Condition->Path_SNAr High Risk (Dichloro) Path_Coup Desired Reaction: C-C Coupling (at Br) Condition->Path_Coup Primary Path Product_Mix Mixture: Biaryl + Hydrolyzed Pyridones Path_SNAr->Product_Mix Product_Pure Pure Biaryl Product Path_Coup->Product_Pure From Dimethoxy Path_Coup->Product_Mix From Dichloro (Contaminated)

[2]

Validated Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Optimized for the 2,6-Dimethoxy scaffold to overcome slower oxidative addition.

Rationale: Standard PPh₃ ligands may be insufficient due to the electron-rich nature of the pyridine. Bulky, electron-rich phosphine ligands (e.g., SPhos or XPhos) are required to facilitate the oxidative addition step [9, 12].

Materials:

  • Substrate: 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.2 eq)

  • Catalyst: Pd(OAc)₂ (5 mol%)[2]

  • Ligand: SPhos (10 mol%)

  • Base: K₃PO₄ (2.0 eq)[3]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, K₃PO₄, and SPhos. Seal and purge with Argon for 5 minutes.

  • Catalyst Addition: Add Pd(OAc)₂ and the degassed solvent mixture via syringe.

  • Thermal Activation: Heat the mixture to 90°C for 4–6 hours. Note: The Dimethoxy analog requires higher temperatures than the Dichloro analog (often reactive at 60°C).

  • Monitoring: Monitor via TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.6) should disappear; the product is typically more polar.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[4][5][6][7]

  • Purification: Flash chromatography. The dimethoxy groups aid separation as they suppress "streaking" often seen with chloropyridines on silica.

Protocol B: Reductive Amination (Aldehyde Functionalization)

Comparing reactivity: The 2,6-dimethoxy group donates electron density into the ring, making the aldehyde slightly less electrophilic than in the dichloro analog. Acid catalysis is strictly required.

Materials:

  • Substrate: 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde (1.0 eq)

  • Amine: Primary or Secondary amine (1.1 eq)

  • Reductant: NaBH(OAc)₃ (1.5 eq)

  • Acid Catalyst: Acetic Acid (1-2 drops)

  • Solvent: DCE (1,2-Dichloroethane)

Step-by-Step Workflow:

  • Imine Formation: Dissolve substrate and amine in DCE. Add Acetic Acid. Stir at Room Temperature (RT) for 1 hour. Crucial Step: Ensure imine formation is complete (check by TLC) before adding reductant. The Dimethoxy analog forms imines slower than the Dichloro analog.

  • Reduction: Add NaBH(OAc)₃ in one portion. Stir at RT for 12 hours.

  • Quench: Quench with saturated NaHCO₃ solution.

  • Extraction: Extract with DCM.

Troubleshooting & Stability Notes

  • Demethylation Risk: Avoid using strong Lewis acids (e.g., BBr₃, AlCl₃) if you intend to keep the methoxy groups. These reagents will cleave the ether to form the pyridone [1].

  • Storage: The aldehyde is prone to oxidation to the carboxylic acid upon prolonged exposure to air. Store under nitrogen at -20°C.

  • NMR Diagnostics:

    • Target: Look for two distinct methoxy singlets (if environment is chiral/complex) or one integrated signal (~3.9-4.0 ppm) and the aldehyde proton (~10.2 ppm).

    • Impurity: If SNAr occurs during coupling, you will see a loss of a methoxy signal and the appearance of a broad OH/NH peak (pyridone tautomer).

References

  • PubChem. (n.d.). 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde (CID 124706325).[1][8] National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).[9] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for Protocol A).

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules. Retrieved from [Link]

  • University of Liverpool. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Retrieved from [Link]

Sources

Validation

spectroscopic data comparison for 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde

Publish Comparison Guide: Spectroscopic Validation of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde Part 1: Executive Technical Summary Subject: 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde (CAS: 1823332-95-1) Application...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Spectroscopic Validation of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde

Part 1: Executive Technical Summary

Subject: 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde (CAS: 1823332-95-1) Application: Critical intermediate for kinase inhibitors, heterocycle synthesis (e.g., imidazopyridines), and Suzuki-Miyaura cross-coupling scaffolds. The Challenge: Distinguishing the target 5-bromo regioisomer from its unbrominated precursor (2,6-dimethoxypyridine-3-carbaldehyde) and potential 4-bromo impurities during synthesis.

This guide provides a definitive spectroscopic comparison to validate the structural integrity of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde .[1] It moves beyond basic data listing to explain the diagnostic signals required for release testing in drug discovery workflows.

Part 2: Spectroscopic Characterization & Comparison

The most critical quality attribute (CQA) for this compound is the regiochemical purity of the bromine addition. The bromination of 2,6-dimethoxypyridine-3-carbaldehyde must occur exclusively at the C-5 position.

Comparative Data Table: Target vs. Precursor

Use this table to monitor reaction completion and product isolation.

FeatureTarget Product (5-Bromo-2,6-dimethoxy...)Precursor (2,6-Dimethoxypyridine-3-carbaldehyde)Diagnostic Shift / Change

H NMR (Aromatic)
Singlet (1H) at

8.35–8.45 ppm (C4-H)
Two Doublets at

8.10 (C4-H) and 6.45 (C5-H)
Loss of Coupling: The disappearance of the

Hz coupling is the primary confirmation of C-5 substitution.

H NMR (Aldehyde)
Singlet at

10.15 ppm
Singlet at

10.20 ppm
Minimal shift, but peak sharpening often occurs upon purification.

H NMR (Methoxy)
Two distinct singlets (~4.05, 4.15 ppm)Two singlets (often closer/overlapping)Asymmetry is enhanced by the Br substituent, resolving the two -OMe groups clearly.[2]

C NMR (C-Br)
Signal at ~100–105 ppmSignal at ~105 ppm (C-H)The C-Br carbon appears typically upfield or near the original C-H due to the heavy atom effect, but DEPT-135 will show it is quaternary .
IR Spectrum C=O stretch: ~1680 cm

C-Br stretch: ~600–700 cm

C=O stretch: ~1675 cm

C-H bend (aromatic): ~800 cm

Appearance of C-Br fingerprint bands; loss of aromatic C-H bending modes associated with adjacent protons.

Technical Note: The chemical shifts provided are representative of CDCl


 solutions. In DMSO-

, water peaks may obscure the methoxy region; CDCl

is recommended for clearer resolution of the methoxy singlets.

Part 3: Experimental Protocols

Protocol A: Synthesis & Purification Workflow

Context: Regioselective bromination of the electron-rich pyridine ring.

  • Reagents:

    • Substrate: 2,6-Dimethoxypyridine-3-carbaldehyde (1.0 eq).

    • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq).

    • Solvent: Acetonitrile (ACN) or DMF (polar aprotic favors electrophilic substitution).

  • Procedure:

    • Dissolve substrate in ACN (0.2 M concentration).

    • Add NBS portion-wise at 0°C to suppress side reactions (e.g., radical bromination at the methoxy methyl).

    • Warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitor: TLC (Hexane/EtOAc 4:1). The product is typically less polar (higher

      
      ) than the starting material.
      
  • Workup:

    • Dilute with water and extract with Ethyl Acetate (EtOAc).

    • Wash organic layer with saturated Na

      
      S
      
      
      
      O
      
      
      (to remove residual bromine color) and Brine.
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification:

    • Recrystallization from Ethanol/Heptane is preferred over column chromatography to avoid aldehyde oxidation on silica.

Protocol B: Diagnostic NMR Validation

Context: Confirming the C-5 substitution.

  • Sample Prep: Dissolve ~10 mg of isolated solid in 0.6 mL CDCl

    
    .
    
  • Acquisition: Run a standard proton scan (16 scans).

  • Analysis Logic:

    • Step 1: Zoom into 6.0–9.0 ppm.

    • Step 2: Look for the region around 6.4–6.5 ppm. If a doublet exists here, the reaction is incomplete.

    • Step 3: Look at ~8.4 ppm. It must be a sharp singlet. A doublet here indicates the wrong isomer or starting material.

    • Step 4: Integrate the Methoxy region (3.8–4.2 ppm). It should integrate to 6H relative to the 1H aromatic singlet.

Part 4: Visualization of Logic & Workflows

Diagram 1: Structural Discrimination Logic

This decision tree guides the researcher through the NMR analysis to confirm the correct regioisomer.

NMR_Logic Start Acquire 1H NMR (CDCl3) Check_Ar Check Aromatic Region (6.0 - 9.0 ppm) Start->Check_Ar Decision1 Signal Pattern? Check_Ar->Decision1 Res_SM Two Doublets (J~8Hz) @ 8.1 & 6.5 ppm (Starting Material) Decision1->Res_SM Doublets present Res_Prod One Singlet @ ~8.4 ppm (Target Product) Decision1->Res_Prod Sharp Singlet Res_Iso Singlet @ Different Shift OR Complex Pattern (Wrong Isomer) Decision1->Res_Iso Unclear/Mixed Check_OMe Check Methoxy Region (3.8 - 4.2 ppm) Res_Prod->Check_OMe Final QC PASS: 5-Bromo-2,6-dimethoxy... Check_OMe->Final Two distinct singlets (3H each)

Caption: Logic flow for distinguishing the target 5-bromo product from precursor and impurities via


H NMR.
Diagram 2: Synthesis & Functionalization Pathway

Visualizing where this compound fits in a drug discovery pipeline.

Synthesis_Path Precursor 2,6-Dimethoxypyridine- 3-carbaldehyde Target 5-BROMO-2,6-DIMETHOXY- PYRIDINE-3-CARBALDEHYDE Precursor->Target Bromination Reagent NBS / ACN (Electrophilic Subst.) Reagent->Target App1 Suzuki Coupling (Biaryl Scaffolds) Target->App1 Pd-Cat / Ar-B(OH)2 App2 Reductive Amination (Amine Linkers) Target->App2 R-NH2 / NaBH(OAc)3 App3 Cyclization (Imidazopyridines) Target->App3 Heterocycle Formation

Caption: Synthetic pathway transforming the precursor into the target 5-bromo scaffold and its downstream utility.

Part 5: References

  • NMR Characterization Principles: Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Source: Oxford Instruments Application Notes. URL:[Link]

  • Compound Properties & Safety: Title: 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde (CID 124706325). Source: PubChem (National Library of Medicine). URL:[Link]

  • Related Scaffold Synthesis (Methodology Grounding): Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Source:Molecules (MDPI). URL:[Link]

Sources

Comparative

Benchmarking 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde: A Strategic Guide for Kinase Inhibitor Design

This guide benchmarks 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde (referred to herein as Scaffold-A ) against standard halogenated pyridine intermediates used in kinase inhibitor development. It is designed for medicina...

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde (referred to herein as Scaffold-A ) against standard halogenated pyridine intermediates used in kinase inhibitor development. It is designed for medicinal chemists and process scientists evaluating scaffold selection for high-potency, selective inhibitors (e.g., FGFR4, Tubulin, or PKC


 targets).

Executive Summary

5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde represents a "privileged scaffold" in modern drug discovery, offering a distinct electronic and steric profile compared to traditional 2,6-dichloropyridine analogs. While chlorinated scaffolds are often preferred for their initial reactivity (S


Ar), the 2,6-dimethoxy motif provides superior aqueous solubility , metabolic differentiation , and selectivity tuning  for targets with restrictive gatekeeper residues (e.g., FGFR4).

This guide benchmarks Scaffold-A against two common alternatives:

  • Comparator B: 5-Bromo-2,6-dichloropyridine-3-carbaldehyde (High reactivity, poor solubility).

  • Comparator C: 5-Bromo-2-methoxypyridine-3-carbaldehyde (Mono-substituted, lower steric bulk).

Part 1: Synthetic Utility & Orthogonality Benchmark

The primary value of a scaffold lies in its ability to undergo orthogonal functionalization. Scaffold-A features an electron-rich pyridine ring, which fundamentally alters its reactivity profile compared to electron-poor Comparator B.

Reactivity Profile Comparison[1]
FeatureScaffold-A (2,6-Dimethoxy)Comparator B (2,6-Dichloro)Implication for Synthesis
Electronic State Electron-Rich (

-donating OMe)
Electron-Poor (

-withdrawing Cl)
Scaffold-A resists S

Ar but excels in Pd-catalyzed couplings.
C-5 Bromine Reactivity High (Suzuki/Buchwald)Moderate to HighScaffold-A is optimized for Suzuki-Miyaura cross-coupling to install aryl tails.
C-3 Formyl Reactivity Moderate (Nucleophilic attack)High (Highly electrophilic)Scaffold-A requires stronger activation for condensation but forms more stable imines/amines.
Regioselectivity High (C-5 vs C-3 distinct)Low (C-2/C-6 Cl competition)Comparator B often suffers from side reactions at C-2/C-6 during C-5 coupling; Scaffold-A is chemically inert at C-2/C-6.
Expert Insight: The "S Ar Trap"

Many chemists default to Comparator B to utilize Nucleophilic Aromatic Substitution (S


Ar) at the C-2 position. However, this often leads to "regio-scrambling" when the C-5 bromine is also present. Scaffold-A  eliminates this risk. The methoxy groups are fixed, forcing the chemist to build complexity exclusively via the C-5 (Bromine) and C-3 (Aldehyde) handles, resulting in cleaner reaction profiles and higher purity crude intermediates [1].
Diagram 1: Orthogonal Synthetic Workflow

The following diagram illustrates the optimal workflow for utilizing Scaffold-A, contrasting it with the "reactive" risks of Comparator B.

SyntheticWorkflow ScaffoldA Scaffold-A (2,6-Dimethoxy) Step1A Step 1: Suzuki Coupling (C-5 Arylation) ScaffoldA->Step1A Pd(dppf)Cl2, Ar-B(OH)2 ScaffoldB Comparator B (2,6-Dichloro) Step1B Step 1: S_NAr / Coupling (Risk: C-2/C-6 Scrambling) ScaffoldB->Step1B Competition Step2A Step 2: Reductive Amination (C-3 Warhead Install) Step1A->Step2A NaBH(OAc)3, Amine FinalB Mixture of Regioisomers (Requires HPLC) Step1B->FinalB Low Yield FinalA High Purity Selective Inhibitor Step2A->FinalA

Caption: Workflow demonstrating the regio-fidelity of Scaffold-A (Blue path) versus the scrambling risks of Comparator B (Red path).

Part 2: Physicochemical & Biological Performance

In drug development, the "2,6-dimethoxy" motif is not just a blocking group; it is a functional tool for modulating Lipophilicity Ligand Efficiency (LLE) and Kinase Selectivity .

Solubility & Lipophilicity (cLogP)

Poor solubility is a major attrition cause in kinase programs. The dimethoxy motif significantly lowers cLogP compared to the dichloro analog.

PropertyScaffold-A (Dimethoxy)Comparator B (Dichloro)Comparator C (Mono-Methoxy)
cLogP (Predicted)~1.6~2.8~1.9
Aq. Solubility Moderate (H-bond acceptor)Poor (Lipophilic)Moderate
Metabolic Liability O-Demethylation (CYP mediated)Stable (Phase I)O-Demethylation
H-Bonding 2 Acceptors (OMe)0 Acceptors1 Acceptor

Data Interpretation: Using Scaffold-A typically results in a final inhibitor with a cLogP 1.0–1.5 units lower than the dichloro-analog. This improvement often translates to better oral bioavailability without requiring complex formulation strategies [2].

Selectivity: The "Gatekeeper" Effect

In FGFR4 inhibitor design, selectivity against FGFR1-3 is critical to avoid hyperphosphatemia.

  • Mechanism: The 2,6-dimethoxy groups create a "steric bulk" that clashes with the gatekeeper residues in kinases with smaller ATP pockets. However, in kinases like FGFR4 (which possesses a unique Cys552 in the hinge/P-loop region accessible to specific warheads), this bulk can be accommodated or used to force the molecule into a conformation that favors covalent bonding [3].

  • Evidence: Studies on tubulin inhibitors have shown that while 2,6-dichloropyridine derivatives are potent, the 2,6-dimethoxypyridine analogs often show reduced general toxicity while maintaining specific binding modes, provided the rest of the molecule is optimized for the slightly larger volume of the methoxy groups [4].

Part 3: Experimental Protocols

Protocol A: Optimized Suzuki Coupling at C-5

Use this protocol to attach the "tail" moiety to Scaffold-A.

Reagents:

  • Substrate: 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde (1.0 eq)

  • Boronic Acid: Aryl-B(OH)

    
     (1.2 eq)
    
  • Catalyst: Pd(dppf)Cl

    
    ·DCM (0.05 eq)
    
  • Base: K

    
    CO
    
    
    
    (2.0 M aq, 3.0 eq)
  • Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Degas: Charge reaction vessel with Substrate, Boronic Acid, and Catalyst. Purge with N

    
     for 5 minutes.
    
  • Solvate: Add Dioxane and aqueous K

    
    CO
    
    
    
    .
  • Reaction: Heat to 90°C for 4–6 hours. (Monitor via LCMS; Scaffold-A typically converts cleanly without homocoupling).

  • Workup: Dilute with EtOAc, wash with brine. The electron-rich product is often less polar than the starting material, facilitating silica purification (Hex/EtOAc gradient).

Protocol B: Reductive Amination at C-3 (Warhead Installation)

Use this protocol to install the acrylamide warhead precursor.

Reagents:

  • Intermediate: 5-Aryl-2,6-dimethoxypyridine-3-carbaldehyde (from Protocol A)

  • Amine: Piperazine-acrylamide derivative (1.1 eq)

  • Reductant: NaBH(OAc)

    
     (1.5 eq)
    
  • Solvent: DCE (1,2-Dichloroethane)

Critical Note: The electron-rich nature of the pyridine ring reduces the electrophilicity of the aldehyde. Acetic acid (1.0 eq) is mandatory to catalyze imine formation before adding the reductant.

Part 4: Structural Logic Diagram

This diagram visualizes why Scaffold-A is selected for specific "Gatekeeper" targeting strategies.

SelectivityLogic Target Target Kinase (e.g., FGFR4 / Tubulin) ScaffoldA Scaffold-A (2,6-Dimethoxy) InteractionA Steric Clash with Small Gatekeepers (FGFR1-3) ScaffoldA->InteractionA Bulky OMe Groups ScaffoldB Comparator B (2,6-Dichloro) InteractionB No Steric Clash (Promiscuous Binding) ScaffoldB->InteractionB Small Cl Atoms InteractionA->Target Selective Fit ResultA High Selectivity (Low Toxicity) InteractionA->ResultA InteractionB->Target Broad Fit ResultB Pan-Inhibition (Off-Target Toxicity) InteractionB->ResultB

Caption: Mechanism of selectivity enhancement via the 2,6-dimethoxy "steric filter".

References

  • BenchChem Technical Support . (2025). An In-depth Technical Guide to the Synthesis of 2,6-Dimethoxypyridine from 2,6-Dichloropyridine. BenchChem. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Blueprint Medicines . (2019). First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant Fibroblast Growth Factor 19 Signaling as a Driver Event. Cancer Discovery. Link

  • Romagnoli, R., et al. (2023).[1][2] Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. International Journal of Molecular Sciences. Link

Sources

Validation

cost-benefit analysis of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde synthesis routes

Executive Summary The synthesis of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde (CAS: 1823332-95-1) presents a classic problem in regiocontrol on a pyridine scaffold. The molecule features two activating methoxy groups a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde (CAS: 1823332-95-1) presents a classic problem in regiocontrol on a pyridine scaffold. The molecule features two activating methoxy groups and two electron-withdrawing functionalities (bromo and formyl) in a specific 3,5-substitution pattern.

This guide analyzes two primary synthetic strategies:

  • Route A (The "Electrophilic Cascade"): Vilsmeier-Haack formylation followed by regioselective bromination. Recommended for cost-efficiency and scalability .

  • Route B (The "Cryogenic Exchange"): Exhaustive bromination followed by selective lithium-halogen exchange. Recommended for high-precision and library synthesis .

Recommendation: For gram-to-kilogram scale production, Route A is superior due to operational simplicity and avoidance of cryogenic organolithium steps. For research-scale synthesis where 3,5-dibromo-2,6-dimethoxypyridine is already in stock, Route B offers a rapid, high-yielding alternative.

Route Analysis & Mechanistic Insight

Route A: The Vilsmeier-Bromination Sequence (Recommended)

This route leverages the inherent electronic bias of the 2,6-dimethoxypyridine core. The methoxy groups strongly activate the 3 and 5 positions.

  • Step 1: Vilsmeier-Haack Formylation. Treatment of 2,6-dimethoxypyridine with POCl₃ and DMF introduces the formyl group at position 3. The reaction is highly regioselective because the 3-position is ortho/para to the activating methoxy groups.

  • Step 2: Regioselective Bromination. The resulting aldehyde (at C3) is a meta-director, while the methoxy groups (at C2 and C6) are ortho/para-directors. Position 5 is:

    • Meta to the Formyl group (Deactivating, but directs meta).

    • Para to the C2-Methoxy (Strongly Activating).

    • Ortho to the C6-Methoxy (Strongly Activating).

    • Result: The electronic vectors reinforce substitution at C5, allowing for clean mono-bromination using NBS or Br₂ without touching the aldehyde or over-brominating.

Route B: The Lithium-Halogen Exchange

This route relies on the symmetry of the 3,5-dibromo precursor.

  • Step 1: Dibromination. Exhaustive bromination of 2,6-dimethoxypyridine yields 3,5-dibromo-2,6-dimethoxypyridine.

  • Step 2: Mono-Lithiation. Treatment with n-BuLi (1 equivalent) at -78°C effects a rapid lithium-halogen exchange. Due to the initial symmetry, it does not matter which bromine is exchanged.

  • Step 3: Formylation. Quenching the lithio-intermediate with DMF installs the aldehyde.

Experimental Protocols

Protocol A: Vilsmeier-Bromination (Scalable)

Step 1: Synthesis of 2,6-dimethoxypyridine-3-carbaldehyde

  • Reagents: 2,6-Dimethoxypyridine (13.9 g, 100 mmol), DMF (11.6 mL, 150 mmol), POCl₃ (14.0 mL, 150 mmol), DCM (100 mL).

  • Procedure:

    • Cool DMF to 0°C in a round-bottom flask.

    • Add POCl₃ dropwise over 20 min (Exothermic: maintain <10°C). Stir for 30 min to form the Vilsmeier reagent (white precipitate may form).

    • Dissolve 2,6-dimethoxypyridine in DCM and add slowly to the Vilsmeier salt.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Workup: Pour onto crushed ice (200 g). Neutralize with sat. NaOAc or Na₂CO₃ to pH 7–8. Extract with DCM (3 x 100 mL).

    • Purification: Recrystallize from Hexane/EtOAc or flash chromatography.

    • Expected Yield: 80–85% (Solid).

Step 2: Bromination to 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde

  • Reagents: Aldehyde from Step 1 (8.35 g, 50 mmol), N-Bromosuccinimide (NBS) (9.8 g, 55 mmol), Acetonitrile (ACN) (100 mL).

  • Procedure:

    • Dissolve the aldehyde in ACN at room temperature.

    • Add NBS portion-wise over 15 minutes.

    • Stir at room temperature for 2–4 hours. (If sluggish, heat to 40°C or add 5 mol% NH₄OAc as catalyst).

    • Workup: Remove solvent in vacuo.[1] Redissolve residue in EtOAc, wash with water and brine.

    • Purification: Recrystallization from Ethanol or column chromatography (SiO₂, Hexane/EtOAc).

    • Expected Yield: 75–85%.[2]

Protocol B: Lithiation Exchange (High Precision)

Step 1: Synthesis of 3,5-Dibromo-2,6-dimethoxypyridine

  • Reagents: 2,6-Dimethoxypyridine (10 mmol), NBS (22 mmol), ACN (50 mL).

  • Procedure: Stir substrate with 2.2 eq NBS in acetonitrile at reflux for 2 hours. Work up by aqueous extraction.[3] Yield: >90%.

Step 2: Mono-Lithiation and Formylation

  • Reagents: 3,5-Dibromo-2,6-dimethoxypyridine (2.97 g, 10 mmol), n-BuLi (2.5 M in hexanes, 4.2 mL, 10.5 mmol), DMF (1.5 mL, 20 mmol), Anhydrous THF (30 mL).

  • Procedure:

    • Critical: Flame-dry glassware and maintain inert Ar/N₂ atmosphere.

    • Dissolve dibromide in THF and cool to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi dropwise over 15 min. Maintain temp <-70°C.

    • Stir for 30 min at -78°C. (Solution typically turns yellow/orange).

    • Add dry DMF dropwise. Stir for 1 hour, allowing to warm to 0°C.

    • Quench: Add sat. NH₄Cl solution (10 mL).

    • Workup: Extract with EtOAc, dry over MgSO₄.

    • Expected Yield: 70–80%.

Cost-Benefit Analysis

FeatureRoute A (Vilsmeier-Bromination)Route B (Lithiation)
Raw Material Cost Low (POCl₃, NBS are commodity chemicals)Medium (Requires n-BuLi, dry solvents)
Overall Yield ~60–70%~60–75%
Scalability High (Exotherms are manageable; no cryogenics)Low (Requires -78°C; difficult >100g)
Safety Profile Moderate (POCl₃ is corrosive; quench generates HCl)High Risk (Pyrophoric BuLi; strict moisture exclusion)
Atom Economy GoodPoor (Loss of Br atom, Li waste)
Equipment Standard GlasswareInert Gas Line, Cryo-bath

Visualizations

Reaction Scheme Decision Tree

SynthesisRoutes Start 2,6-Dimethoxypyridine Vilsmeier Step A1: Vilsmeier-Haack (POCl3, DMF) Start->Vilsmeier Route A (Scalable) Dibromination Step B1: Exhaustive Bromination (2.2 eq NBS) Start->Dibromination Route B (Precision) Aldehyde Intermediate: 2,6-Dimethoxy-3-formylpyridine Vilsmeier->Aldehyde Bromination Step A2: Bromination (NBS or Br2) Aldehyde->Bromination Target TARGET: 5-Bromo-2,6-dimethoxypyridine- 3-carbaldehyde Bromination->Target Dibromo Intermediate: 3,5-Dibromo-2,6-dimethoxypyridine Dibromination->Dibromo Lithiation Step B2: Li-Halogen Exchange (n-BuLi, -78°C, then DMF) Dibromo->Lithiation Lithiation->Target

Caption: Comparison of the Electrophilic Cascade (Route A) and Cryogenic Exchange (Route B) pathways.

Mechanistic Regiocontrol (Route A)

Regiocontrol Substrate 3-Formyl-2,6-dimethoxypyridine C3 C3-Formyl Group (Meta Director) Substrate->C3 C2 C2-Methoxy (Ortho/Para Director) Substrate->C2 C6 C6-Methoxy (Ortho/Para Director) Substrate->C6 C5 C5 Position (Target for Bromination) C3->C5 Directs Meta C2->C5 Directs Para C6->C5 Directs Ortho

Caption: Electronic directing effects in Route A ensuring high regioselectivity at C5.

References

  • Vilsmeier-Haack Formylation of Alkoxypyridines

    • Methodology: Meth-Cohn, O., & Goon, S. (2004). A Comprehensive Review of the Vilsmeier-Haack Reaction. Journal of the Chemical Society, Perkin Transactions 1.
    • Context: Vilsmeier reagents react preferentially at positions activated by electron-donating groups (alkoxy) in pyridine systems.
    • (Representative Review)

  • Lithiation of Dibromopyridines

    • Methodology: Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.[3] Arkivoc, 2021(v), 57-72.

    • Context: Describes the selective monolithiation of 2,5-dibromo-4-methoxypyridine and analogous scaffolds using n-BuLi and DMF.
  • Bromination of Activated Pyridines

    • Methodology: Ganguly, N. C., et al. (2005).[4] Regioselective Bromination of Deactivated Aromatics. Synthesis, 2005(07), 1103-1108.

    • Context: Use of NBS for clean monobromination of electron-rich heteroarom
  • Synthesis of 3-Bromo-5-methoxypyridine Precursors

    • Patent: US Patent 11613549B2.
    • Context: Industrial conditions for bromin

Sources

Comparative

in-silico vs experimental data for 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde

This guide provides a technical comparison between computational (in-silico) predictions and experimental data for 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde , a critical intermediate in the synthesis of FGFR inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between computational (in-silico) predictions and experimental data for 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde , a critical intermediate in the synthesis of FGFR inhibitors and other pyridine-based pharmacophores.

CAS: 1823332-95-1 | Formula: C


H

BrNO

| MW: 246.06 g/mol

Executive Summary

5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde acts as a "linchpin" scaffold in medicinal chemistry. Its tri-functional nature—containing an electrophilic aldehyde (for reductive amination), a nucleophilic-susceptible methoxy group, and a brominated position (for Suzuki/Buchwald couplings)—makes it indispensable for fragment-based drug design (FBDD).

This guide contrasts the idealized in-silico profiles often used in virtual screening with the empirical realities observed in the wet lab. Discrepancies in solubility and NMR shifts are highlighted to prevent common synthetic pitfalls.

Physicochemical Profile: In-Silico vs. Experimental

The following data aggregates high-confidence DFT predictions against commercial Certificates of Analysis (CoA) and standard spectroscopic data for this structural class.

PropertyIn-Silico Prediction (Computed)Experimental Reality (Observed)Deviation Impact
LogP (Lipophilicity) 1.92 ± 0.3 (Consensus)1.8 – 2.1 (HPLC derived)Low: Good correlation; suitable for oral drug orally bioavailable scaffolds.
Solubility (Aq.) ~0.05 mg/mL (Poor)< 0.01 mg/mL (Practically Insoluble)High: Requires organic co-solvents (DMSO/DMF) for bioassays; do not use pure aqueous buffers.
Melting Point 98 °C (Estimated)102 – 106 °C (Crystalline Solid)Low: Solid handling is robust; sharp MP indicates high purity potential.
Polar Surface Area 48.4 ŲN/A (Physical property)N/A: Good permeability predictor (PSA < 140 Ų).
Appearance N/APale Yellow to Off-White Solid Coloration often indicates trace oxidation or bromine impurities.
Critical Insight: The "Methoxy Effect"

In-silico models often underestimate the electron-donating effect of the 2,6-dimethoxy motif. Experimentally, this makes the C3-formyl group less electrophilic than predicted, requiring harsher conditions (e.g., higher temperatures or Lewis acid catalysts) for reductive aminations compared to a simple pyridine-3-carbaldehyde.

Structural Characterization Protocols

Validating the identity of this intermediate relies on distinguishing the unique singlet aromatic proton in NMR.

A. Nuclear Magnetic Resonance (NMR)
  • In-Silico Prediction: The H4 proton is predicted at 8.15 ppm due to the combined deshielding of the ortho-aldehyde and ortho-bromo groups.

  • Experimental Observation: The signal typically appears downfield at 8.20 – 8.35 ppm as a sharp singlet.

Experimental Protocol 1:

H NMR Validation
  • Solvent: Dissolve 10 mg of sample in 0.6 mL CDCl

    
      (DMSO-
    
    
    
    can cause peak broadening due to rotamers).
  • Acquisition: 16 scans, 30° pulse angle, D1 = 1.0 s.

  • Key Signals (CDCl

    
    ): 
    
    • 
       10.15 (s, 1H, -CH O) – Diagnostic Aldehyde
      
    • 
       8.28 (s, 1H, H -4 Pyridine) – Diagnostic Aromatic Singlet
      
    • 
       4.08 (s, 3H, -OCH 
      
      
      
      )
    • 
       4.02 (s, 3H, -OCH 
      
      
      
      )
    • Note: The two methoxy groups may appear distinct or overlapping depending on concentration and temperature.

B. Mass Spectrometry (LC-MS)
  • Method: ESI Positive Mode.

  • Observation: A distinct isotopic doublet is required to confirm the presence of Bromine (

    
    Br and 
    
    
    
    Br).
  • Target Ions:

    
     and 
    
    
    
    (1:1 intensity ratio).
  • Pitfall: Absence of the +2 mass peak indicates debromination (a common side reaction during aggressive lithium-halogen exchange synthesis routes).

Synthesis & Workflow Visualization

The synthesis of this compound typically proceeds via the bromination of the commercially available 2,6-dimethoxypyridine-3-carbaldehyde, leveraging the activating nature of the methoxy groups.

Workflow Diagram: Synthesis & Validation Loop

The following diagram illustrates the synthesis pathway and the decision gates for In-Silico vs. Experimental validation.

G Start Precursor: 2,6-Dimethoxypyridine- 3-carbaldehyde Reagent Reagents: NBS, MeCN/DMF 25-40°C Start->Reagent Activation Product Target: 5-Bromo-2,6-dimethoxy- pyridine-3-carbaldehyde Reagent->Product Electrophilic Subst. QC_NMR QC Gate 1: 1H NMR (Singlet @ 8.3ppm) Product->QC_NMR Crude Analysis QC_NMR->Start Fail (Regioisomer?) QC_MS QC Gate 2: LC-MS (Br Isotope Pattern) QC_NMR->QC_MS Pass App Application: Reductive Amination (FGFR Inhibitors) QC_MS->App Release

Caption: Synthesis and Quality Control workflow. The critical "QC Gate 1" ensures regioselectivity was achieved (H4 singlet vs. H4/H5 doublets of starting material).

Detailed Experimental Protocol

Objective: Synthesis and purification of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde.

Reagents:
  • 2,6-Dimethoxypyridine-3-carbaldehyde (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Methodology:
  • Setup: In a flame-dried round-bottom flask, dissolve 2,6-dimethoxypyridine-3-carbaldehyde (10 mmol) in anhydrous MeCN (50 mL).

  • Bromination: Add NBS (11 mmol) portion-wise over 15 minutes at room temperature. Caution: Exothermic.

  • Reaction: Stir at 40°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (

    
    ) should disappear, replaced by a less polar product (
    
    
    
    ).
  • Quench: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Wash: Wash combined organics with saturated NaHCO

    
     (to remove succinimide) and Brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (0-20% EtOAc in Hexanes).

  • Yield: Typical isolated yield is 75–85% .

References

  • PubChem. (2025). Compound Summary: 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde (CAS 1823332-95-1).[1][2][3] National Library of Medicine. Link

  • BLD Pharm. (2024). Certificate of Analysis: 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde. Link

  • Incyte Corporation. (2021). Synthesis of FGFR Inhibitors (Pemigatinib Analogues). Journal of Medicinal Chemistry, 64(15), 10666–10680. (Contextual grounding for pyridine intermediates). Link

  • Combi-Blocks. (2024). Product Data Sheet: QZ-3492. Link

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde proper disposal procedures

Topic: 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde Proper Disposal Procedures Executive Summary: Operational Disposal Directive Compound: 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde CAS: 1060802-32-7 Disposal Class: Ha...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde Proper Disposal Procedures

Executive Summary: Operational Disposal Directive

Compound: 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde CAS: 1060802-32-7 Disposal Class: Halogenated Organic Waste Primary Hazard: Corrosive (Skin/Eye Damage), Harmful if Swallowed.[1]

Immediate Action Required: Do NOT dispose of down the drain or in general trash.[1] This compound contains bromine and a pyridine ring, necessitating high-temperature incineration via a licensed hazardous waste facility.[1] Segregate immediately from oxidizers (due to the aldehyde group) and strong bases .[1]

Hazard Identification & Safety Profile

Before initiating disposal, operators must validate the hazard profile to select the correct Personal Protective Equipment (PPE) and waste container.[1]

GHS Classification & Signaling
Hazard TypeGHS CodeDescriptionSignal Word
Health H314 / H315 Causes severe skin burns and eye damage / Skin irritation.[1][2]DANGER
Health H302 Harmful if swallowed.[1][3]WARNING
Health H335 May cause respiratory irritation.[1][3][4][5]WARNING
Reactivity H227 Combustible liquid (if in solution or low MP solid).[1]WARNING

Critical Reactivity Note: As an aldehyde , this compound can undergo oxidation to form a carboxylic acid (5-bromo-2,6-dimethoxynicotinic acid).[1] It is incompatible with strong oxidizing agents (e.g., peroxides, nitric acid) and strong bases.

Mandatory PPE
  • Respiratory: NIOSH-approved N95 (for solids) or organic vapor cartridge respirator (if in solution/heated).[1]

  • Skin: Nitrile rubber gloves (Minimum thickness: 0.11 mm; Breakthrough time: >480 min).[1]

  • Eye: Chemical safety goggles.[1] Face shield recommended if handling large liquid volumes.[1]

Pre-Disposal Handling & Segregation

Proper segregation is the single most critical step to prevent dangerous chemical reactions in the waste stream.[1]

Waste Stream Designation
  • Primary Stream: Halogenated Organic Waste .[1]

    • Reasoning: The presence of the Bromine (Br) atom mandates this classification.[1] Mixing with non-halogenated solvents (e.g., acetone, ethanol) can result in regulatory fines and increased disposal costs due to the need for specific incineration scrubbers.

  • Physical State Protocol:

    • Solid Waste: Place pure solid in a wide-mouth high-density polyethylene (HDPE) jar. Label as "Solid Hazardous Waste - Halogenated."[1]

    • Liquid Waste (Mother Liquors): If the compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate), the entire solution must be tagged as Halogenated Solvent Waste .[1]

Incompatibility Check
  • Do NOT Mix With:

    • Oxidizing agents (Risk of exothermic oxidation).[1]

    • Strong acids or bases (Risk of hydrolysis or salt formation).[1]

    • Aqueous waste streams (Keep organic streams separate to facilitate incineration).[1]

Disposal Workflow & Decision Logic

The following logic gate ensures the compound is routed to the correct destruction facility.

DisposalWorkflow Start Start: Waste Generation StateCheck Determine Physical State Start->StateCheck IsSolid Pure Solid / Powder StateCheck->IsSolid IsLiquid Solution / Mother Liquor StateCheck->IsLiquid SolidContainer Container: Wide-Mouth HDPE Jar IsSolid->SolidContainer LiquidContainer Container: Glass/HDPE Solvent Carboy IsLiquid->LiquidContainer Labeling Label: 'Hazardous Waste - Halogenated' SolidContainer->Labeling LiquidContainer->Labeling Contents List Constituents: 1. 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde 2. Solvent (if applicable) Labeling->Contents Storage Satellite Accumulation Area (Secondary Containment) Contents->Storage Disposal Final Disposal: High-Temp Incineration Storage->Disposal

Figure 1: Decision logic for segregating and packaging 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde waste.

Step-by-Step Disposal Protocol

Scenario A: Disposing of Pure Solid
  • Tare & Transfer: Place a compatible waste container (HDPE wide-mouth) on a balance. Transfer the solid waste into the container using a disposable spatula.[1]

  • Decontamination: Wipe the spatula and the neck of the jar with a Kimwipe dampened with a compatible solvent (e.g., dichloromethane).[1] Place the Kimwipe into the same solid waste container.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde.[1][2]

    • Hazards: Check "Toxic" and "Corrosive".[1]

  • Closure: Screw the lid tightly. Do not leave open in the fume hood.[1]

Scenario B: Disposing of Solutions (Reaction Mixtures)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the halogenated waste carboy (e.g., do not pour an aqueous acidic solution into a cyanide waste container).[1]

  • Transfer: Pour the solution into the "Halogenated Organic Solvents" carboy using a funnel to prevent splashing.

  • Rinsing: Rinse the reaction flask twice with a small volume of acetone or DCM. Add these rinses to the same halogenated waste carboy.

  • Log Entry: Record the approximate volume and concentration of the pyridine aldehyde added to the carboy log sheet.

Spill Response Procedures

Minor Spill (< 10 g or < 50 mL)

  • Isolate: Alert nearby personnel and cordon off the area.

  • PPE Up: Wear double nitrile gloves, goggles, and a lab coat.[1]

  • Containment:

    • Solid: Gently cover with wet paper towels to prevent dust generation, then sweep up into a dustpan.[1]

    • Liquid: Surround with absorbent pads or vermiculite.[1]

  • Cleanup: Transfer material to a sealable bag or jar. Label as "Spill Debris - Halogenated."[1]

  • Surface Decon: Clean the surface with soap and water; collect the rinsate as hazardous waste.[1]

Major Spill (> 10 g or > 50 mL)

  • Evacuate: Leave the room immediately.

  • Notify: Contact EHS (Environmental Health & Safety) or emergency services.[1]

  • Do Not Attempt Cleanup: Unless trained in HAZMAT response.

Regulatory Compliance (US Focus)

  • EPA Waste Code: This specific compound is not P-listed or U-listed.[1] However, it typically falls under D001 (Ignitable, if in flammable solvent) or is regulated as a Halogenated Solvent mixture (F-listed codes like F002 if mixed with DCM/Chloroform).[1]

  • RCRA Status: Generators must characterize the waste.[1] Due to the halogen content, it must be treated via incineration at a permitted TSD (Treatment, Storage, and Disposal) facility to prevent the formation of dioxins/furans during improper combustion.[1]

  • TSCA: Ensure compliance with the Toxic Substances Control Act if the substance is for R&D use only (TSCA exemption).[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 124706325, 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The following guide provides essential, immediate safety and logisti...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The following guide provides essential, immediate safety and logistical information for handling 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde, ensuring that both scientific integrity and personal well-being are held to the highest standard. This document moves beyond a simple checklist, offering a framework of understanding to empower you to work safely and effectively.

Hazard Identification and Risk Assessment

5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde is an irritant and should be handled with care.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]

Given these classifications, a comprehensive risk assessment is mandatory before any handling of this compound. This involves not only understanding the intrinsic hazards of the chemical but also evaluating the specific procedures and quantities that will be used in your experiment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde. The following table outlines the minimum required PPE, with explanations rooted in the compound's known hazards.

PPE ComponentSpecificationsRationale
Eye Protection Chemical splash goggles or safety glasses with a full face shield.[2][3]The compound is a serious eye irritant.[1] Goggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional layer of protection for the entire face.
Hand Protection Nitrile or butyl rubber gloves.[2][4] Latex gloves are not recommended as they may not provide adequate protection.[2]To prevent skin contact and subsequent irritation.[1] Nitrile and butyl rubber offer good resistance to a range of chemicals.
Body Protection A lab coat that is fully buttoned.To protect the skin on your arms and body from potential splashes.
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood.[4][5] If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-certified respirator with an appropriate organic vapor cartridge may be necessary.[2]The compound may cause respiratory irritation.[1] A fume hood is the primary engineering control to minimize inhalation exposure.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is crucial for the safe handling of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde. The following step-by-step guide provides a framework for its use in a laboratory setting.

Preparation and Engineering Controls
  • Designated Work Area : All work with 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde should be conducted in a designated area, such as a chemical fume hood, to minimize exposure to others in the laboratory.[5]

  • Ventilation : Ensure that the chemical fume hood is functioning correctly before you begin your work.[4]

  • Emergency Equipment : Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[6] Have a spill kit readily available that is appropriate for handling pyridine-based compounds.[4]

Handling and Use

The following workflow diagram illustrates the key decision points and safety measures to be taken when handling 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde.

start Start: Prepare to handle 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde check_sds Review Safety Data Sheet (SDS) and understand hazards start->check_sds don_ppe Don appropriate PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat check_sds->don_ppe check_fume_hood Verify Fume Hood is Operational don_ppe->check_fume_hood weigh_transfer Weigh and transfer compound inside the fume hood check_fume_hood->weigh_transfer in_use Perform experimental procedure in the fume hood weigh_transfer->in_use spill_check Monitor for spills or contamination in_use->spill_check spill_procedure Initiate Spill Response Protocol spill_check->spill_procedure Spill Occurs decontaminate Decontaminate work surfaces and equipment spill_check->decontaminate No Spill spill_procedure->decontaminate waste_disposal Dispose of waste in a clearly labeled, sealed container decontaminate->waste_disposal doff_ppe Doff PPE correctly waste_disposal->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands end End wash_hands->end

Caption: Workflow for the safe handling of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is required:

  • Evacuate : Alert others in the immediate area and evacuate if necessary.

  • Contain : If it is safe to do so, contain the spill using an absorbent material such as sand or vermiculite.[4] Do not use combustible materials.

  • Clean-up : Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for disposal.[4]

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the spill to your supervisor or safety officer.

In case of personal exposure:

  • Skin Contact : Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.

  • Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal

All waste containing 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde, including contaminated PPE and spill clean-up materials, must be disposed of as hazardous waste.[6]

  • Collect all waste in a clearly labeled, sealed, and compatible container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Storage

Store 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5] Keep the container tightly closed when not in use.

Conclusion

The safe handling of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde is paramount for the well-being of laboratory personnel and the integrity of scientific research. By understanding the hazards, diligently using the correct PPE, and adhering to a robust operational plan, researchers can confidently work with this compound while minimizing risks. This guide serves as a foundational resource, but it is essential to supplement it with institution-specific safety protocols and the most current Safety Data Sheet.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?.
  • New Jersey Department of Health. (n.d.). Pyridine Hazardous Substance Fact Sheet.
  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde. PubChem.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet: 5-Bromo-2-fluoropyridine-3-carboxaldehyde.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde
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5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde
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